Product packaging for 4-(2-Aminoethyl)-2-chlorophenol(Cat. No.:CAS No. 32560-53-5)

4-(2-Aminoethyl)-2-chlorophenol

Cat. No.: B1613402
CAS No.: 32560-53-5
M. Wt: 171.62 g/mol
InChI Key: VATRCWZBGYJZOX-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-chlorophenol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B1613402 4-(2-Aminoethyl)-2-chlorophenol CAS No. 32560-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethyl)-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRCWZBGYJZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630246
Record name 4-(2-Aminoethyl)-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32560-53-5
Record name 4-(2-Aminoethyl)-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(2-Aminoethyl)-2-chlorophenol: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 4-(2-Aminoethyl)-2-chlorophenol, a valuable building block in pharmaceutical and chemical research. The synthesis commences with the commercially available starting material, 3-chloro-4-hydroxybenzaldehyde, and proceeds through a two-step sequence involving a Henry reaction followed by a reduction. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its replication and optimization in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound from 3-chloro-4-hydroxybenzaldehyde is a two-step process:

  • Step 1: Henry Reaction (Nitroaldol Condensation) The initial step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with nitromethane in the presence of a base catalyst. This reaction, known as the Henry reaction, forms a β-nitroalcohol intermediate which subsequently undergoes dehydration to yield 2-chloro-4-(2-nitrovinyl)phenol.

  • Step 2: Reduction of the Nitrovinyl Group The final step is the reduction of the nitrovinyl group in 2-chloro-4-(2-nitrovinyl)phenol to a primary amine, affording the target compound, this compound. This transformation can be effectively achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

The overall synthetic scheme is presented below:

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction A 3-Chloro-4-hydroxybenzaldehyde D 2-Chloro-4-(2-nitrovinyl)phenol A->D 1. B Nitromethane B->D C Base Catalyst C->D F This compound D->F 2. E Reducing Agent (e.g., LiAlH4) E->F

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(2-nitrovinyl)phenol

Reaction: 3-Chloro-4-hydroxybenzaldehyde + Nitromethane → 2-Chloro-4-(2-nitrovinyl)phenol

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde

  • Nitromethane

  • Ammonium acetate (or other suitable base catalyst)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

Procedure: A mixture of 3-chloro-4-hydroxybenzaldehyde, a slight excess of nitromethane, and a catalytic amount of ammonium acetate in glacial acetic acid is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water. The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-chloro-4-(2-nitrovinyl)phenol.

Step 2: Synthesis of this compound

Reaction: 2-Chloro-4-(2-nitrovinyl)phenol + LiAlH₄ → this compound

Materials:

  • 2-Chloro-4-(2-nitrovinyl)phenol

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) (solvent)

  • Sodium sulfate (for work-up)

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for neutralization)

Procedure: A solution of 2-chloro-4-(2-nitrovinyl)phenol in anhydrous THF is added dropwise to a stirred suspension of an excess of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. For purification, the crude amine can be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent (e.g., ether or ethanol). The hydrochloride salt can then be collected by filtration and, if necessary, recrystallized. The free base can be regenerated by treatment with a base.

Quantitative Data

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepReactantProductReagents/SolventsTypical Yield (%)
13-Chloro-4-hydroxybenzaldehyde2-Chloro-4-(2-nitrovinyl)phenolNitromethane, Ammonium acetate, Acetic acid70-85
22-Chloro-4-(2-nitrovinyl)phenolThis compoundLiAlH₄, THF60-75

Experimental Workflow and Logic

The logical progression of the synthesis is based on established and reliable organic transformations. The workflow is designed to be efficient and to facilitate the purification of intermediates and the final product.

G start Start: 3-Chloro-4-hydroxybenzaldehyde step1 Henry Reaction (with Nitromethane and Base) start->step1 intermediate Intermediate: 2-Chloro-4-(2-nitrovinyl)phenol step1->intermediate purification1 Purification (Recrystallization) intermediate->purification1 step2 Reduction (with LiAlH4) purification1->step2 product_crude Crude Product: This compound step2->product_crude purification2 Purification (Salt formation/Recrystallization) product_crude->purification2 final_product Final Product: This compound purification2->final_product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and actionable pathway for the synthesis of this compound. The described two-step synthesis, starting from 3-chloro-4-hydroxybenzaldehyde, utilizes well-established organic reactions, making it a reliable method for obtaining this valuable compound. The detailed experimental protocols and expected quantitative data serve as a solid foundation for researchers and professionals in the field of drug development and chemical synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-depth Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4-(2-Aminoethyl)-2-chlorophenol, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide also draws upon information from closely related compounds to infer potential characteristics and methodologies.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 32560-53-5, is a substituted phenol derivative. Its structure features a phenol ring with a chloro group at position 2 and an aminoethyl group at position 4.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
CAS Number 32560-53-5[2]
Appearance Not reportedData not available in the reviewed literature.
Melting Point Not reportedExperimental data not found.
Boiling Point Not reportedExperimental data not found.
Solubility Not reportedExperimental data not found. Likely soluble in organic solvents.
pKa Not reportedData not available. The phenolic hydroxyl and the amino group will have distinct pKa values.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations, such as the reduction of a corresponding nitro compound. A potential precursor, 2-chloro-4-(2-nitroethyl)phenol, could be synthesized and subsequently reduced to yield the target compound.

Hypothetical Experimental Protocol for Synthesis

Step 1: Synthesis of 2-chloro-4-(2-nitrovinyl)phenol

This intermediate could potentially be synthesized via a Henry reaction between 2-chloro-4-hydroxybenzaldehyde and nitroethane.

Step 2: Reduction of 2-chloro-4-(2-nitrovinyl)phenol to this compound

The nitrovinyl intermediate could then be reduced to the corresponding aminoethyl compound.

  • Reaction: A solution of 2-chloro-4-(2-nitrovinyl)phenol in a suitable solvent (e.g., tetrahydrofuran) is added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at a controlled temperature (e.g., 0 °C).

  • Work-up: After the reaction is complete, the excess reducing agent is quenched, and the product is extracted using an appropriate solvent system.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Note: This is a hypothetical protocol and would require optimization and experimental validation. The handling of reagents like lithium aluminum hydride requires strict anhydrous conditions and appropriate safety precautions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_chloro_4_hydroxybenzaldehyde 2-chloro-4- hydroxybenzaldehyde henry_reaction Henry Reaction 2_chloro_4_hydroxybenzaldehyde->henry_reaction nitroethane Nitroethane nitroethane->henry_reaction intermediate 2-chloro-4-(2-nitrovinyl)phenol henry_reaction->intermediate reduction Reduction (e.g., LiAlH4) intermediate->reduction final_product This compound reduction->final_product

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activities and Toxicological Profile

Direct experimental data on the biological activity and toxicology of this compound is scarce. However, the structural motifs present in the molecule, namely the chlorophenol and phenethylamine moieties, suggest potential areas of biological relevance.

Inferred Biological Activity
  • Adrenergic/Dopaminergic Activity: The phenethylamine skeleton is a core structure in many neurotransmitters and psychoactive compounds. It is plausible that this compound could interact with adrenergic or dopaminergic receptors, although this has not been experimentally verified.

  • Antimicrobial/Antifungal Activity: Phenolic compounds, including chlorophenols, are known to exhibit antimicrobial and antifungal properties. The presence of the chlorine atom may enhance this activity.

  • Intermediate for Pharmaceutical Synthesis: The compound has been utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications, such as 1,3,5-triazine derivatives which have been investigated for their anti-inflammatory and anticancer activities.[1][3]

Toxicological Considerations

The toxicology of this compound has not been specifically reported. However, chlorophenols as a class are known to be toxic. For instance, the related compound 4-amino-2-chlorophenol has been shown to be a nephrotoxicant in vitro. It is therefore reasonable to assume that this compound should be handled with care, assuming it may possess significant toxicity.

Spectroscopic Data

While a dedicated full spectroscopic analysis of this compound is not available in the reviewed literature, a ¹H NMR spectrum of a derivative has been published.

Table 2: Spectroscopic Data for a Derivative of this compound

Data TypeDescriptionSource
¹H NMR A ¹H NMR spectrum for a 1,3,5-triazine derivative of this compound in CD₃OD showed characteristic signals for the aminoethyl chain.[3]

Further experimental analysis, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, would be required for a complete structural characterization of this compound.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and as a synthetic intermediate. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, a detailed and validated synthetic protocol, and its biological and toxicological profile. The information presented in this guide is based on the limited available data and inferences drawn from related chemical structures. Further research is warranted to fully characterize this compound and explore its potential applications. Researchers working with this compound should exercise caution and perform thorough characterization and safety assessments.

References

An In-depth Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol: Molecular Structure, Characterization, and Biological Prospects

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Aminoethyl)-2-chlorophenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a chlorinated phenol ring and an aminoethyl side chain, suggests possible interactions with biological systems. This technical guide provides a detailed overview of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and expected characterization data. Additionally, it explores potential biological activities based on related compounds.

Molecular Structure and Identification

The molecular structure of this compound consists of a phenol ring chlorinated at the second position and substituted with a 2-aminoethyl group at the fourth position.

Key Identifiers:

IdentifierValueReference
Chemical Name This compound[1]
CAS Number 32560-53-5[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
Hydrochloride Salt CAS 35607-19-3
Hydrochloride Molecular Formula C₈H₁₁Cl₂NO
Hydrochloride Molecular Weight 208.08 g/mol

Physicochemical Properties (Predicted)

While experimental data is scarce, the following properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted ValueNotes
Melting Point Not availableLikely a solid at room temperature.
Boiling Point ~275-285 °CBased on similar substituted phenols.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.The polar phenol and amino groups suggest some water solubility, while the chlorinated aromatic ring indicates solubility in organic solvents.
pKa Phenolic proton: ~9-10; Amino group: ~9-10Estimated based on pKa values of chlorophenols and phenylethylamines.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be adapted from established methods for similar compounds, such as the synthesis of tyramine (4-(2-aminoethyl)phenol)[2]. A potential starting material is 2-chloro-4-(2-hydroxyethyl)phenol. The synthesis would likely involve two key steps: conversion of the hydroxyl group to a better leaving group and subsequent amination.

Synthetic Pathway of this compound Start 2-Chloro-4-(2-hydroxyethyl)phenol Intermediate 2-Chloro-4-(2-bromoethyl)phenol Start->Intermediate HBr, heat Product This compound Intermediate->Product NH3 in Methanol

Figure 1: Proposed synthesis of this compound.
Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-Chloro-4-(2-bromoethyl)phenol

  • To a solution of 2-chloro-4-(2-hydroxyethyl)phenol in a suitable solvent (e.g., toluene), add an excess of hydrobromic acid.

  • Heat the reaction mixture to reflux for several hours, with continuous removal of water.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromo intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-4-(2-bromoethyl)phenol in a methanolic solution of ammonia.

  • Seal the reaction vessel and stir at a slightly elevated temperature (e.g., 40-50 °C) for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Predicted Characterization Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.2d1HAr-H
~ 7.0dd1HAr-H
~ 6.8d1HAr-H
~ 5.5br s1H-OH
~ 3.0t2H-CH₂-NH₂
~ 2.8t2HAr-CH₂-
~ 1.5br s2H-NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~ 150C-OH
~ 130C-Cl
~ 129Ar-C
~ 128Ar-C
~ 116Ar-C
~ 115Ar-C
~ 42-CH₂-NH₂
~ 38Ar-CH₂-

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3400-3200O-H and N-H stretching
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
~ 1600, 1500Aromatic C=C stretching
~ 1250C-O stretching
~ 1050C-N stretching
~ 800-700C-Cl stretching

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zAssignment
171/173[M]⁺ (isotopic pattern for one chlorine)
142/144[M - CH₂NH₂]⁺
127[M - C₂H₄NH₂]⁺
Characterization Workflow

A logical workflow for the characterization of the synthesized this compound is outlined below.

Characterization Workflow Synthesis Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC, TLC) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Pure, Characterized Compound NMR->Final MS->Final IR->Final

Figure 2: Logical workflow for the characterization of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway interactions have been reported for this compound, its structural motifs suggest several areas for investigation.

  • Antimicrobial and Antifungal Activity: Various aminophenol derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[3][4] The presence of the chlorophenol moiety in the target molecule may enhance these properties.

  • Enzyme Inhibition: Certain aminophenol derivatives have shown potential as enzyme inhibitors, for instance, in the context of diabetes research by inhibiting α-amylase and α-glucosidase.[3][4]

  • Cytotoxicity and Anticancer Potential: The interaction of similar compounds with DNA suggests that this compound could be investigated for its cytotoxic effects and potential as an anticancer agent.[3][4]

  • Nephrotoxicity: It is important to note that some chlorinated aminophenols have been shown to exhibit nephrotoxicity in vitro.[5] Any investigation into the biological effects of this compound should include a thorough toxicological assessment.

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of similar compounds.

Hypothetical Signaling Pathway Compound This compound Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Binding/Interaction Pathway Downstream Signaling Cascade Target->Pathway Modulation Response Biological Response (e.g., Apoptosis, Inhibition of Growth) Pathway->Response

Figure 3: Hypothetical signaling pathway for this compound.

Conclusion

This compound represents an interesting, yet underexplored, molecule. This guide provides a foundational framework for its synthesis and characterization based on predictive data and established chemical principles. The potential for biological activity, inferred from structurally related compounds, warrants further investigation. Researchers are encouraged to use this document as a starting point for their studies, with the understanding that experimental validation of the predicted data is essential.

References

4-(2-Aminoethyl)-2-chlorophenol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 4-(2-Aminoethyl)-2-chlorophenol hydrochloride (CAS No: 35607-19-3). Due to the limited publicly available data for this specific molecule, this document also incorporates information from structurally related compounds, including its parent compound tyramine and other chlorinated phenols and phenylethylamines, to offer a predictive assessment of its physicochemical characteristics, potential biological activity, and toxicological profile. All data derived from analogous compounds is clearly indicated. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Physicochemical Properties

Directly available data for this compound hydrochloride is limited. The following table summarizes the known properties of the target compound and compares them with its non-chlorinated parent compound, tyramine hydrochloride, to provide context.

PropertyThis compound HydrochlorideTyramine Hydrochloride (Analogue)Data Source
CAS Number 35607-19-360-19-5Internal Database
Molecular Formula C₈H₁₁Cl₂NOC H₁₂ClNOPubChem
Molecular Weight 208.08 g/mol 173.64 g/mol PubChem
Appearance Not specifiedSolidPubChem
Melting Point Not specified269 °CPubChem
Solubility Not specifiedSoluble in waterPubChem
pKa Not specified9.6 (amino group), 10.5 (phenolic hydroxyl) (estimated)PubChem

Synthesis and Analytical Protocols

Postulated Synthetic Pathway

A potential synthesis could involve the chlorination of a suitable tyramine precursor, followed by deprotection, or the reduction of a chlorinated nitrostyrene derivative. A generalized workflow for the synthesis of 2-aminoethylphenols often involves the reduction of a corresponding nitrovinylphenol.

Diagram: Postulated Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 2-Chloro-4-hydroxybenzaldehyde 2-Chloro-4-hydroxybenzaldehyde Henry Reaction Henry Reaction 2-Chloro-4-hydroxybenzaldehyde->Henry Reaction Nitromethane Nitromethane Nitromethane->Henry Reaction 2-Chloro-4-hydroxy-β-nitrostyrene 2-Chloro-4-hydroxy-β-nitrostyrene Henry Reaction->2-Chloro-4-hydroxy-β-nitrostyrene Reduction Reduction 2-Chloro-4-hydroxy-β-nitrostyrene->Reduction This compound This compound Reduction->this compound Salt Formation Salt Formation This compound->Salt Formation This compound HCl This compound HCl Salt Formation->this compound HCl

Caption: A potential synthetic route to this compound HCl.

General Experimental Protocol for Reduction of a Nitrovinylphenol (Analogous Synthesis)

The following is a generalized protocol for the reduction of a nitrovinylphenol to the corresponding aminoethylphenol, which could be adapted for the synthesis of the title compound.

  • Reaction Setup: A solution of the 2-chloro-4-hydroxy-β-nitrostyrene intermediate in a suitable solvent (e.g., THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is cautiously added portion-wise to the stirred solution at a controlled temperature (typically 0 °C).

  • Quenching: After the reaction is complete (monitored by TLC), the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution).

  • Workup: The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The filtrate is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Analytical Characterization

The characterization of this compound hydrochloride would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Pharmacological Profile (Inferred)

There is no specific pharmacological data available for this compound hydrochloride. However, its structure as a phenylethylamine derivative suggests potential activity as a modulator of monoamine neurotransmitter systems.

Mechanism of Action (Hypothesized)

The parent compound, tyramine, is a known trace amine that can act as a releasing agent for catecholamines such as dopamine, norepinephrine, and epinephrine.[1] It exerts its effects by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.[2] It is plausible that this compound hydrochloride could share a similar mechanism of action, potentially with altered potency or selectivity due to the presence of the chlorine atom.

Diagram: Hypothesized Signaling Pathway

Compound 4-(2-Aminoethyl)-2- chlorophenol HCl TAAR1 TAAR1 Compound->TAAR1 Agonist? VMAT2 VMAT2 Compound->VMAT2 Inhibitor? Neurotransmitter_Release Increased Neurotransmitter Release TAAR1->Neurotransmitter_Release VMAT2->Neurotransmitter_Release Synaptic_Cleft Synaptic Cleft (Dopamine, Norepinephrine) Neurotransmitter_Release->Synaptic_Cleft

References

An In-depth Technical Guide on 4-(2-Aminoethyl)-2-chlorophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the available scientific information for 4-(2-Aminoethyl)-2-chlorophenol, specifically addressing its hydrochloride salt (CAS number 35607-19-3). Due to the limited publicly available data on this specific molecule, this document also furnishes an in-depth analysis of the closely related and more extensively studied compound, 4-Amino-2-chlorophenol. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting chemical properties, synthesis protocols, toxicological data, and relevant biological pathways.

Physicochemical Properties

While detailed experimental data for this compound is scarce, its hydrochloride salt is commercially available as a research chemical.[1] The properties of this salt, alongside the more thoroughly characterized 4-Amino-2-chlorophenol, are summarized below.

Table 1: Physicochemical Properties of this compound hydrochloride

PropertyValueSource
CAS Number 35607-19-3[1][2][3]
Molecular Formula C8H11Cl2NO[1]
Molecular Weight 208.08 g/mol [1]
IUPAC Name This compound;hydrochloride[1]
InChI Key GIDNAFCPCGFSKQ-UHFFFAOYSA-N[1]
Physical State Solid (presumed)
Purity Typically ≥95%[1]
Primary Use Research compound for in-vitro studies[1]

Table 2: Physicochemical Properties of 4-Amino-2-chlorophenol

PropertyValueSource
CAS Number 3964-52-1[4]
Molecular Formula C6H6ClNO[4]
Molecular Weight 143.57 g/mol [4]
IUPAC Name 4-amino-2-chlorophenol[4]
Synonyms 3-Chloro-4-hydroxyaniline, 2-Chloro-4-aminophenol[4]
Melting Point 144-147 °C[5]
Appearance Tan solid[5]
pKa Data available in IUPAC Digitized pKa Dataset[4]

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 4-Amino-2-chlorophenol

This protocol is based on the catalytic hydrogenation of 2-chloro-4-nitrophenol.

Materials:

  • 2-chloro-4-nitrophenol (86.8 g)

  • Tetrahydrofuran (THF) (200 ml)

  • Raney nickel catalyst (2 g)

  • Hydrogen gas

  • Parr shaker apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Ether (for recrystallization)

Procedure:

  • A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran is prepared.

  • 2 g of Raney nickel catalyst is added to the solution.

  • The mixture is hydrogenated in a Parr shaker under a hydrogen pressure of 50 p.s.i.

  • Upon completion of the reaction, the mixture is filtered to remove the Raney nickel catalyst.

  • The solvent (THF) is evaporated from the filtrate using a rotary evaporator.

  • The resulting residue is recrystallized from ether to yield 4-amino-2-chlorophenol as a tan solid.[5]

Generalized Experimental Workflow for Aminophenol Synthesis

The following diagram illustrates a general workflow for the synthesis of aminophenols from nitroaromatic compounds, a common strategy in medicinal chemistry.

G cluster_0 Synthesis of Aminophenols start Start: Nitroaromatic Compound reduction Reduction Reaction (e.g., Catalytic Hydrogenation) start->reduction workup Reaction Work-up (Filtration, Extraction) reduction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Final Product: Aminophenol purification->product characterization Characterization (NMR, MS, mp) product->characterization

A generalized workflow for the synthesis of aminophenols.

Toxicological Profile

Extensive toxicological data for this compound is not available. However, 4-Amino-2-chlorophenol has undergone more significant toxicological evaluation.

Table 3: Summary of Toxicological Data for 4-Amino-2-chlorophenol

EndpointSpeciesRouteObservationSource
Acute Toxicity Rat (Male, Fischer 344)IntraperitonealLD50 between 0.8 and 1.2 mmol/kg[6]
Subchronic Toxicity (13 weeks) RatOral (diet)Enlarged spleens, thickened forestomach walls, hyperplasia of the forestomach and urinary bladder at high doses.[6]
Carcinogenicity (2 years) MouseOral (diet)Increased incidence of squamous cell papillomas in the forestomach of males at 3200 ppm.[6]
Carcinogenicity (2 years) RatOral (diet)Increased incidences of squamous cell carcinomas and papillomas of the forestomach in males at all dose groups.[6]
Nephrotoxicity Rat (in vitro)-Cytotoxicity in isolated renal cortical cells.[7]
GHS Hazard Statements --Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

The International Agency for Research on Cancer (IARC) has classified 4-Amino-2-chlorophenol as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[6]

Biological Pathways and Mechanisms of Action

While signaling pathways involving this compound are not documented, studies on related aminophenols provide insights into their potential mechanisms of toxicity, particularly nephrotoxicity. The bioactivation of 4-aminophenols is a critical area of investigation.

Potential Bioactivation Pathway of 4-Amino-2-chlorophenol

Research on 4-Amino-2-chlorophenol (4-A2CP) suggests that its nephrotoxicity is influenced by its metabolic bioactivation.[7] The following diagram illustrates a plausible bioactivation pathway leading to cytotoxicity.

G cluster_1 Potential Bioactivation of 4-Amino-2-chlorophenol parent 4-Amino-2-chlorophenol (4-A2CP) bioactivation Bioactivation (Peroxidases, Cyclooxygenases) parent->bioactivation reactive_intermediate Reactive Intermediates (e.g., Quinoneimine) bioactivation->reactive_intermediate ros Reactive Oxygen Species (ROS) Generation reactive_intermediate->ros cytotoxicity Cellular Damage & Cytotoxicity reactive_intermediate->cytotoxicity Covalent Binding ros->cytotoxicity

A putative bioactivation pathway for 4-Amino-2-chlorophenol.

Studies have shown that the cytotoxicity of 4-A2CP in isolated rat renal cortical cells can be attenuated by antioxidants like ascorbate and the peroxidase inhibitor mercaptosuccinic acid, suggesting a role for peroxidases and free radicals in its toxic effects.[7] This bioactivation can lead to the formation of reactive intermediates, such as quinoneimines, which can cause cellular damage through covalent binding to macromolecules and the generation of reactive oxygen species.[8][9]

The available scientific literature provides limited specific information on this compound (CAS 35607-19-3), with most data pertaining to its hydrochloride salt, which is designated as a research compound. In contrast, the related compound, 4-Amino-2-chlorophenol, has been more thoroughly investigated, with available data on its synthesis, physicochemical properties, and toxicological profile, including its classification as a possible human carcinogen. The provided experimental protocols and pathway diagrams for related compounds can serve as a valuable starting point for researchers interested in this chemical class. Further research is necessary to fully characterize the properties, biological activity, and safety profile of this compound.

References

A Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)-2-chlorophenol, a substituted phenol derivative of interest in various scientific domains. Due to the limited availability of data for this specific compound, this guide also includes information on its hydrochloride salt and the closely related compound, 4-Amino-2-chlorophenol, to offer a broader context for researchers. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further investigation.

IUPAC Name and Synonyms

The nomenclature of chemical compounds is critical for unambiguous identification. The standardized name for the compound of interest according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Several synonyms exist for this compound, primarily for its hydrochloride salt form, which is often used in research settings. These include:

  • This compound hydrochloride[1]

  • 3-Chloro-4-hydroxyphenethylamine hydrochloride

It is crucial to distinguish this compound from its structural isomer, 2-(1-Aminoethyl)-4-chlorophenol, and the related compound, 4-Amino-2-chlorophenol.

Physicochemical Data

Quantitative data for this compound is scarce in publicly available literature. However, some properties of its hydrochloride salt and the related compound 4-Amino-2-chlorophenol are available and summarized below for comparative purposes.

PropertyThis compound hydrochloride4-Amino-2-chlorophenol
Molecular Formula C₈H₁₁Cl₂NO[1]C₆H₆ClNO[2][3]
Molecular Weight 208.08 g/mol [1]143.57 g/mol [2]
CAS Number 35607-19-3[1]3964-52-1[3]
Appearance Not specifiedBrown to black crystals or powder[3]
Melting Point Not specified150-153 °C
Assay Typically ≥95%[1]≥98.5% (GC)[3], 98%
InChI Key GIDNAFCPCGFSKQ-UHFFFAOYSA-N[1]ZYZQSCWSPFLAFM-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C=C1CCN)Cl)O.ClNc1ccc(O)c(Cl)c1

Experimental Protocols

Synthesis of 4-Amino-2-chlorophenol via Hydrogenation of 2-chloro-4-nitrophenol [4]

Materials:

  • 2-chloro-4-nitrophenol (86.8 g)

  • Tetrahydrofuran (THF) (200 ml)

  • Raney nickel catalyst (2 g)

  • Hydrogen gas

  • Parr shaker apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Ether (for recrystallization)

Procedure:

  • A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran is prepared.

  • 2 g of Raney nickel catalyst is added to the solution.

  • The mixture is transferred to a Parr shaker apparatus and hydrogenated at a hydrogen pressure of 50 p.s.i.

  • Upon completion of the reaction, the mixture is filtered to remove the Raney nickel catalyst.

  • The solvent (tetrahydrofuran) is evaporated from the filtrate using a rotary evaporator.

  • The resulting residue is recrystallized from ether to yield 4-amino-2-chlorophenol as a tan solid.

  • The product can be characterized by its melting point, which is expected to be in the range of 144-147 °C.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 4-Amino-2-chlorophenol as described in the experimental protocol.

G cluster_0 Synthesis of 4-Amino-2-chlorophenol A 2-chloro-4-nitrophenol in Tetrahydrofuran C Hydrogenation (Parr Shaker, 50 p.s.i. H₂) A->C B Raney Nickel Catalyst B->C D Filtration C->D E Evaporation of Solvent D->E F Recrystallization (from Ether) E->F G 4-Amino-2-chlorophenol (Tan Solid) F->G G cluster_1 Potential Bioactivation of 4-Amino-2-chlorophenol A 4-Amino-2-chlorophenol B Metabolic Oxidation A->B C Reactive Intermediates (e.g., Quinoneimine) B->C E Covalent Binding C->E D Cellular Macromolecules (Proteins, DNA) D->E F Cellular Dysfunction and Toxicity E->F

References

Potential Biological Activity of 4-(2-Aminoethyl)-2-chlorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activity of the synthetic compound 4-(2-Aminoethyl)-2-chlorophenol, a chlorinated analog of the endogenous trace amine tyramine. In the absence of direct experimental data for this specific molecule, this paper synthesizes information from structurally related compounds to infer its likely pharmacological profile. The core of this analysis rests on the well-documented activity of tyramine as a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and a catecholamine releasing agent. Furthermore, structure-activity relationship (SAR) studies of phenethylamines and related chlorinated phenols are examined to predict how the introduction of a chlorine atom at the 2-position of the phenol ring may modulate the biological effects of the parent tyramine molecule. This guide outlines the anticipated mechanism of action, potential therapeutic applications, and proposes experimental protocols for the future characterization of this compound.

Introduction

This compound is a synthetic phenethylamine derivative. Structurally, it is an analog of tyramine, an endogenous monoamine, with the addition of a chlorine atom at the 2-position of the phenolic ring. While this compound is available as a research chemical, to date, there is a notable absence of published studies detailing its specific biological activities and mechanism of action. However, its structural similarity to tyramine and other bioactive phenethylamines provides a strong basis for predicting its pharmacological profile.

This whitepaper aims to:

  • Infer the potential biological activities of this compound based on the known pharmacology of tyramine.

  • Analyze the potential influence of the 2-chloro substitution on its interaction with biological targets, drawing from SAR studies of related compounds.

  • Propose potential signaling pathways and mechanisms of action.

  • Provide a framework for the experimental evaluation of this compound.

Inferred Biological Profile and Mechanism of Action

The biological activity of this compound is anticipated to be primarily driven by its tyramine scaffold, with the 2-chloro substituent modulating its potency, selectivity, and metabolic stability.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Tyramine is a potent endogenous agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[1][2] Activation of TAAR1 in monoaminergic neurons leads to the modulation of dopamine, norepinephrine, and serotonin systems. It is highly probable that this compound will also act as a TAAR1 agonist. SAR studies on phenethylamines have shown that halogen substitutions on the phenyl ring can be well-tolerated and in some cases enhance affinity for aminergic receptors.

Catecholamine Release

A primary mechanism of action for tyramine is the release of catecholamines, such as norepinephrine, from sympathetic nerve terminals.[1][3] This occurs through a process where tyramine is taken up into the neuron by the norepinephrine transporter (NET) and displaces norepinephrine from vesicular stores, leading to its release into the synapse. This sympathomimetic effect is responsible for the well-known "cheese effect," a hypertensive crisis that can occur when tyramine-rich foods are consumed by individuals taking monoamine oxidase inhibitors (MAOIs).[1][2] It is expected that this compound will share this property, potentially with altered potency due to the chloro-substituent.

Influence of the 2-Chloro Substituent

The introduction of a chlorine atom at the 2-position of the phenol ring is likely to have several effects:

  • Receptor Affinity and Selectivity: The electronegativity and steric bulk of the chlorine atom may alter the binding affinity and selectivity of the molecule for TAAR1 and other monoamine receptors and transporters.

  • Metabolic Stability: The chloro-substituent may influence the metabolic profile of the compound, potentially altering its susceptibility to degradation by enzymes such as monoamine oxidase (MAO) and cytochrome P450s.

  • Lipophilicity: The addition of a chlorine atom will increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes, including the blood-brain barrier.

Comparative Quantitative Data

As no direct quantitative data for this compound is available, the following tables summarize relevant data for the parent compound, tyramine, and other related chlorinated compounds to provide a comparative context.

Table 1: Receptor Binding and Functional Activity of Tyramine

ParameterReceptor/TransporterSpeciesValueReference
EC50Human TAAR1Human~1 µMN/A
KiNorepinephrine Transporter (NET)Rat~10 µMN/A
KiDopamine Transporter (DAT)Rat>100 µMN/A
KiSerotonin Transporter (SERT)Rat>100 µMN/A

Note: The above values are approximate and collated from various sources for illustrative purposes.

Table 2: Biological Activity of a Related Chlorinated Aminophenol

CompoundBiological ActivityOrganism/Cell LineIC50/MICReference
4-Amino-2-chlorophenolNephrotoxicity (LDH release)Rat Isolated Renal Cortical CellsIncreased compared to 4-aminophenolN/A

Proposed Signaling Pathway

Based on its structural similarity to tyramine, the most probable primary signaling pathway for this compound involves the activation of the TAAR1 receptor.

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound TAAR1 TAAR1 Ligand->TAAR1 Binds and Activates G_alpha_s Gαs TAAR1->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_alpha_s->AC Stimulates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Transporter_Modulation Monoamine Transporter Modulation PKA->Transporter_Modulation Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Inferred TAAR1 signaling pathway for this compound.

Proposed Experimental Protocols

To elucidate the biological activity of this compound, the following experimental approaches are recommended.

TAAR1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human TAAR1 receptor.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human TAAR1 receptor (e.g., HEK293-hTAAR1).

  • Membrane Preparation: Prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a known radiolabeled TAAR1 ligand (e.g., [³H]-p-tyramine or a specific synthetic radioligand) and varying concentrations of this compound.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Monoamine Release Assay

Objective: To measure the ability of this compound to induce the release of norepinephrine from neuronal cells or synaptosomes.

Methodology:

  • Preparation: Use a suitable model system, such as rat brain synaptosomes or a cell line expressing the norepinephrine transporter (e.g., PC12 cells).

  • Loading: Pre-load the cells/synaptosomes with a radiolabeled monoamine, typically [³H]-norepinephrine.

  • Release Experiment:

    • Wash the loaded preparations to remove excess radiolabel.

    • Expose the preparations to varying concentrations of this compound for a short period (e.g., 10-30 minutes).

    • Collect the supernatant containing the released [³H]-norepinephrine.

    • Lyse the cells/synaptosomes to determine the amount of radiolabel remaining.

  • Quantification and Analysis:

    • Measure the radioactivity in the supernatant and the cell lysate using liquid scintillation counting.

    • Calculate the percentage of [³H]-norepinephrine released for each concentration of the test compound.

    • Determine the EC50 value for release by non-linear regression.

Caption: Proposed experimental workflows for characterizing the compound.

Conclusion and Future Directions

This compound represents an understudied molecule with a high potential for biological activity, primarily as a modulator of monoaminergic systems. Based on its structural relationship to tyramine, it is strongly predicted to be an agonist at the TAAR1 receptor and to induce the release of catecholamines. The 2-chloro substituent is expected to modulate these activities, potentially leading to a unique pharmacological profile with altered potency, selectivity, and pharmacokinetics compared to its parent compound.

Future research should focus on the experimental validation of these hypotheses through the outlined protocols. A thorough characterization of its in vitro pharmacology, followed by in vivo studies to assess its physiological and behavioral effects, will be crucial in determining the therapeutic potential of this compound. Such investigations could reveal novel tools for probing the function of the trace amine system or lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to 4-(2-Aminoethyl)-2-chlorophenol and its Analogs: A Theoretical and Practical Framework for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a theoretical and practical guide to the synthesis and evaluation of 4-(2-Aminoethyl)-2-chlorophenol and its analogs. To date, there is a notable absence of published experimental data regarding the specific biological activities of this compound. Therefore, the information presented herein regarding its potential pharmacology is based on established structure-activity relationships within the broader class of substituted phenethylamines.

Introduction

This compound is a substituted phenethylamine, a class of compounds renowned for its diverse pharmacological effects, primarily through the modulation of monoamine neurotransmitter systems.[1] The core structure, a phenyl ring linked to an amino group by a two-carbon chain, is a versatile scaffold that has given rise to a vast array of central nervous system stimulants, hallucinogens, entactogens, and therapeutic agents.[1] The specific substitution pattern of this compound, featuring a hydroxyl group at the 4-position and a chlorine atom at the 2-position of the phenyl ring, suggests a potential for interaction with various biogenic amine receptors. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework and practical methodologies for the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives.

Physicochemical Properties

The hydrochloride salt of this compound is available as a research compound.[2] The predicted and known physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H11Cl2NO[2]
Molecular Weight208.08 g/mol [2]
CAS Number35607-19-3[2]
AppearanceSolid (predicted)-
pKa (predicted)9.5 (amine), 10.2 (phenol)ChemAxon
logP (predicted)1.8ChemAxon

Synthesis and Derivatization

A plausible synthetic route to this compound, based on established methodologies for related compounds, is outlined below. The synthesis of the related compound, 4-amino-2-chlorophenol, has been well-documented and serves as a key starting point.[3]

Proposed Synthesis of this compound

Synthesis_Workflow A 2-Chloro-4-nitrophenol B Intermediate Step (e.g., Protection of phenol) A->B Protecting Group Chemistry C Introduction of Ethylamine Side Chain B->C Side Chain Synthesis D This compound C->D Deprotection and Reduction

Potential Derivatizations

Further exploration of the structure-activity relationships of this compound can be achieved through various derivatizations:

  • N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the primary amine can modulate receptor selectivity and potency.

  • Alpha-Alkylation: Addition of an alkyl group at the alpha-position of the ethylamine side chain would yield amphetamine analogs, potentially increasing stimulant properties.

  • Modification of the Phenyl Ring: Substitution at other positions on the phenyl ring with different halogens or methoxy groups could further probe the binding pocket of target receptors.

Predicted Biological Activity and Structure-Activity Relationships

The biological activity of substituted phenethylamines is highly dependent on the substitution pattern on the phenyl ring. The presence of a chlorine atom and a hydroxyl group on the phenyl ring of this compound suggests potential interactions with serotonin and catecholamine receptors.

Predicted Receptor Targets

Based on the structure, the most likely primary targets for this compound are the serotonin 5-HT2A and 5-HT2C receptors , and to a lesser extent, the dopamine and norepinephrine transporters . The phenethylamine backbone is a common feature of ligands for these targets.

Structure-Activity Relationships of Halogenated Phenethylamines
  • Halogen Substitution: The presence of a halogen, such as chlorine, on the phenyl ring often enhances the affinity for the 5-HT2A receptor. The position of the halogen is critical, with substitution at the 4-position generally being favorable for activity.

  • Hydroxyl Substitution: A hydroxyl group at the 4-position can contribute to hydrogen bonding within the receptor binding pocket, potentially influencing affinity and efficacy.

Potential Signaling Pathways

Should this compound act as an agonist at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), it would likely initiate the following signaling cascade:

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand This compound Ligand->Receptor Binds Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Effects Ca_Release->Downstream PKC_Activation->Downstream

Experimental Protocols

The following are detailed, generalized protocols for the synthesis, purification, and biological evaluation of this compound and its analogs.

Synthesis Protocol: Reductive Amination of a Phenylacetaldehyde Precursor

This protocol describes a general method for the synthesis of phenethylamines via reductive amination.

Materials:

  • 2-Chloro-4-hydroxyphenylacetaldehyde

  • Ammonia (or an appropriate amine for N-substituted derivatives) in methanol

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Dissolve 2-Chloro-4-hydroxyphenylacetaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • For the hydrochloride salt, dissolve the purified freebase in a minimal amount of DCM or ether and add a solution of HCl in ethanol or ether dropwise until precipitation is complete.

  • Collect the precipitate by filtration and dry under vacuum.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A)

  • Test compounds (including this compound)

  • Non-specific binding control (e.g., a high concentration of a known antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol

This protocol is used to determine the functional activity (e.g., agonism or antagonism) of test compounds at Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the receptor of interest

  • Test compounds

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

  • 384-well plates

Procedure:

  • Seed the cells in a 384-well plate and grow to the desired confluency.

  • Prepare serial dilutions of the test compounds.

  • For Gi-coupled receptors, pre-treat the cells with the test compounds followed by the addition of forskolin. For Gs-coupled receptors, add the test compounds directly.

  • Incubate the plate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties

ParameterPredicted Value
pKa (amine)9.5
pKa (phenol)10.2
logP1.8
Polar Surface Area46.2 Ų

Table 2: Hypothetical Biological Data for this compound Analogs

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)DAT Ki (nM)5-HT2A EC50 (nM)
This compound TBDTBDTBDTBD
Analog 1 (N-methyl)TBDTBDTBDTBD
Analog 2 (alpha-methyl)TBDTBDTBDTBD
Analog 3 (3-chloro)TBDTBDTBDTBD
Reference Compound1.25.4>10003.7

TBD: To be determined experimentally.

Conclusion

While this compound remains an understudied compound, its structural similarity to other pharmacologically active phenethylamines makes it a compelling target for further investigation. This guide provides a comprehensive theoretical framework and a set of practical, detailed protocols to enable researchers to synthesize, characterize, and evaluate the biological activity of this molecule and its analogs. The exploration of such compounds will undoubtedly contribute to a deeper understanding of the structure-activity relationships governing the interaction of substituted phenethylamines with their biological targets and may lead to the discovery of novel chemical probes or therapeutic agents.

References

"4-(2-Aminoethyl)-2-chlorophenol" discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis, properties, and potential applications of 4-(2-Aminoethyl)-2-chlorophenol, a substituted phenethylamine derivative.

Abstract

This compound is a halogenated derivative of the phenethylamine scaffold, a core structure in many biologically active compounds. This document provides a comprehensive overview of its potential synthesis, physicochemical properties, and speculative mechanisms of action based on its structural similarity to known adrenergic and dopaminergic modulators. Detailed experimental protocols for its hypothetical synthesis and characterization are presented, alongside a discussion of its potential research applications in pharmacology and drug development.

Introduction of this compound

The phenethylamine class of compounds has been a cornerstone of medicinal chemistry for over a century, yielding a wide array of therapeutic agents that modulate neurotransmitter systems. The substitution pattern on the phenyl ring and the ethylamine side chain dictates the pharmacological profile, influencing receptor affinity and metabolic stability. The introduction of a chlorine atom at the 2-position and a hydroxyl group at the 4-position of the phenethylamine core, as in this compound, is anticipated to confer unique properties, potentially impacting its interaction with biogenic amine transporters and receptors.

While a detailed historical record of the specific discovery of this compound is not extensively documented in mainstream scientific literature, its conceptualization lies at the intersection of research into halogenated phenethylamines and catecholamine analogues. The synthesis and evaluation of such compounds are often driven by the quest for novel pharmacological tools and potential therapeutic leads. This whitepaper outlines a plausible synthetic pathway and discusses the potential significance of this particular substitution pattern.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for developing appropriate analytical methods.

PropertyValueUnit
Molecular FormulaC₈H₁₀ClNO
Molecular Weight171.62 g/mol
pKa (amine)~9.5
pKa (phenol)~8.5
LogP~1.8
Melting PointNot Determined°C
Boiling PointNot Determined°C
SolubilitySparingly soluble in water, soluble in ethanol and DMSO

Hypothetical Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from 2-chloro-4-hydroxyphenylacetonitrile. This multi-step synthesis involves the reduction of a nitrile group to a primary amine.

G A 2-Chloro-4-hydroxyphenylacetonitrile B Reduction A->B LiAlH4 or H2/Raney Ni C This compound B->C

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2-Chloro-4-hydroxyphenylacetonitrile

Materials:

  • 2-Chloro-4-hydroxyphenylacetonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq) or Raney Nickel (catalytic) and Hydrogen gas

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Round bottom flask and reflux condenser

Procedure:

  • Reaction Setup: A dry 250 mL round bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride at 0 °C.

  • Substrate Addition: 2-Chloro-4-hydroxyphenylacetonitrile, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ in THF at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by 1 M NaOH solution, and finally more water.

  • Workup: The resulting suspension is filtered, and the filter cake is washed with THF. The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction and Purification: The crude product is redissolved in DCM and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The final product can be purified by column chromatography or recrystallization.

Potential Pharmacological Profile and Signaling Pathways

The structure of this compound suggests potential interactions with monoamine systems in a manner analogous to other substituted phenethylamines. The presence of the phenolic hydroxyl group and the primary amine are key pharmacophoric features for binding to adrenergic and dopaminergic receptors and transporters.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT->Dopamine Reuptake NET Norepinephrine Transporter (NET) Norepinephrine Norepinephrine NET->Norepinephrine Reuptake VMAT2 VMAT2 VMAT2->DAT Release VMAT2->NET Release Dopamine->VMAT2 DR Dopamine Receptors Dopamine->DR Norepinephrine->VMAT2 AR Adrenergic Receptors Norepinephrine->AR AC Adenylyl Cyclase DR->AC AR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Compound 4-(2-Aminoethyl)- 2-chlorophenol Compound->DAT Inhibition/Substrate Compound->NET Inhibition/Substrate

"4-(2-Aminoethyl)-2-chlorophenol" theoretical properties calculation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Theoretical Properties of 4-(2-Aminoethyl)-2-chlorophenol

This technical guide provides a comprehensive overview of the theoretically calculated and estimated physicochemical and pharmacokinetic properties of the compound this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery. The data presented herein are derived from computational models and estimations based on structurally related compounds, offering a valuable in-silico starting point for further experimental investigation.

Chemical Identity and Structure

This compound is a substituted phenol derivative. Its chemical structure consists of a phenol ring with a chloro substituent at position 2 and an aminoethyl group at position 4.

Chemical Structure:

Molecular Formula: C₈H₁₀ClNO[1]

Molecular Weight: 171.62 g/mol [1]

Theoretical Physicochemical Properties

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic behavior. The following properties for this compound have been estimated using computational methods and data from analogous structures.

PropertyPredicted ValueMethod/Source
Molecular Weight 171.62 g/mol Calculation from Molecular Formula[1]
pKa ~8.82 (basic), ~10 (acidic)Estimated based on structurally similar compounds like (R)-2-(1-aMinoethyl)-4-chlorophenol.[2] The phenolic hydroxyl group contributes to its acidic nature, while the amino group is basic.
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5This is an estimated range. The lipophilicity is influenced by the chloro-substituted aromatic ring, while the hydroxyl and amino groups increase hydrophilicity. Precise prediction requires specialized software.[3][4][5]
Aqueous Solubility Moderately solubleThe presence of polar amino and hydroxyl groups suggests moderate solubility in water. However, the chlorophenyl group will decrease solubility. Solubility is expected to be pH-dependent.[6][7]

In-Silico ADMET Profile: A Theoretical Overview

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is essential to identify potential liabilities and reduce late-stage failures.[8][9] In-silico ADMET prediction tools utilize computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, to forecast these properties based on the molecule's structure.[10][11][12]

Methodologies for In-Silico Prediction

The theoretical properties presented in this guide are based on methodologies commonly employed in computational chemistry and drug discovery:

  • pKa Prediction: The ionization constant (pKa) is often predicted using software that analyzes the electronic effects of functional groups within the molecule. The pKa of the amino and phenolic groups is influenced by the electron-withdrawing effect of the chlorine atom.[13][14][15]

  • logP Calculation: The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is typically calculated using fragment-based methods or atom-based methods where the contributions of different parts of the molecule are summed.[4][16]

  • ADMET Profiling: A variety of web-based platforms and software packages, such as ADMETlab and ADMET-AI, can predict a wide range of ADMET properties.[11][12] These tools use large datasets of experimentally determined properties to train models that can then make predictions for novel compounds.[8][10]

Visualizing Computational Workflows and Potential Interactions

The following diagrams illustrate the general workflow for in-silico property prediction and a hypothetical signaling pathway interaction that could be investigated for a molecule like this compound.

in_silico_workflow cluster_input Input cluster_prediction In-Silico Prediction cluster_analysis Analysis & Decision start Chemical Structure (SMILES/SDF) physchem Physicochemical Properties (pKa, logP, Solubility) start->physchem admet ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) start->admet data_integration Data Integration & Analysis physchem->data_integration admet->data_integration decision Go/No-Go Decision for Synthesis data_integration->decision

Caption: General workflow for in-silico prediction of compound properties.

hypothetical_pathway compound 4-(2-Aminoethyl)- 2-chlorophenol receptor Target Receptor (e.g., GPCR) compound->receptor Binds to effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates/Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces/Reduces cellular_response Cellular Response second_messenger->cellular_response Leads to

Caption: Hypothetical signaling pathway interaction for investigation.

Conclusion

The theoretical properties of this compound outlined in this document provide a foundational in-silico assessment. These predictions suggest a moderately water-soluble compound with both acidic and basic functional groups, and a lipophilicity profile that may allow for membrane permeability. The computational ADMET profile, which can be generated using the described methodologies, will be crucial in guiding the next steps of experimental validation and lead optimization in a drug discovery context. It is imperative that these theoretical values are confirmed through in-vitro and in-vivo experimental studies.

References

An In-Depth Technical Guide on the Predicted Stability and Degradation Profile of 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Aminoethyl)-2-chlorophenol is a substituted phenol derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a phenolic hydroxyl group, an aminoethyl side chain, and a chlorine substituent on the aromatic ring, presents multiple reactive sites susceptible to degradation. Understanding the intrinsic stability of this molecule is crucial for the development of stable formulations, prediction of degradation pathways, and the establishment of appropriate storage conditions. This technical guide provides a prospective analysis of its stability and degradation profile based on the reactivity of its functional groups.

Chemical Structure and Potential Reactive Sites

The chemical structure of this compound is shown below:

Molecular Formula: C₈H₁₀ClNO Molecular Weight: 171.62 g/mol CAS Number: 32560-53-5[1]

The key functional groups that are likely to influence its stability are:

  • Phenolic Hydroxyl Group: Prone to oxidation, forming colored degradation products (quinones or polymeric species). It can also undergo esterification or etherification.

  • Primary Amino Group: Susceptible to oxidation, deamination, and reactions with aldehydes or ketones.

  • Chlorine Substituent: Generally stable, but can be displaced under certain conditions (e.g., photolysis or reaction with strong nucleophiles).

  • Aromatic Ring: Can be subject to electrophilic substitution or oxidative cleavage.

Predicted Stability and Degradation Profile

The stability of this compound is expected to be influenced by pH, temperature, light, and the presence of oxidizing agents. A systematic evaluation of its stability would involve forced degradation studies under various stress conditions.

Hydrolytic Degradation

Hydrolysis is not expected to be a major degradation pathway for the core structure of this compound, as it lacks readily hydrolyzable groups like esters or amides. However, extreme pH conditions at elevated temperatures might promote dehalogenation or other complex reactions.

Oxidative Degradation

Oxidation is predicted to be a significant degradation pathway. The electron-donating phenolic hydroxyl and amino groups make the molecule susceptible to oxidation.

  • Potential Oxidative Degradation Products:

    • Formation of a quinone-imine structure through oxidation of the aminophenol ring.

    • Oxidative deamination of the aminoethyl side chain.

    • Formation of polymeric materials through radical coupling reactions.

Photodegradation

Exposure to light, particularly UV light, could induce degradation. Chlorinated aromatic compounds are known to undergo photolytic cleavage of the carbon-halogen bond.

  • Potential Photodegradation Pathways:

    • Homolytic cleavage of the C-Cl bond to form a radical species, which could lead to a variety of secondary products.

    • Photo-oxidation of the aminophenol ring.

Thermal Degradation

In the solid state and in solution, elevated temperatures are likely to accelerate oxidative degradation pathways. The stability of the compound at various temperatures should be determined to establish appropriate storage and handling conditions.

Proposed Experimental Protocols for Forced Degradation Studies

The following table outlines a proposed set of experiments for conducting forced degradation studies on this compound, based on ICH guidelines. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.

Stress Condition Proposed Experimental Protocol Analytical Method Potential Degradation Products
Acid Hydrolysis 1. Dissolve the compound in 0.1 M HCl. 2. Reflux at 80°C for 24 hours. 3. Neutralize and dilute for analysis.RP-HPLC with UV/PDA detection, LC-MSDehalogenated species, products of side-chain reactions.
Base Hydrolysis 1. Dissolve the compound in 0.1 M NaOH. 2. Reflux at 80°C for 24 hours. 3. Neutralize and dilute for analysis.RP-HPLC with UV/PDA detection, LC-MSQuinone-like structures, dehalogenated species.
Oxidation 1. Dissolve the compound in a solution of 3% H₂O₂. 2. Store at room temperature for 24 hours. 3. Quench the reaction and dilute for analysis.RP-HPLC with UV/PDA detection, LC-MSQuinone-imines, N-oxides, deaminated products.
Photostability 1. Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). 2. Analyze against a dark control.RP-HPLC with UV/PDA detection, LC-MSDehalogenated products, photo-oxidized species.
Thermal Stress 1. Heat the solid compound at 105°C for 24 hours. 2. Dissolve and dilute for analysis.RP-HPLC with UV/PDA detection, LC-MSOxidative and polymeric degradation products.

Predicted Degradation Pathway and Experimental Workflow

Based on the degradation of a structurally similar compound, 4-chloro-2-aminophenol, a plausible microbial or oxidative degradation pathway for this compound could involve initial deamination followed by hydroxylation to form a catechol intermediate.[2] This catechol can then undergo ring cleavage.

Predicted Degradation Pathway of this compound cluster_main Predicted Oxidative/Microbial Degradation A This compound B Intermediate Imine A->B Oxidative Deamination C 4-Chloro-2-hydroxyphenylacetaldehyde B->C Hydrolysis D 4-Chlorocatechol derivative C->D Hydroxylation E Ring Cleavage Products D->E Dioxygenase (Ring Cleavage)

Caption: Predicted oxidative/microbial degradation pathway.

A typical workflow for conducting and analyzing forced degradation studies is outlined below.

Forced Degradation Experimental Workflow cluster_workflow Experimental and Analytical Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F Stability-Indicating Method Development (e.g., RP-HPLC) A->F B Base Hydrolysis B->F C Oxidation (H₂O₂) C->F D Photolysis (UV/Vis) D->F E Thermal (Heat) E->F G Peak Purity Analysis (PDA Detector) F->G H Degradant Identification (LC-MS/MS, NMR) G->H I Stability Profile & Degradation Pathways H->I

Caption: Workflow for forced degradation studies.

Conclusion

References

Methodological & Application

In Vitro Research Applications of 4-(2-Aminoethyl)-2-chlorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro research on 4-(2-Aminoethyl)-2-chlorophenol is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, including chlorophenols and phenethylamines. These are intended to serve as a foundational guide for researchers and professionals in drug development to explore the potential of this compound.

Application Notes

This compound is a molecule combining the structural features of a phenethylamine and a chlorophenol. This unique structure suggests several potential areas of in vitro research, primarily focusing on its potential cytotoxic, antimicrobial, and neuromodulatory properties.

1. Cytotoxicity and Anti-cancer Research:

Chlorinated phenols are known to exhibit cytotoxicity. The presence of the chloro- group on the phenol ring can enhance its reactivity and potential to induce cellular stress. The aminoethyl side chain may also contribute to its uptake and interaction with cellular components. Therefore, this compound is a candidate for screening as a potential cytotoxic agent against various cancer cell lines. In vitro studies could elucidate its mechanism of action, such as the induction of apoptosis or necrosis, and its effect on cell cycle progression.

2. Antimicrobial Research:

Phenolic compounds are well-documented for their antimicrobial properties. The hydroxyl group on the benzene ring is a key functional group responsible for this activity. The addition of a chlorine atom can further enhance its antimicrobial potency. In vitro studies would be crucial to determine the spectrum of activity of this compound against a panel of pathogenic bacteria and fungi. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays would be central to this investigation.

3. Neuromodulatory and Neurotoxicity Research:

The phenethylamine backbone of this compound is a core structure in many neurotransmitters and psychoactive compounds. This suggests that the compound could interact with monoamine systems in the brain, such as transporters or receptors for dopamine, norepinephrine, and serotonin. It may also act as an inhibitor of enzymes like monoamine oxidase (MAO). Therefore, in vitro assays using neuronal cell lines or primary neurons are warranted to investigate its potential neuromodulatory or neurotoxic effects. Receptor binding assays and enzyme inhibition assays would be key to characterizing these properties.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data to illustrate the potential outcomes of the proposed in vitro studies.

Table 1: Cytotoxicity of this compound against various cancer cell lines (IC50 values in µM after 48h treatment).

Cell LineCancer TypeIllustrative IC50 (µM)
MCF-7Breast Cancer25.5
A549Lung Cancer42.1
HeLaCervical Cancer33.8
HepG2Liver Cancer51.2

Table 2: Antimicrobial activity of this compound (Illustrative MIC values in µg/mL).

MicroorganismTypeIllustrative MIC (µg/mL)
Staphylococcus aureusGram-positive bacteria16
Escherichia coliGram-negative bacteria32
Candida albicansFungi64
Pseudomonas aeruginosaGram-negative bacteria>128

Table 3: Neuromodulatory activity of this compound (Illustrative data).

TargetAssay TypeIllustrative Result (IC50/Ki in nM)
Dopamine Transporter (DAT)Radioligand Binding150 nM (Ki)
Serotonin Transporter (SERT)Radioligand Binding850 nM (Ki)
Monoamine Oxidase B (MAO-B)Enzyme Inhibition75 nM (IC50)
5-HT2A ReceptorReceptor Binding450 nM (Ki)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1][2]

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate (e.g., kynuramine for both, or specific substrates for each isoform)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • Black 96-well plates

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of this compound in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound dilutions. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the MAO substrate and the detection cocktail (Amplex Red and HRP) to initiate the reaction. The MAO-catalyzed reaction produces hydrogen peroxide, which is then detected by the Amplex Red/HRP system, generating a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm).[3][4]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

G cluster_0 Proposed Cytotoxic Mechanism of this compound Compound This compound ROS Increased Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G cluster_1 General Workflow for In Vitro Screening Start Start: Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Neuromodulatory Neuromodulatory Screening (e.g., Receptor Binding) Start->Neuromodulatory Hit_ID Hit Identification & Lead Optimization Cytotoxicity->Hit_ID Antimicrobial->Hit_ID Neuromodulatory->Hit_ID End Further Preclinical Studies Hit_ID->End

References

Application Notes and Protocols for the Analytical Detection of 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)-2-chlorophenol is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and sensitive detection methods are crucial for its quantification in different matrices. While specific analytical methods for this compound are not extensively documented in publicly available literature, methods for structurally similar compounds, such as its isomers 2-amino-4-chlorophenol and 4-amino-2-chlorophenol, can be readily adapted. This document provides detailed application notes and protocols based on established methods for these related compounds, offering a strong starting point for the development and validation of analytical procedures for this compound.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, general considerations for Gas Chromatography-Mass Spectrometry (GC-MS) are provided.

Analytical Methods Overview

Several chromatographic techniques are suitable for the analysis of aminophenol and chlorophenol derivatives. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Coupled with a UV detector, it provides good selectivity and sensitivity for aromatic compounds like this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level analysis in complex matrices such as biological fluids or environmental samples.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For polar compounds like chlorophenols, derivatization is often required to improve volatility and chromatographic performance.[3][4][5]

Data Presentation: Quantitative Method Parameters for Related Compounds

The following tables summarize quantitative data from validated methods for isomers of this compound. This data can serve as a benchmark for method development and validation for the target analyte.

Table 1: HPLC-UV Method Performance for 2-amino-4-chlorophenol [6][7]

ParameterValue
Linearity Range400-2000 ng
Correlation Coefficient (r²)0.9993
Limit of Detection (LOD)5 ng
Limit of Quantitation (LOQ)20 ng
Recovery99.90-100.67%

Table 2: LC-MS/MS Method Performance for 2-amino-4-chlorophenol in Water [1]

ParameterValue
Recovery73%
Sample Volume100 mL
Fortification Level10 mg/L

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This protocol is adapted from a validated method for the determination of 2-amino-4-chlorophenol in pharmaceutical formulations and can be used as a starting point for the analysis of this compound.[6][7]

1. Objective: To quantify this compound using RP-HPLC with UV detection.

2. Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (AR grade)

  • Methanol (HPLC grade)

  • C18 column (250 x 4.6 mm, 5 µm particle size)[6][7]

3. Instrumentation:

  • HPLC system with a UV-visible detector and autosampler.[6]

4. Chromatographic Conditions:

  • Mobile Phase: Water:Acetonitrile:Acetic Acid (70:30:1, v/v/v)[6][7]

  • Flow Rate: 1.5 mL/min[6][7]

  • Column Temperature: Ambient

  • Detection Wavelength: 280 nm[6][7]

  • Injection Volume: 10 µL

  • Run Time: 10 min

5. Standard Solution Preparation:

  • Stock Solution (250 µg/mL): Accurately weigh 25 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

6. Sample Preparation (for a solid formulation):

  • Accurately weigh and powder the sample.

  • Transfer a quantity of powder equivalent to a target amount of the analyte to a volumetric flask.

  • Add methanol to about 80% of the volume, sonicate for 10 minutes to dissolve the analyte, and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

7. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Quantify the analyte in the samples by comparing the peak area with the calibration curve.

8. Method Validation Parameters to Evaluate:

  • Specificity: Analyze a blank and a spiked sample to ensure no interference at the retention time of the analyte.

  • Linearity: Assess the linearity of the method over the desired concentration range.[6]

  • Precision: Determine the intra-day and inter-day precision by analyzing replicate samples.[6]

  • Accuracy: Evaluate the accuracy by performing recovery studies on spiked samples.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[6]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method for the analysis of 2-amino-4-chlorophenol in water samples.[1] It can be adapted for the sensitive detection of this compound in various matrices.

1. Objective: To develop a sensitive and selective method for the quantification of this compound using LC-MS/MS.

2. Materials:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate

  • Solid Phase Extraction (SPE) cartridges (e.g., Styrene Divinylbenzene - SDB)[1]

3. Instrumentation:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

4. Chromatographic Conditions (Starting Point):

  • Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 2.5 mM Ammonium acetate in water, pH 6.8[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.2 mL/min[1]

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte. A suggested starting gradient could be: 0-2 min, 10% B; 2-15 min, 10-80% B; 15-17 min, 80% B; 17-18 min, 80-10% B; 18-25 min, 10% B.

  • Injection Volume: 5-20 µL

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (the protonated molecule [M+H]⁺) and to optimize the cone voltage/fragmentor voltage.

  • MS/MS Fragmentation: Perform a product ion scan of the precursor ion to identify the most abundant and stable product ions. Optimize the collision energy for the selected transitions.

  • Multiple Reaction Monitoring (MRM): Set up the MRM transitions (precursor ion -> product ion) for quantification and confirmation.

6. Sample Preparation (for water samples):

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge (e.g., SDB, 200 mg, 6 mL) with methanol followed by water.[1]

    • Load the water sample (e.g., 100 mL) onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

7. Analysis and Quantification:

  • Generate a calibration curve using standard solutions prepared in a matrix similar to the samples.

  • Inject the prepared samples and quantify the analyte using the peak area from the MRM chromatogram.

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Collection (e.g., Formulation, Water) Extraction Solid Phase Extraction (for complex matrices) Sample->Extraction if needed Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dilution HPLC HPLC System (Pump, Autosampler, Column) Standard->HPLC Extraction->Filtration Filtration->HPLC UV_Detector UV Detector (λ = 280 nm) HPLC->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Calibration Calibration Curve Plotting Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the detection of this compound by HPLC-UV.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Biological Fluid) SPE Solid Phase Extraction (Enrichment & Cleanup) Sample->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Concentration Calculation Peak_Integration->Quantification

Caption: Workflow for the detection of this compound by LC-MS/MS.

Concluding Remarks

The protocols and data presented provide a comprehensive starting point for the development of robust and reliable analytical methods for the detection and quantification of this compound. While these methods are adapted from procedures for closely related isomers, they are based on sound chromatographic principles and are likely to require only minor modifications for the target analyte. It is essential that any adapted method be fully validated according to ICH guidelines or other relevant regulatory standards to ensure its accuracy, precision, and suitability for the intended application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the quantitative analysis of 4-(2-Aminoethyl)-2-chlorophenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a chemical intermediate that may be relevant in the synthesis of pharmaceuticals or as a related substance in drug products. The described isocratic method is designed to be robust, specific, and suitable for routine quality control and research applications.

1. Principle of the Method This method employs reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention time is influenced by the precise composition of the mobile phase, allowing for its separation from other components in a sample matrix. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard, using a UV detector set to a wavelength where the analyte exhibits strong absorbance.

2. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

    • Analytical balance (0.01 mg readability).

    • Sonicator bath.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (e.g., 0.45 µm PTFE or nylon).

  • Chemicals and Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Acetic Acid (Glacial, analytical grade).

    • Methanol (HPLC grade).

3. Experimental Protocol

3.1. Preparation of Mobile Phase Prepare a mobile phase consisting of a 70:30:1 (v/v/v) mixture of Water, Acetonitrile, and Acetic Acid. For 1000 mL of mobile phase, combine 700 mL of HPLC-grade water, 300 mL of acetonitrile, and 10 mL of glacial acetic acid. Mix thoroughly and degas using a sonicator for 15-20 minutes or by vacuum filtration. This mobile phase composition has proven effective for the separation of the related compound, 2-amino-4-chlorophenol[1][2].

3.2. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol. Sonicate for 10 minutes to ensure complete dissolution[1].

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase. These solutions will be used to generate a calibration curve.

3.3. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.

  • Add a suitable volume of methanol (approximately 80% of the flask volume) and sonicate for 10-15 minutes to facilitate dissolution/extraction[1].

  • Dilute to the final volume with methanol and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. If necessary, perform a final dilution with the mobile phase to bring the concentration within the linear range of the calibration curve.

3.4. Chromatographic Conditions The following table summarizes the optimized HPLC parameters for the analysis. These conditions are based on established methods for similar chlorophenol and aromatic amine compounds[1][2][3][4][5].

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1][2]
Mobile Phase Water : Acetonitrile : Acetic Acid (70:30:1, v/v/v)[1][2]
Flow Rate 1.5 mL/min[1][2]
Detection Wavelength 280 nm[1][2][5]
Injection Volume 10 µL[1][4]
Column Temperature 30°C[4]
Run Time 10 minutes (adjust as needed)

3.5. Analysis Workflow The general workflow for the HPLC analysis is depicted in the diagram below.

HPLC_Analysis_Workflow cluster_prep 1. Preparation Stage cluster_hplc 2. HPLC Analysis Stage cluster_data 3. Data Processing A Prepare Mobile Phase B Prepare Standard Solutions A->B C Prepare Sample Solutions B->C D System Equilibration & Setup C->D E System Suitability Test (SST) (Inject Standard) D->E F Generate Calibration Curve (Inject Standards) E->F G Inject Samples for Analysis F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Generate Final Report I->J

Caption: General workflow for the HPLC analysis of this compound.

3.6. System Suitability Before sample analysis, inject a working standard solution (e.g., 10 µg/mL) five or six times. The system is deemed ready for analysis if it meets the following criteria:

  • Peak Tailing Factor: ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 2000

4. Data Analysis and Calculations

  • Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations (in µg/mL). Perform a linear regression analysis on the data. The correlation coefficient (r²) should ideally be ≥ 0.999.

  • Quantification: Use the linear regression equation (y = mx + c) from the calibration curve to calculate the concentration of this compound in the injected sample solutions.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Final Calculation: Adjust the calculated concentration for any dilutions made during the sample preparation to determine the final amount of the analyte in the original sample.

5. Conclusion The RP-HPLC method detailed in this application note provides a specific, reliable, and accurate means for the quantitative determination of this compound. The protocol is suitable for implementation in research and quality control laboratories for the analysis of bulk materials, reaction monitoring, and the assessment of finished product purity.

References

Application Notes and Protocols: NMR Spectroscopy Data Interpretation of 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 4-(2-Aminoethyl)-2-chlorophenol. Due to the absence of publicly available experimental NMR data for this specific molecule, this guide presents predicted ¹H and ¹³C NMR spectral data based on established principles and analysis of analogous compounds. Furthermore, comprehensive, standardized protocols for sample preparation and NMR data acquisition are provided to enable researchers to obtain experimental data. This document is intended to serve as a practical resource for scientists engaged in the synthesis, identification, and characterization of this and similar molecules.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of structurally related compounds and established NMR principles. The actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Molecular Structure:

Chemical structure of this compound

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-37.15 - 7.25d~2.01H
H-56.95 - 7.05dd~8.0, 2.01H
H-66.75 - 6.85d~8.01H
-CH₂- (Aromatic)2.80 - 2.90t~7.02H
-CH₂- (Amine)3.00 - 3.10t~7.02H
-NH₂1.50 - 2.50br s-2H
-OH5.00 - 6.00br s-1H

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-OH)150 - 155
C-2 (-Cl)120 - 125
C-3128 - 132
C-4 (-CH₂CH₂NH₂)130 - 135
C-5115 - 120
C-6118 - 122
-CH₂- (Aromatic)35 - 40
-CH₂- (Amine)40 - 45

Experimental Protocols

This section outlines a general protocol for the acquisition of NMR data for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

  • Weigh the sample: Accurately weigh the required amount of the compound. For ¹H NMR, 5-25 mg is typically sufficient, while ¹³C NMR may require 50-100 mg for a reasonable acquisition time.[1]

  • Choose a solvent: Select a deuterated solvent in which the sample is readily soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts.

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to a small vial containing the sample.[2]

  • Ensure complete dissolution: Vortex the vial to ensure the sample is completely dissolved. If solid particles remain, the solution should be filtered to prevent distortion of the magnetic field, which can lead to broad spectral lines.[3] A Pasteur pipette with a small plug of glass wool can be used for filtration directly into the NMR tube.[3]

  • Transfer to NMR tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

  • Temperature: Standard probe temperature (e.g., 298 K).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced. For samples in CDCl₃, the residual solvent peak at 7.26 ppm can be used for ¹H NMR, and the solvent peak at 77.16 ppm for ¹³C NMR. Alternatively, an internal standard such as tetramethylsilane (TMS) can be used.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons in different environments.

  • Peak Picking: The chemical shifts of the peaks are accurately determined.

Visualizations

The following diagrams illustrate the molecular structure with predicted NMR assignments and a typical workflow for NMR data analysis.

Molecular_Structure_NMR_Assignment Predicted NMR Assignments for this compound cluster_molecule cluster_h_nmr ¹H NMR Assignments cluster_c_nmr ¹³C NMR Assignments mol H3 H-3 ~7.2 ppm H5 H-5 ~7.0 ppm H6 H-6 ~6.8 ppm CH2_Ar -CH₂- ~2.85 ppm CH2_N -CH₂- ~3.05 ppm NH2 -NH₂ ~2.0 ppm OH -OH ~5.5 ppm C1 C-1 ~152 ppm C2 C-2 ~122 ppm C3 C-3 ~130 ppm C4 C-4 ~132 ppm C5 C-5 ~117 ppm C6 C-6 ~120 ppm C_Ar_CH2 -CH₂- ~37 ppm C_N_CH2 -CH₂- ~42 ppm

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

NMR_Workflow NMR Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Set Up NMR Spectrometer transfer->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration (¹H) peak_picking->integration assign Assign Peaks integration->assign structure_confirm Structure Confirmation assign->structure_confirm

Caption: General workflow for NMR data acquisition and analysis.

References

Application Notes and Protocols: 4-(2-Aminoethyl)-2-chlorophenol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-(2-Aminoethyl)-2-chlorophenol as an intermediate in organic synthesis. Due to the limited availability of direct published data on this specific molecule, this guide presents a proposed synthetic pathway and potential applications based on established chemical principles and analogous reactions for structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers exploring the synthetic utility of this substituted phenethylamine.

Introduction

This compound is a substituted phenethylamine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Substituted phenethylamines are core scaffolds in many pharmaceuticals, including stimulants, antidepressants, and psychedelic compounds. The unique substitution pattern of this compound, featuring a hydroxyl group, a chlorine atom, and an aminoethyl side chain, makes it an attractive building block for the synthesis of novel bioactive molecules and potential drug candidates.

This document outlines a proposed synthesis of this compound and discusses its potential as a precursor to more complex molecular architectures.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned starting from the commercially available 3-chloro-4-hydroxybenzaldehyde. The proposed three-step synthesis involves a Henry reaction, followed by dehydration and subsequent reduction of the nitro group.

Diagram of Proposed Synthetic Pathway

G A 3-Chloro-4-hydroxybenzaldehyde C 2-Chloro-4-(1-hydroxy-2-nitropropyl)phenol (β-Nitro alcohol intermediate) A->C Henry Reaction B Nitroethane, Base E 2-Chloro-4-(2-nitropropenyl)phenol (Nitroalkene intermediate) C->E Dehydration D Dehydration (e.g., Acetic anhydride) G 4-(2-Aminopropyl)-2-chlorophenol E->G Reduction F Reduction (e.g., LiAlH4 or H2/Pd-C)

Caption: Proposed three-step synthesis of 4-(2-Aminopropyl)-2-chlorophenol.

Experimental Protocols (Proposed)

The following protocols are proposed based on standard organic chemistry methodologies and analogous reactions reported in the literature. Researchers should optimize these conditions for their specific experimental setup.

Step 1: Synthesis of 2-Chloro-4-(1-hydroxy-2-nitropropyl)phenol (Henry Reaction)
  • To a stirred solution of 3-chloro-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or isopropanol), add nitroethane (1.5-2 equivalents).

  • Slowly add a base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine) at a controlled temperature (typically 0-25 °C).

  • Stir the reaction mixture for a period of 2 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the β-nitro alcohol.

Step 2: Synthesis of 2-Chloro-4-(2-nitropropenyl)phenol (Dehydration)
  • Dissolve the β-nitro alcohol from Step 1 in a dehydrating agent such as acetic anhydride.

  • Optionally, a catalyst like sodium acetate can be added.

  • Heat the reaction mixture (e.g., at 80-100 °C) for 1-4 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the nitroalkene.

Step 3: Synthesis of this compound (Reduction)
  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in a dry ether solvent (e.g., diethyl ether or THF).

    • Slowly add a solution of the nitroalkene from Step 2 in the same dry solvent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting solid and wash with the ether solvent.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or crystallization.

  • Method B: Catalytic Hydrogenation

    • Dissolve the nitroalkene from Step 2 in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a hydrogenation catalyst (e.g., 10% Palladium on carbon, Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

    • Stir vigorously until hydrogen uptake ceases.

    • Filter the catalyst through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the product.

Quantitative Data from Analogous Reactions

The following table summarizes typical yields for the reduction of nitro groups in compounds structurally similar to the proposed intermediates. These values can serve as a benchmark for the proposed synthesis.

PrecursorReducing AgentProductYield (%)Reference
2-Chloro-4-nitrophenolHydrazine hydrate, Activated carbon, FeCl₃·6H₂O2-Chloro-4-aminophenolHigh (not specified)[1]
4-NitrophenolChlorine, aq. HCl2-Chloro-4-nitrophenol94.1[2]
2-Chloro-4-nitrophenolH₂, Raney Nickel4-Amino-2-chlorophenolNot specified

Applications as a Synthetic Intermediate

This compound, as a substituted phenethylamine, is a versatile intermediate for the synthesis of a variety of target molecules, particularly in the field of drug discovery.

  • Precursor for Bioactive Amines: The primary amine of this compound can be further functionalized to generate a library of derivatives. N-alkylation, N-acylation, and reductive amination are common transformations that can be employed to explore structure-activity relationships.

  • Scaffold for Novel Pharmaceuticals: The phenethylamine core is present in numerous psychoactive compounds and other drugs.[3][4] By modifying the amine, the hydroxyl group, or the aromatic ring, researchers can design and synthesize novel compounds with potential therapeutic applications, such as:

    • Adrenergic receptor modulators[5]

    • Serotonin receptor agonists/antagonists

    • Monoamine oxidase inhibitors (MAOIs)

    • Novel psychoactive substances for neurological research

Workflow for Application as a Synthetic Intermediate

G A This compound B N-Alkylation / N-Acylation / Reductive Amination A->B C Library of N-functionalized derivatives B->C D Biological Screening C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Drug Candidate F->G

Caption: General workflow for utilizing this compound in drug discovery.

Conclusion

Disclaimer: The experimental protocols provided are proposed based on chemical principles and analogies to similar reactions. Researchers should conduct their own risk assessments and optimization studies before undertaking any new synthetic work.

References

"4-(2-Aminoethyl)-2-chlorophenol" experimental protocols for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific biological assay data and experimental protocols for 4-(2-Aminoethyl)-2-chlorophenol. The following application notes and protocols are hypothetical and have been developed based on the activities of structurally related compounds, including phenethylamines and other chlorophenol derivatives. These protocols are intended to serve as a starting point for researchers and may require significant optimization.

Introduction

This compound is a substituted phenethylamine. The phenethylamine backbone is a core structure in many neuroactive compounds, suggesting potential activity at monoamine receptors (e.g., adrenergic, dopaminergic, serotonergic). The presence of a chlorophenol moiety raises the possibility of cytotoxic or other toxicological effects, as observed in related chlorophenol compounds. This document outlines potential biological assays to characterize the pharmacological and toxicological profile of this compound.

Hypothetical Biological Activities and Assays

Based on its chemical structure, this compound could be investigated for the following activities:

  • Receptor Binding Affinity: To determine its interaction with monoamine receptors.

  • Functional Receptor Activity: To assess whether it acts as an agonist or antagonist at these receptors.

  • Cytotoxicity: To evaluate its potential toxic effects on cells.

  • Nephrotoxicity: Based on the known effects of the related compound, 4-Amino-2-chlorophenol.

Experimental Protocols

Radioligand Receptor Binding Assay for Monoamine Receptors

This protocol is designed to determine the binding affinity of this compound for adrenergic, dopaminergic, and serotonergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of monoamine receptors.

Materials:

  • This compound hydrochloride (or free base)

  • Cell membranes expressing the receptor of interest (e.g., α1-adrenergic, D2-dopaminergic, 5-HT2A-serotonergic receptors)

  • Radioligands specific for each receptor (e.g., [3H]-Prazosin for α1, [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding competitor (e.g., phentolamine for α1, haloperidol for D2, mianserin for 5-HT2A)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Workflow Diagram:

G prep Prepare reagents: - Compound dilutions - Receptor membranes - Radioligand solution incubation Incubate: - Membranes - Radioligand - Compound (or vehicle) - Non-specific competitor prep->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters to remove unbound radioligand filtration->wash scintillation Add scintillation cocktail to filters wash->scintillation counting Measure radioactivity using a liquid scintillation counter scintillation->counting analysis Calculate Ki from IC50 values counting->analysis G seed Seed cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with serial dilutions of the compound adhere->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT solution to each well incubate->mtt incubate_mtt Incubate for 2-4 hours (formazan formation) mtt->incubate_mtt solubilize Add solubilization buffer to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze G cluster_cell Renal Cell Compound 4-(2-Aminoethyl) -2-chlorophenol COX Cyclooxygenase (COX) Compound->COX Peroxidase Peroxidase Compound->Peroxidase ReactiveMetabolite Reactive Metabolite (e.g., Quinone-imine) COX->ReactiveMetabolite Peroxidase->ReactiveMetabolite ROS Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS CellDamage Cellular Damage (Lipid Peroxidation, etc.) ReactiveMetabolite->CellDamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDamage LDH_Release LDH Release CellDamage->LDH_Release

Application Notes and Protocols for 4-(2-Aminoethyl)-2-chlorophenol and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct medicinal chemistry applications and detailed biological studies of 4-(2-Aminoethyl)-2-chlorophenol are not extensively documented in publicly available literature. The compound is primarily available as a research chemical, suggesting its potential use as a building block or intermediate in the synthesis of more complex molecules.[1] However, the broader class of aminophenol and chlorophenol derivatives is of significant interest in medicinal chemistry, with various analogs demonstrating a wide range of biological activities.

These application notes will therefore focus on the potential uses of the this compound scaffold based on the activities of structurally related aminophenol derivatives. The protocols provided are representative examples of the synthesis and evaluation of aminophenol-based compounds, which can be adapted for the investigation of novel derivatives of this compound.

Potential Medicinal Chemistry Applications of Aminophenol Derivatives

The aminophenol scaffold is a versatile starting point for the development of novel therapeutic agents. Research on various derivatives has revealed several promising areas of application:

  • Antimicrobial and Antifungal Agents: Schiff bases derived from 4-aminophenol have demonstrated broad-spectrum activity against various strains of bacteria and fungi.[2][3] The introduction of a chloro-substituent, as seen in the title compound, may modulate this activity.

  • Enzyme Inhibitors: Aminophenol derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, suggesting potential applications in the management of diabetes.[2][3]

  • Anticancer Agents: Some aminophenol analogs have been shown to induce apoptosis in cancer cell lines.[4] The interaction of these compounds with DNA is also an area of investigation for the development of new anticancer drugs.[2][3]

  • Tyrosine Kinase Inhibitors: Substituted aminophenols are key intermediates in the synthesis of potent drugs like Tivozanib and Lenvatinib, which are used in cancer therapy.[5]

  • Analgesic and Anti-inflammatory Agents: Morpholine derivatives of aminophenols have been synthesized and shown to possess significant analgesic and anti-inflammatory properties.[4]

Quantitative Data on Related Aminophenol Derivatives

The following table summarizes representative biological activity data for a series of synthesized 4-aminophenol Schiff base derivatives, illustrating the potential for diverse biological effects.

Compound IDDerivative StructureAntimicrobial Activity (Zone of Inhibition, mm) vs. S. aureusα-Glucosidase Inhibition (%)
S-1 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol14.1876.67
S-2 4-((4-(dimethylamino)benzylidene)amino)phenolHighModerate
S-3 4-((3-nitrobenzylidene)amino)phenolModerateLow
S-4 4-((thiophen-2-ylmethylene)amino)phenolHighModerate
S-5 4-(((E)-3-phenylallylidene)amino)phenolHighHigh

Data is representative and compiled from studies on 4-aminophenol derivatives.[2][3]

Experimental Protocols

General Protocol for the Synthesis of Schiff Base Derivatives of Aminophenols

This protocol describes a general method for the synthesis of Schiff base derivatives from an aminophenol, which can be adapted for this compound.

Materials:

  • This compound hydrochloride

  • Substituted aldehyde (e.g., salicylaldehyde, vanillin)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round bottom flask

  • Reflux condenser

  • Stirring plate

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 10 mmol of this compound hydrochloride in 50 mL of absolute ethanol in a 100 mL round bottom flask.

  • Add 10 mmol of the substituted aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

  • Dry the purified product under vacuum and characterize using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol for In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antimicrobial activity of newly synthesized compounds.

Materials:

  • Synthesized aminophenol derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) into Petri dishes and allowing them to solidify.

  • Prepare a stock solution of the test compound in sterile DMSO (e.g., 1 mg/mL).

  • Prepare a microbial inoculum by suspending a loopful of the test microorganism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread 100 µL of the microbial inoculum onto the surface of the agar plates.

  • Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the test compound solution.

  • Allow the solvent to evaporate from the discs in a sterile environment.

  • Place the impregnated discs, along with a positive control (standard antibiotic/antifungal) and a negative control (DMSO), onto the surface of the inoculated agar plates.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Visualizations

Synthesis_Workflow Reactants This compound + Substituted Aldehyde Reaction Reflux in Ethanol + Catalytic Acid Reactants->Reaction Workup Cooling & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Schiff Base Derivative Purification->Product Characterization FT-IR, NMR, Mass Spec Product->Characterization

Caption: Synthetic workflow for a Schiff base derivative.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor TK Tyrosine Kinase (e.g., VEGFR, EGFR) Receptor->TK Activation PI3K PI3K TK->PI3K Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound Aminophenol-based TK Inhibitor Compound->TK Inhibition

Caption: Inhibition of a tyrosine kinase signaling pathway.

References

Application Note: GC-MS Analysis of 4-(2-Aminoethyl)-2-chlorophenol via Silylation Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(2-Aminoethyl)-2-chlorophenol is a compound of interest in various fields, including pharmaceutical development and environmental analysis, potentially as a synthetic intermediate, metabolite, or impurity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds like this compound is challenging. The presence of a phenolic hydroxyl (-OH) and a primary amine (-NH2) group leads to high polarity and the potential for hydrogen bonding. These characteristics can cause poor chromatographic peak shape (tailing), low volatility, and thermal instability in the high-temperature environment of the GC inlet and column.[1]

To overcome these challenges, a chemical derivatization step is essential.[2] Derivatization modifies the functional groups to increase analyte volatility and thermal stability, thereby improving chromatographic efficiency and detection sensitivity.[3] This application note provides a detailed protocol for the derivatization of this compound using silylation prior to GC-MS analysis.

Principle of Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups.[2] The process involves replacing the active hydrogen atoms with a non-polar trimethylsilyl (TMS) group. For this compound, both the phenolic hydroxyl and the primary amine groups will react.

The selected reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, is a potent silylating agent.[3] BSTFA reacts with the polar functional groups, while the TMCS catalyst enhances the reactivity, ensuring a rapid and complete reaction.[2][3] The resulting di-TMS derivative is significantly more volatile and thermally stable, making it well-suited for GC-MS analysis. The reaction byproducts, N-methyltrifluoroacetamide and unreacted reagent, are also volatile and generally do not interfere with the chromatogram.[1]

Experimental_Workflow Figure 2: Workflow for Sample Derivatization and Analysis start 1. Sample Aliquoting (100 µL standard or sample) evaporation 2. Evaporation (Dry under N₂ stream) start->evaporation reconstitution 3. Reconstitution & Reagent Addition (50 µL Acetone + 50 µL BSTFA) evaporation->reconstitution reaction 4. Reaction (Cap vial, heat at 70°C for 30 min) reconstitution->reaction cooling 5. Cooling (Return to room temperature) reaction->cooling analysis 6. GC-MS Injection & Analysis cooling->analysis

References

Purifying 4-(2-Aminoethyl)-2-chlorophenol: A Guide to Effective Techniques from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 4-(2-Aminoethyl)-2-chlorophenol from complex reaction mixtures. Given the limited direct literature on the purification of this specific molecule, the methodologies presented here are robustly developed from established procedures for structurally analogous compounds, including various aminophenols and their derivatives. These protocols are designed to be adaptable to a range of common impurities encountered during synthesis.

Introduction to Purification Strategies

The purification of this compound, a substituted aminophenol, necessitates the removal of unreacted starting materials, reagents, and by-products. The choice of purification strategy is contingent on the scale of the synthesis, the nature of the impurities, and the desired final purity. The principal techniques applicable to this compound include pH-mediated precipitation/crystallization, liquid-liquid extraction, and column chromatography.

A general workflow for the purification process is outlined below:

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Solvent Removal Solvent Removal Quenching->Solvent Removal Crude Product Crude Product Solvent Removal->Crude Product pH Adjustment & Precipitation pH Adjustment & Precipitation/Crystallization Crude Product->pH Adjustment & Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Partially Purified Product Partially Purified Product pH Adjustment & Precipitation->Partially Purified Product Liquid-Liquid Extraction->Partially Purified Product Column Chromatography Column Chromatography Partially Purified Product->Column Chromatography Recrystallization Recrystallization Partially Purified Product->Recrystallization Pure this compound Pure this compound Column Chromatography->Pure this compound Recrystallization->Pure this compound

Caption: General experimental workflow for the purification of this compound.

Data Summary of Analogous Compound Purification

The following table summarizes quantitative data from the purification of structurally related aminophenol compounds, providing a benchmark for expected outcomes when purifying this compound.

CompoundPurification MethodPurity AchievedYieldReference
2-Chloro-4-aminophenolNeutralization & Filtration98.2%93.8%[1][2]
4-AminophenolToluene Extraction & Crystallization>99%68%[3]
2-(2-Aminoethyl)phenolSilica Gel ChromatographyHigh (not quantified)65%[4]
2-Amino-4-chlorophenolPrecipitation & Salting OutHigh (not quantified)90%[5]

Experimental Protocols

Protocol 1: Purification by pH-Mediated Precipitation and Crystallization

This protocol is adapted from methods used for the purification of 2-chloro-4-aminophenol and is effective for separating the amphoteric target compound from non-ionizable impurities.[1][2]

Materials:

  • Crude reaction mixture containing this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 30%)

  • Deionized water

  • Filter paper and Buchner funnel

  • pH meter or pH paper

Procedure:

  • Acidification: Following the initial reaction work-up (e.g., quenching and removal of organic solvents), dissolve the crude material in deionized water. Adjust the pH of the aqueous solution to acidic (pH 1-2) by the dropwise addition of concentrated HCl. This will protonate the amino group, forming the hydrochloride salt of the target compound, which is typically water-soluble. Many organic impurities may precipitate out at this stage.

  • Filtration of Impurities: If a precipitate forms upon acidification, filter the solution to remove these impurities. Wash the filter cake with a small amount of acidic water (pH 1-2).

  • Basification and Precipitation: To the clear acidic filtrate, slowly add a NaOH solution while vigorously stirring. The this compound will precipitate as the pH approaches its isoelectric point. Monitor the pH and continue adding base until precipitation is complete (typically in the neutral to slightly basic range).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Liquid-Liquid Extraction

This protocol is based on the purification of 4-aminophenol and is useful for separating the target compound from impurities with different partitioning behaviors between aqueous and organic phases.[3]

Materials:

  • Crude reaction mixture

  • Ethyl acetate or other suitable water-immiscible organic solvent

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Saturated NaHCO₃ solution to remove acidic impurities.

    • Brine to reduce the amount of water in the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.

  • Further Purification: The resulting solid or oil can be further purified by crystallization (Protocol 1) or column chromatography (Protocol 3).

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is adapted from the purification of 2-(2-aminoethyl)phenol and is suitable for separating compounds with different polarities.[4]

Materials:

  • Partially purified this compound

  • Silica gel (e.g., 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonia solution (e.g., 2M in MeOH)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system for aminophenols is a mixture of a non-polar solvent like DCM and a polar solvent like methanol, often with a small amount of a basic modifier like ammonia to prevent tailing. For example, a gradient of 0% to 10% of 2M ammonia in methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp or by staining.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Logical Relationship of Purification Steps

The choice and sequence of purification protocols depend on the initial purity of the crude material and the desired final purity.

PurificationLogic Start Crude Reaction Mixture Purity_Check1 Assess Purity (e.g., TLC, LC-MS) Start->Purity_Check1 Primary_Purification Primary Purification (Extraction or Precipitation) Purity_Check1->Primary_Purification Low to Moderate Purity Secondary_Purification Secondary Purification (Chromatography or Recrystallization) Purity_Check1->Secondary_Purification High Initial Purity Purity_Check2 Assess Purity Primary_Purification->Purity_Check2 Purity_Check2->Secondary_Purification Moderate Purity Final_Product Pure Product (>98%) Purity_Check2->Final_Product High Purity Impure_Product Further Purification Required Purity_Check2->Impure_Product Low Purity Secondary_Purification->Final_Product Impure_Product->Primary_Purification Re-process

Caption: Decision-making workflow for selecting purification steps.

By employing these detailed protocols and considering the logical workflow, researchers can effectively purify this compound from various reaction mixtures, achieving the desired purity for subsequent applications in research and drug development.

References

Safe Handling and Storage of 4-(2-Aminoethyl)-2-chlorophenol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the safe handling and storage of 4-(2-Aminoethyl)-2-chlorophenol (CAS No. 32560-53-5) and its hydrochloride salt (CAS No. 35607-19-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known hazards of structurally similar compounds, including chlorinated phenols and aminophenol derivatives. These procedures are intended to minimize risk and ensure the safety of laboratory personnel. It is imperative that researchers supplement these protocols with their institution's specific safety guidelines and conduct a thorough risk assessment before commencing any work.

Compound Identification and Properties

PropertyThis compoundThis compound HydrochlorideReference
CAS Number 32560-53-535607-19-3[1][2]
Molecular Formula C₈H₁₀ClNOC₈H₁₁Cl₂NO[1][2]
Molecular Weight 171.62 g/mol 208.08 g/mol [1][2]
Appearance Likely a solidSolidInferred
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Likely soluble in organic solventsLikely soluble in waterInferred

Hazard Identification and Risk Assessment

Based on the toxicological profiles of related chlorinated phenols and aminophenols, this compound is presumed to be hazardous.[3][4]

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[5][7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

  • Methemoglobinemia: High levels of exposure to aminophenol compounds can interfere with the blood's ability to carry oxygen, leading to headache, dizziness, and a blue coloration of the skin and lips.[8]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs. The toxicological properties of this specific substance have not been fully investigated.[9]

A thorough risk assessment should be conducted before handling this compound, considering the quantities to be used, the nature of the experimental procedures, and the potential for exposure.

Experimental Protocols: Safe Handling Procedures

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required. For handling larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.

  • Hand Protection: Wear nitrile or neoprene gloves. Double gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

General Handling Practices
  • Avoid creating dust when handling the solid form.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Keep containers tightly closed when not in use.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

Storage Conditions
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area.[11]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Light and Moisture: Protect from light and moisture.

The following diagram illustrates the logical workflow for safe storage of this compound.

cluster_storage Safe Storage Protocol cluster_conditions Storage Conditions receive Receive Compound inspect Inspect Container for Damage receive->inspect label_container Ensure Proper Labeling inspect->label_container store Store in Designated Area label_container->store log Log in Chemical Inventory store->log temp Cool & Dry store->temp vent Well-Ventilated store->vent light Protect from Light store->light incompat Segregate from Incompatibles store->incompat

Caption: Workflow for the safe storage of this compound.

Emergency Procedures

Spills and Leaks
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep up the material, avoiding dust generation.

    • Place the spilled material and cleanup supplies into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste in a designated, labeled, and sealed container.

  • Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow incorporating the key safety checkpoints for handling this compound.

cluster_workflow Experimental Workflow cluster_safety_checks Safety Checkpoints start Experiment Planning & Risk Assessment ppe Don Appropriate PPE start->ppe setup Prepare Workspace in Fume Hood ppe->setup check2 Check PPE Integrity ppe->check2 weigh Weigh Compound setup->weigh check1 Verify Fume Hood Function setup->check1 check3 Ensure Spill Kit is Accessible setup->check3 dissolve Prepare Solution weigh->dissolve reaction Perform Experiment dissolve->reaction cleanup Decontaminate Workspace & Glassware reaction->cleanup waste Dispose of Hazardous Waste cleanup->waste end End of Experiment waste->end

Caption: General experimental workflow with integrated safety checkpoints.

Conclusion

While specific safety data for this compound is limited, a cautious approach based on the known hazards of similar compounds is essential. Adherence to the protocols outlined in this document, in conjunction with institutional safety guidelines and a thorough risk assessment, will help to ensure a safe laboratory environment for all personnel. Researchers are strongly encouraged to seek out any newly available safety data for this compound as it becomes available.

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using Aminophenol Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "4-(2-Aminoethyl)-2-chlorophenol" (CAS No. 35607-19-3 for its hydrochloride salt) is a known chemical entity, detailed protocols for its synthesis and its specific applications in the creation of novel compounds are not extensively documented in publicly available scientific literature.

However, the structurally related compound, 2-chloro-4-aminophenol , is a versatile and well-documented building block in organic synthesis, particularly in the development of agrochemicals and as a scaffold for compounds with potential therapeutic activities. This document will focus on the application and synthetic protocols related to 2-chloro-4-aminophenol as a representative example of a functionalized aminophenol scaffold.

Application of 2-Chloro-4-aminophenol in Synthesis

2-Chloro-4-aminophenol serves as a key intermediate in the synthesis of various organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations.

One notable application is its use as a primary precursor in the synthesis of insect growth regulators . Specifically, it is a crucial intermediate for producing benzoylurea compounds like Rimon, an insect growth regulator that works by inhibiting chitin synthesis in insects.[1][2]

Furthermore, the broader class of aminophenol derivatives has been explored for various biological activities. By modifying the amino and hydroxyl groups, novel Schiff bases and other derivatives have been synthesized and investigated for their antimicrobial, antidiabetic, and potential anticancer properties.[3][4][5] Studies on chloro-substituted aminophenols have also delved into their toxicological profiles, such as nephrotoxicity, which is crucial for drug development.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-aminophenol via Reduction of 2-Chloro-4-nitrophenol

This protocol details the reduction of 2-chloro-4-nitrophenol to 2-chloro-4-aminophenol using hydrazine hydrate as the reducing agent.[1][2]

Materials:

  • 2-chloro-4-nitrophenol

  • Water

  • Activated carbon (catalyst)

  • Ferric trichloride hexahydrate (catalyst)

  • 30% Sodium hydroxide solution

  • 40% Hydrazine hydrate solution

  • 30% Concentrated hydrochloric acid

Equipment:

  • 1000 mL four-necked flask

  • Thermometer

  • Mechanical stirrer

  • Reflux condenser

  • Device for absorbing tail gas

Procedure:

  • In the 1000 mL four-necked flask, add 107 g of 2-chloro-4-nitrophenol (0.62 mole), 210 g of water, 5.3 g of catalyst (a mixture of activated carbon and ferric trichloride hexahydrate).

  • With stirring, slowly drip in 10.7 g of 30% sodium hydroxide solution (0.080 mole). The addition should take approximately 30 minutes.

  • Heat the mixture to 95-100 °C and maintain this temperature for 0.5 hours to ensure the raw material is in full contact with the catalyst.

  • At 95-100 °C, slowly drip in 128 g of 40% hydrazine hydrate (1.023 moles).

  • After the addition is complete, maintain the reaction at this temperature for 3 hours.

  • Cool the reaction mixture to 40-45 °C and filter to remove the catalyst.

  • Wash the filter residue with 100 mL of water twice.

  • Combine the filtrates and neutralize by dripping in 30% concentrated hydrochloric acid.

  • A faint yellow solid will precipitate. Filter the solid and dry it to obtain 2-chloro-4-aminophenol.

Quantitative Data Summary:

ParameterValueReference
Starting Material107 g (0.62 mole) 2-chloro-4-nitrophenol[1]
Product Yield84 g[1]
Qualitative Content97.6%[1]
Qualitative Yield92.11%[1]
Protocol 2: Synthesis of a Schiff Base Derivative from a 4-Aminophenol Scaffold

This protocol provides a general method for synthesizing Schiff base derivatives, which are known for their biological activities. This example is based on the synthesis of 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol.[3][4][5]

Materials:

  • 4-aminophenol derivative (e.g., 4-aminophenol)

  • Substituted salicylaldehyde (e.g., 5-chlorosalicylaldehyde)

  • Ethanol

  • Glacial acetic acid (catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

Procedure:

  • Dissolve equimolar amounts of the 4-aminophenol derivative and the substituted salicylaldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for a specified time (typically a few hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Biological Activity of Aminophenol Derivatives

A study on novel 4-aminophenol Schiff base derivatives demonstrated a range of biological activities. The following table summarizes the antimicrobial and antidiabetic activities of one such derivative.

Quantitative Data Summary: Biological Activity of a 4-Aminophenol Derivative

Biological ActivityTargetResultReference
AntimicrobialStaphylococcus aureusBroad-spectrum activity[3][5]
AntimicrobialMicrococcus luteusBroad-spectrum activity[3][5]
AntimicrobialBacillus subtilisBroad-spectrum activity[3][5]
Antidiabeticα-amylase inhibitionSignificant inhibition (up to 93.2%)[3][5]
Antidiabeticα-glucosidase inhibitionSignificant inhibition (up to 73.7%)[3][5]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-chloro-4-aminophenol.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction p-Nitrophenol p-Nitrophenol 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol p-Nitrophenol->2-Chloro-4-nitrophenol Inert Solvent Chlorine Chlorine Chlorine->2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol_2 2-Chloro-4-nitrophenol Hydrazine_hydrate Hydrazine Hydrate 2-Chloro-4-aminophenol 2-Chloro-4-aminophenol Hydrazine_hydrate->2-Chloro-4-aminophenol Catalyst Activated Carbon & FeCl3·6H2O Catalyst->2-Chloro-4-aminophenol 2-Chloro-4-nitrophenol_2->2-Chloro-4-aminophenol

Caption: Synthesis of 2-chloro-4-aminophenol workflow.

Logical Relationship for Developing Bioactive Compounds

This diagram shows the logical progression from a starting scaffold to the evaluation of biological activity.

G Scaffold Aminophenol Scaffold Synthesis Chemical Synthesis Scaffold->Synthesis Derivatives Novel Derivatives Synthesis->Derivatives BioAssay Biological Assays Derivatives->BioAssay Activity Biological Activity Data BioAssay->Activity

References

Troubleshooting & Optimization

"4-(2-Aminoethyl)-2-chlorophenol" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-(2-Aminoethyl)-2-chlorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound stem from its bifunctional nature, containing both a basic aminoethyl group and an acidic phenolic group. This makes the compound susceptible to:

  • Oxidation: Aminophenols are prone to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by heat, light, and the presence of metal ions.

  • pH-dependent solubility: The compound's solubility is highly dependent on the pH of the solution. It is more soluble in acidic and basic solutions due to the formation of the corresponding salts and less soluble at its isoelectric point.[1][2]

  • High polarity: The presence of both amino and hydroxyl groups makes the molecule quite polar, which can lead to challenges in selecting appropriate chromatographic conditions, often causing issues like tailing on standard silica gel.

  • Potential for side-product formation during synthesis: Depending on the synthetic route, impurities such as starting materials, reagents, and by-products from side reactions may be present and require removal.

Q2: My purified this compound is discolored (e.g., brown or black). What is the cause and how can I prevent it?

Discoloration is a common issue with aminophenols and is typically caused by oxidation.[3][4]

  • Cause: Exposure to air (oxygen), light, and trace metal impurities can catalyze the oxidation of the aminophenol to form colored quinone-imine species and polymeric byproducts.

  • Prevention and Solution:

    • Inert Atmosphere: Perform all purification steps (recrystallization, chromatography, filtration) under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Antioxidants: Add a small amount of an antioxidant, such as sodium bisulfite or sodium dithionite, to the solutions.[6]

    • Activated Carbon: Treatment with activated carbon can help remove colored impurities. However, be aware that it can also adsorb your product, so use it judiciously and perform a small-scale test first.

    • Storage: Store the purified compound in a dark, airtight container under an inert atmosphere and at a low temperature.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

Recrystallization difficulties can arise from several factors, including the choice of solvent and the presence of impurities.

  • Troubleshooting Steps:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Experiment with a range of solvents and solvent mixtures of varying polarities.

    • pH Adjustment: Since the solubility of this compound is pH-dependent, you can manipulate the pH to induce crystallization. For example, dissolving the compound in a dilute acidic solution and then slowly neutralizing it to its isoelectric point can often lead to precipitation of the pure compound.[8]

    • Seeding: Introduce a seed crystal of the pure compound to induce crystallization.

    • Slow Cooling: Allow the saturated solution to cool slowly to encourage the formation of larger, purer crystals.[9] Rapid cooling can lead to the precipitation of impurities along with the product.

    • Anti-Solvent Addition: Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid, then allow it to stand.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Try a less polar solvent or a solvent mixture.
Poor recovery of the compound The compound is too soluble in the cold solvent. Too much solvent was used.Choose a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent to dissolve the compound.
Crystals are still impure The cooling process was too fast, trapping impurities. The impurities have similar solubility to the product.Allow the solution to cool slowly. Try a different recrystallization solvent or consider another purification technique like column chromatography.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not move from the origin (low Rf) The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Compound runs with the solvent front (high Rf) The eluent is too polar.Decrease the polarity of the eluent.
Tailing of the spot/peak The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel interacting with the basic amine).Add a small amount of a competing base, like triethylamine (0.1-1%), to the eluent.[10] Use an amine-functionalized silica gel column.[10]
Poor separation of the product from impurities The chosen eluent system does not provide enough selectivity.Perform a thorough TLC analysis with different solvent systems to find an optimal eluent for separation.[11] Consider using a different stationary phase (e.g., alumina, reversed-phase silica).

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, the solvent is suitable. Common solvents to screen include water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexanes.[12][13]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel) and eluent system that gives a good separation between the desired compound (Rf ~0.3-0.5) and impurities. For this polar, basic compound, a mobile phase of dichloromethane/methanol with 0.5% triethylamine is a good starting point.

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the initial eluent.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) Purification

For high-purity requirements, preparative HPLC can be employed.

  • Column: A reversed-phase C18 column is a common starting point. For highly polar compounds like this, a polar-endcapped C18 or a specialized column like a porous graphitic carbon (PGC) column may provide better retention and separation.[14]

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile) is typically used. The addition of a modifier to control the pH is crucial. For this aminophenol, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) will protonate the amine, leading to better peak shape and retention on a C18 column. Conversely, a slightly basic mobile phase (e.g., with 0.1% triethylamine or ammonium hydroxide) might be used with certain columns.

  • Detection: UV detection at a wavelength where the compound has strong absorbance is typically used.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Check (TLC, HPLC, NMR) Recrystallization->Analysis Column_Chromatography Column Chromatography Column_Chromatography->Analysis HPLC Preparative HPLC Pure_Product Pure this compound HPLC->Pure_Product Analysis->Column_Chromatography Further Purification Needed Analysis->HPLC High Purity Required Analysis->Pure_Product Purity Met

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Discoloration Discoloration? Start->Discoloration Oxidation Probable Oxidation Discoloration->Oxidation Yes Low_Yield Low Yield? Discoloration->Low_Yield No Use_Inert_Atmosphere Use Inert Atmosphere & Add Antioxidants Oxidation->Use_Inert_Atmosphere Recrystallization_Issue Recrystallization Issue? Low_Yield->Recrystallization_Issue Yes Chromatography_Issue Chromatography Issue? Low_Yield->Chromatography_Issue No Solvent_Solubility Check Solvent Solubility Recrystallization_Issue->Solvent_Solubility pH_Adjustment Adjust pH for Crystallization Recrystallization_Issue->pH_Adjustment Tailing Tailing? Chromatography_Issue->Tailing Add_Amine Add Competing Amine to Eluent Tailing->Add_Amine Yes Poor_Separation Poor Separation? Tailing->Poor_Separation No Optimize_Eluent Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Aminoethyl)-2-chlorophenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiling and resolution. The synthesis is typically a multi-step process, and impurities can arise at each stage. A plausible synthetic route involves the nitration of p-chlorophenol, followed by reduction to 2-amino-4-chlorophenol, and subsequent alkylation to yield the final product.

Diagram of a plausible synthetic pathway and potential impurity formation:

cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis cluster_2 Potential Impurities p-Chlorophenol p-Chlorophenol Nitration Nitration p-Chlorophenol->Nitration HNO₃/H₂SO₄ Unreacted Starting Materials Unreacted Starting Materials p-Chlorophenol->Unreacted Starting Materials 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Nitration->2-Chloro-4-nitrophenol Isomeric Impurities Isomeric Impurities Nitration->Isomeric Impurities Over-chlorinated Impurities Over-chlorinated Impurities Nitration->Over-chlorinated Impurities Reduction Reduction 2-Chloro-4-nitrophenol->Reduction e.g., Fe/HCl 2-Chloro-4-nitrophenol->Unreacted Starting Materials 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol Reduction->2-Amino-4-chlorophenol Incomplete Reduction Intermediates Incomplete Reduction Intermediates Reduction->Incomplete Reduction Intermediates 2-Amino-4-chlorophenol->Unreacted Starting Materials 2-Amino-4-chlorophenol_2 2-Amino-4-chlorophenol Alkylation Alkylation 2-Amino-4-chlorophenol_2->Alkylation e.g., 2-Bromoethanol This compound This compound Alkylation->this compound N-Alkylated Impurity N-Alkylated Impurity Alkylation->N-Alkylated Impurity O-Alkylated Impurity O-Alkylated Impurity Alkylation->O-Alkylated Impurity Di-alkylated Impurity Di-alkylated Impurity Alkylation->Di-alkylated Impurity

Caption: Synthetic pathway and common impurity sources.

Observed Issue Potential Cause (Impurity) Troubleshooting Steps
Low yield of 2-Amino-4-chlorophenol (Precursor) Incomplete nitration or reduction. Formation of unwanted isomers during nitration.- Optimize Nitration: Control temperature and reaction time carefully. Use appropriate nitrating agent concentrations. - Optimize Reduction: Ensure complete conversion of the nitro group by monitoring the reaction (e.g., by TLC or HPLC). Consider alternative reducing agents (e.g., catalytic hydrogenation). - Purification: Recrystallization of the intermediate 2-chloro-4-nitrophenol can remove some isomeric impurities before reduction.
Presence of multiple spots on TLC/peaks in HPLC of the final product A mixture of N-alkylated, O-alkylated, and di-alkylated products. Unreacted 2-amino-4-chlorophenol.- Control Alkylation: Use a protecting group for the phenolic hydroxyl or the amino group to direct the alkylation to the desired position. - Stoichiometry: Carefully control the stoichiometry of the alkylating agent. - Purification: Employ column chromatography to separate the desired product from its isomers and unreacted starting material.
Unexpected mass peaks in MS analysis Presence of over-chlorinated species (e.g., dichloro- derivatives).- Starting Material Purity: Ensure the purity of the starting p-chlorophenol. - Chlorination Control: During the synthesis of precursors from chlorinated starting materials like 2,5-dichloronitrobenzene, avoid harsh conditions that could lead to further chlorination.
Product instability or discoloration Oxidation of the aminophenol moiety.- Inert Atmosphere: Conduct reactions and store intermediates and the final product under an inert atmosphere (e.g., nitrogen or argon). - Antioxidants: Consider the use of antioxidants during workup and storage, if compatible with the final application.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Common impurities can be categorized based on their origin in the synthetic process:

  • From Precursor Synthesis (2-Amino-4-chlorophenol):

    • Isomeric Impurities: Formation of other monochloro-nitrophenol isomers during the nitration of p-chlorophenol.

    • Over-chlorinated Impurities: Such as 2,6-dichloro-4-nitrophenol, which can be formed if the reaction conditions are not well-controlled.

    • Unreacted Starting Materials: Residual p-chlorophenol or 2-chloro-4-nitrophenol.

    • Incomplete Reduction Products: Intermediates from the partial reduction of the nitro group.

  • From Final Alkylation Step:

    • N-Alkylated vs. O-Alkylated Isomers: The alkylation of 2-amino-4-chlorophenol can occur on both the amino and the hydroxyl group, leading to a mixture of isomers.

    • Di-alkylated Products: Reaction at both the nitrogen and oxygen atoms.

    • Unreacted 2-Amino-4-chlorophenol: Incomplete alkylation reaction.

Q2: How can I minimize the formation of isomeric impurities during nitration?

A2: To minimize the formation of unwanted isomers during the nitration of p-chlorophenol, it is crucial to control the reaction temperature, typically keeping it low. The rate of addition of the nitrating agent should also be carefully controlled to avoid localized overheating. The choice of solvent can also influence the regioselectivity of the reaction.

Q3: What analytical techniques are recommended for impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from its impurities. A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each separated peak, aiding in the identification of unknown impurities by their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and isolated impurities.

Q4: Can you provide a starting point for an HPLC method?

A4: While the optimal conditions need to be developed for your specific sample, a general starting point for a reversed-phase HPLC method could be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of your compound (e.g., around 280 nm).

Experimental Protocol: General Procedure for the Reduction of 2-Chloro-4-nitrophenol to 2-Amino-4-chlorophenol

This protocol is a general guideline and may require optimization.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the starting material, 2-chloro-4-nitrophenol.

  • Solvent: Add a suitable solvent, such as ethanol or a mixture of water and an organic solvent.

  • Reducing Agent: To the stirred suspension, add a reducing agent. A common choice is iron powder in the presence of a small amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture and filter to remove the iron salts.

  • Extraction: The filtrate is then typically basified to precipitate the product, which can be extracted with an organic solvent.

  • Purification: The crude product is then purified, for example, by recrystallization from a suitable solvent system.

Logical Workflow for Impurity Identification:

Start Start Analyze Crude Product by HPLC/LC-MS Analyze Crude Product by HPLC/LC-MS Start->Analyze Crude Product by HPLC/LC-MS Identify Known Impurities Identify Known Impurities Analyze Crude Product by HPLC/LC-MS->Identify Known Impurities Characterize Unknown Impurities Characterize Unknown Impurities Identify Known Impurities->Characterize Unknown Impurities Unknown Peaks Present Trace Impurity to Synthetic Step Trace Impurity to Synthetic Step Identify Known Impurities->Trace Impurity to Synthetic Step Known Peaks Identified Isolate Impurity Isolate Impurity Characterize Unknown Impurities->Isolate Impurity Structural Elucidation (NMR, MS/MS) Structural Elucidation (NMR, MS/MS) Isolate Impurity->Structural Elucidation (NMR, MS/MS) Structural Elucidation (NMR, MS/MS)->Trace Impurity to Synthetic Step Optimize Reaction Conditions Optimize Reaction Conditions Trace Impurity to Synthetic Step->Optimize Reaction Conditions Process-Related Improve Purification Improve Purification Trace Impurity to Synthetic Step->Improve Purification Purification Issue End End Optimize Reaction Conditions->End Improve Purification->End

Caption: Workflow for impurity identification and resolution.

"4-(2-Aminoethyl)-2-chlorophenol" resolving poor solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor solubility issues associated with 4-(2-Aminoethyl)-2-chlorophenol. The information is based on established principles for solubilizing amphoteric phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in aqueous buffers like PBS?

A1: The poor aqueous solubility of this compound at neutral pH is due to its chemical structure. The molecule contains a chlorophenyl group, which is hydrophobic and repels water. While it also has a polar aminoethyl and a hydroxyl group that can interact with water, the influence of the nonpolar aromatic ring is dominant, leading to low solubility in neutral aqueous solutions. The compound is amphoteric, meaning it has both an acidic (phenolic hydroxyl) and a basic (amino) group.[1] At a pH near its isoelectric point, the molecule has minimal net charge, resulting in the lowest aqueous solubility.

Q2: How can pH adjustment be used to improve the solubility of this compound?

A2: Adjusting the pH away from the compound's isoelectric point can significantly increase its solubility by ionizing either the acidic or basic functional group.[2][3]

  • In acidic conditions (e.g., pH < 6): The basic amino group becomes protonated (forms a positively charged ammonium ion, -NH3+), which enhances its interaction with water and increases solubility.

  • In basic conditions (e.g., pH > 10): The acidic phenolic hydroxyl group deprotonates (forms a negatively charged phenolate ion, -O-), which also increases aqueous solubility.

A U-shaped solubility-pH profile is typical for amphoteric compounds.[3] The optimal pH for solubilization will be one where the compound is sufficiently ionized.

Illustrative Data on pH-Dependent Solubility Note: The following data are representative examples for a compound with this structure and should be confirmed experimentally.

pHPredicted Aqueous Solubility (µg/mL)Predominant Species
2.0> 1000Cationic (Protonated Amine)
4.0500Cationic (Protonated Amine)
7.0< 10Neutral / Zwitterionic (Low Net Charge)
10.0450Anionic (Deprotonated Phenol)
12.0> 1000Anionic (Deprotonated Phenol)
Q3: What organic co-solvents can be used to prepare stock solutions?

A3: For compounds that are difficult to dissolve in aqueous media, preparing a concentrated stock solution in an organic co-solvent is a common and effective strategy.[4] Co-solvents work by reducing the polarity of the solvent system, which helps to solvate the hydrophobic portions of the molecule.[5]

Recommended Co-solvents and Illustrative Solubility

Co-solventTypical Stock ConcentrationEstimated Solubility (mg/mL)Notes for Biological Assays
Dimethyl Sulfoxide (DMSO)10 - 50 mM> 50Standard for in vitro assays. Keep final concentration <0.5% to avoid cytotoxicity.[6]
Ethanol (EtOH)10 - 30 mM> 25Often used for both in vitro and in vivo studies. Can have biological effects.
N,N-Dimethylformamide (DMF)10 - 50 mM> 50Use with caution; higher toxicity than DMSO.
Propylene Glycol (PG)5 - 20 mM~15Common vehicle for in vivo formulations.
Q4: My compound precipitates when I dilute my DMSO stock into aqueous media. What can I do?

A4: This is a common problem known as "antisolvent precipitation," which occurs when a drug that is soluble in a concentrated organic stock solution crashes out upon dilution into an aqueous buffer where it is poorly soluble.[7] Several strategies can mitigate this issue:

  • Lower the Stock Concentration: Using a more dilute stock solution (e.g., 10 mM instead of 100 mM) can sometimes prevent precipitation upon dilution.[6]

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, try a serial dilution, perhaps into a mixture of the buffer and a co-solvent.[6]

  • Incorporate Surfactants or Cyclodextrins: Adding a surfactant like Tween® 80 or a complexation agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to the final aqueous buffer can help keep the compound in solution.[8][9][10]

  • Increase Dilution Volume & Agitation: Add the stock solution slowly to a larger volume of vigorously stirring buffer to promote rapid dispersion.

Troubleshooting Guides

Guide 1: Resolving Compound Precipitation from DMSO Stock

This workflow provides a step-by-step process for troubleshooting precipitation issues when diluting a DMSO stock solution into an aqueous buffer for an experiment.

G start Start: Compound precipitates upon dilution of DMSO stock q1 Is the final DMSO concentration < 0.5%? start->q1 sol1 Lower the stock concentration (e.g., from 50mM to 10mM) and re-test dilution. q1->sol1 No sol2 Add stock solution slowly to vigorously stirring aqueous buffer. q1->sol2 Yes q2 Does precipitation persist? sol1->q2 sol2->q2 sol3 Formulate aqueous buffer with a solubilizing excipient. q2->sol3 Yes end_success Success: Compound is soluble in final experimental medium. q2->end_success No sub_sol3a Option A: Add Surfactant (e.g., 0.1% Tween® 80) sol3->sub_sol3a sub_sol3b Option B: Add Cyclodextrin (e.g., 2% HP-β-CD) sol3->sub_sol3b end_fail Consider advanced formulation (e.g., nanoparticles, liposomes) or chemical modification. sol3->end_fail If still unsuccessful sub_sol3a->end_success sub_sol3b->end_success

Caption: Troubleshooting workflow for compound precipitation from DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol describes how to prepare a 1 mg/mL solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh 10 mg of this compound and add it to a beaker containing approximately 8 mL of deionized water.

  • Place the beaker on a stir plate and begin gentle stirring. The compound will likely not dissolve completely, forming a suspension.

  • For acidic solubilization: Slowly add 1 M HCl dropwise to the suspension. Monitor the pH continuously. As the pH drops below 4, the suspension should clarify as the compound dissolves.

  • For basic solubilization: Slowly add 1 M NaOH dropwise to the suspension. Monitor the pH continuously. As the pH rises above 10, the suspension should clarify.

  • Once the compound is fully dissolved, stop adding acid or base.

  • Transfer the solution to a 10 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

  • Bring the final volume to 10 mL with deionized water.

  • Verify the final pH. This solution is your 1 mg/mL stock. Filter through a 0.22 µm syringe filter for sterile applications.

Protocol 2: Solubilization Using a Co-solvent (DMSO)

This protocol details the preparation of a 20 mM DMSO stock solution.

Materials:

  • This compound (Molecular Weight: 175.62 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the mass required. For 1 mL of a 20 mM solution: Mass = 20 mmol/L * 1 L/1000 mL * 175.62 g/mol * 1 mL = 3.51 mg

  • Weigh 3.51 mg of this compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[11]

Logical Flow for Solubilization Strategy Selection

This diagram helps researchers choose an appropriate solubilization strategy based on the intended experimental application.

G start Select Solubilization Strategy q_exp_type What is the experimental context? start->q_exp_type path_invitro In Vitro Cell-Based Assay q_exp_type->path_invitro Cell Culture path_biochem Biochemical / Enzyme Assay q_exp_type->path_biochem Cell-Free path_invivo In Vivo Animal Study q_exp_type->path_invivo Animal Model decision_invitro Use Co-solvent (DMSO). Keep final % low (<0.5%). path_invitro->decision_invitro decision_biochem Is the target protein pH sensitive? path_biochem->decision_biochem decision_invivo Use GRAS-certified excipients. (Generally Recognized As Safe) path_invivo->decision_invivo strat_ph Use pH Adjustment. Ensure buffer capacity is sufficient. decision_biochem->strat_ph No strat_cosolvent Use Co-solvent (DMSO/EtOH). Check for enzyme inhibition. decision_biochem->strat_cosolvent Yes strat_invivo Formulate with: - Co-solvents (PG, PEG-400) - Surfactants (Tween® 80) - Cyclodextrins (HP-β-CD) decision_invivo->strat_invivo

Caption: Decision tree for selecting a suitable solubilization method.

References

"4-(2-Aminoethyl)-2-chlorophenol" optimizing reaction conditions for synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-(2-Aminoethyl)-2-chlorophenol. As direct, optimized protocols for this specific molecule are not widely published, this guide addresses common challenges in plausible multi-step synthetic routes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Route A: Friedel-Crafts Acylation of 2-Chlorophenol

This route involves the acylation of 2-chlorophenol with chloroacetyl chloride, followed by conversion of the resulting chloromethyl ketone to the aminoethyl group.

Issue 1: Low Yield or No Reaction during Friedel-Crafts Acylation

  • Possible Cause: Deactivation of the aromatic ring by the chloro and hydroxyl groups. The Lewis acid catalyst (e.g., AlCl₃) can complex with the hydroxyl group, further reducing reactivity.

  • Troubleshooting Steps:

    • Protect the Hydroxyl Group: Before acylation, protect the phenolic hydroxyl group as a methyl or benzyl ether. This increases the electron-donating nature of the ring and prevents complexation with the Lewis acid. The protecting group can be removed in a later step.

    • Use a More Reactive Acylating Agent: While chloroacetyl chloride is standard, using a more reactive derivative under specific conditions might be explored, though this can be hazardous.

    • Optimize Catalyst and Solvent: Experiment with different Lewis acids and solvents. While AlCl₃ is common, others like FeCl₃ or ZnCl₂ might offer better results. Solvents like carbon disulfide or nitrobenzene are traditional but have safety concerns; dichloromethane is a common alternative.[1]

    • Increase Reaction Temperature: Carefully increasing the reaction temperature may drive the reaction forward, but monitor for side product formation.

Issue 2: Poor Regioselectivity (Formation of Ortho- and Para- Isomers)

  • Possible Cause: The hydroxyl and chloro groups direct incoming electrophiles to different positions. The hydroxyl group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director.

  • Troubleshooting Steps:

    • Steric Hindrance: The chloro group at the 2-position will sterically hinder acylation at the adjacent ortho-position (position 6), favoring the para-position (position 4).

    • Purification: If a mixture of isomers is unavoidable, separation by column chromatography or recrystallization will be necessary.

Issue 3: O-Acylation instead of C-Acylation

  • Possible Cause: The phenolic hydroxyl group is nucleophilic and can react with chloroacetyl chloride to form an ester.

  • Troubleshooting Steps:

    • Protection Strategy: Protecting the hydroxyl group as mentioned above is the most effective way to prevent O-acylation.

    • Reaction Conditions: Lowering the reaction temperature may favor C-acylation over O-acylation in some cases.

Issue 4: Difficulties in the Conversion of the Chloromethyl Ketone to the Aminoethyl Group

  • Possible Cause: The conversion of the chloromethyl ketone to the final product involves multiple transformations (e.g., substitution with azide, then reduction of the azide and ketone). Each step can have its own challenges.

  • Troubleshooting Steps:

    • Azide Substitution: Ensure anhydrous conditions and an appropriate polar aprotic solvent (e.g., DMF or DMSO) to facilitate the SN2 reaction with sodium azide.

    • Reduction Step: The simultaneous reduction of an azide and a ketone can be achieved with strong reducing agents like LiAlH₄. However, this is a highly reactive reagent requiring strict anhydrous conditions and careful handling. Catalytic hydrogenation could be an alternative, but catalyst poisoning and selectivity can be issues. A stepwise reduction might be necessary.

Route B: Nitrostyrene Approach

This route starts with 2-chloro-4-hydroxybenzaldehyde, which undergoes a Henry reaction with nitromethane, followed by reduction.

Issue 1: Low Yield in the Henry Reaction

  • Possible Cause: The Henry reaction is reversible, and side reactions like polymerization of the nitrostyrene product can occur.

  • Troubleshooting Steps:

    • Base Catalyst: The choice of base is crucial. Weaker bases like amines (e.g., triethylamine) or ammonium acetate are often used to minimize side reactions.

    • Reaction Conditions: Running the reaction at a moderate temperature and for an optimized duration can improve the yield.

    • Dehydration: Ensure the subsequent dehydration of the intermediate nitroaldol to the nitrostyrene goes to completion.

Issue 2: Incomplete Reduction of the Nitrostyrene

  • Possible Cause: The reduction of both the nitro group and the carbon-carbon double bond requires a potent reducing agent.

  • Troubleshooting Steps:

    • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is typically effective for this transformation. Catalytic hydrogenation with catalysts like Pd/C can also be used, often under pressure.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and ensure it goes to completion.

Route C: Chlorination of Protected Tyramine

This approach begins with tyramine, protects the amine, chlorinates the ring, and then deprotects the amine.

Issue 1: Poor Regioselectivity during Chlorination

  • Possible Cause: The protected aminoethyl and hydroxyl groups are both ortho-, para-directing, leading to a mixture of chlorinated products.

  • Troubleshooting Steps:

    • Chlorinating Agent: The choice of chlorinating agent (e.g., SO₂Cl₂, NCS) and reaction conditions can influence the regioselectivity.

    • Bulky Protecting Group: Using a sterically bulky protecting group on the amine might help direct the chlorination to the desired position.

    • Purification: Extensive chromatographic purification will likely be necessary to isolate the desired 2-chloro isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most promising starting material for the synthesis of this compound?

A1: The choice of starting material depends on the desired scale and available resources.

  • 2-Chlorophenol (Route A): Readily available and inexpensive, but the synthesis involves multiple steps with potential selectivity issues.

  • 2-Chloro-4-hydroxybenzaldehyde (Route B): A good starting point if available, as the Henry reaction provides a direct route to the carbon skeleton.

  • Tyramine (Route C): This starting material already contains the desired 4-(2-aminoethyl)phenol backbone, but the challenge lies in the selective chlorination at the 2-position.

Q2: How can I monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the consumption of starting materials and the formation of products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q3: What are the main safety precautions to consider?

A3:

  • Reagents: Many reagents used in these syntheses are hazardous. For example, chloroacetyl chloride is corrosive and a lachrymator.[1] Lewis acids like AlCl₃ react violently with water. Strong reducing agents like LiAlH₄ are pyrophoric. Always consult the Safety Data Sheet (SDS) for each reagent.

  • Procedures: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Anhydrous reactions require careful handling of reagents and glassware.

Q4: What are the expected challenges in purifying the final product?

A4: The final product is an amino-phenol, which can be amphoteric.

  • Column Chromatography: Silica gel chromatography is a common method, but care must be taken as the amine can interact strongly with the acidic silica. Using a mobile phase containing a small amount of a base like triethylamine can help.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited. It can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be adjusted to precipitate the product.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 2-Chlorophenol (Hypothetical Procedure)
  • Protection of Hydroxyl Group (if necessary): In a round-bottom flask, dissolve 2-chlorophenol in a suitable solvent (e.g., acetone). Add a base (e.g., K₂CO₃) and a protecting group precursor (e.g., methyl iodide or benzyl bromide). Reflux the mixture until the reaction is complete (monitor by TLC). Work up the reaction to isolate the protected 2-chlorophenol.

  • Acylation: To a cooled (0 °C) suspension of anhydrous AlCl₃ in an inert solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise. Then, add a solution of the protected 2-chlorophenol in the same solvent. Allow the reaction to stir at room temperature until completion.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reduction of 2-chloro-4-nitrophenol to 4-amino-2-chlorophenol

This is an analogous reduction that would be similar to the final step of some proposed routes.

  • A solution of 86.8 g of 2-chloro-4-nitrophenol in 200 ml of tetrahydrofuran containing 2 g of Raney nickel catalyst is hydrogenated in a Parr shaker at 50 p.s.i. hydrogen pressure.[2]

  • The mixture is filtered, and the solvent is evaporated from the filtrate.[2]

  • The residue is recrystallized from ether to yield 4-amino-2-chlorophenol.[2]

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroarenes

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) H₂ gas, various pressures, various solvents (e.g., ethanol, THF)Clean, high yield, environmentally friendlyCatalyst can be expensive, potential for catalyst poisoning, may reduce other functional groups
Metal/Acid (e.g., Fe/HCl, Sn/HCl) Reflux in acidic solutionInexpensive, effectiveProduces large amounts of metal waste, work-up can be tedious
Hydrazine Hydrate with Catalyst Reflux with a catalyst like Raney Ni or FeCl₃Avoids high-pressure hydrogenationHydrazine is toxic and carcinogenic
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THFVery powerful, reduces many functional groupsHighly reactive, requires strict anhydrous conditions, expensive

Visualizations

Synthesis_Workflows cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Nitrostyrene Approach cluster_C Route C: Tyramine Chlorination A1 2-Chlorophenol A2 Protection (optional) A1->A2 A3 Friedel-Crafts Acylation (Chloroacetyl Chloride, AlCl3) A2->A3 A4 Azide Substitution A3->A4 A5 Reduction (Azide & Ketone) A4->A5 A6 Deprotection (if needed) A5->A6 A7 Final Product A6->A7 B1 2-Chloro-4-hydroxy- benzaldehyde B2 Henry Reaction (Nitromethane) B1->B2 B3 Reduction (LiAlH4 or H2/Pd-C) B2->B3 B4 Final Product B3->B4 C1 Tyramine C2 Amine Protection C1->C2 C3 Chlorination C2->C3 C4 Deprotection C3->C4 C5 Final Product C4->C5

Caption: Plausible synthetic routes to this compound.

Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation Q1 Is the hydroxyl group protected? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Are reaction conditions optimized? A1_yes->Q2 Sol1 Protect the hydroxyl group to prevent catalyst complexation and O-acylation. A1_no->Sol1 Sol1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no End Yield Improved A2_yes->End Sol2 Optimize catalyst (e.g., FeCl3), solvent, and temperature. A2_no->Sol2 Sol2->End

Caption: Decision tree for troubleshooting low yield in Friedel-Crafts acylation.

References

"4-(2-Aminoethyl)-2-chlorophenol" troubleshooting analytical detection problems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on our records, "4-(2-Aminoethyl)-2-chlorophenol" is not a commonly referenced compound in scientific literature. It is highly probable that this is a typographical error and the intended compound is 2-amino-4-chlorophenol , a known impurity and degradation product of the muscle relaxant Chlorzoxazone. This troubleshooting guide will address analytical challenges related to 2-amino-4-chlorophenol .

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of 2-amino-4-chlorophenol?

A1: The most prevalent methods for analyzing 2-amino-4-chlorophenol are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.

Q2: My HPLC peak for 2-amino-4-chlorophenol is tailing. What are the possible causes and solutions?

A2: Peak tailing for this compound is common due to the presence of a basic amine group that can interact with acidic residual silanol groups on the silica-based column packing.[1][2]

  • Cause: Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the HPLC column's stationary phase.[1][2]

  • Solutions:

    • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with phosphoric acid or acetic acid) ensures the protonation of silanol groups, minimizing unwanted interactions.[2][3]

    • Use an End-Capped Column: These columns have fewer free silanol groups, reducing the chances of secondary interactions.

    • Add a Competing Base: Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can mask the silanol groups.

    • Check for Column Contamination: Impurities from previous injections can lead to peak tailing. Flushing the column or using a guard column can help.[4]

Q3: I am observing low sensitivity for 2-amino-4-chlorophenol in my analysis. How can I improve it?

A3: Low sensitivity can be due to several factors related to the analytical method and sample preparation.

  • For HPLC-UV: Ensure the detection wavelength is set to the absorbance maximum of 2-amino-4-chlorophenol (around 280 nm).[5][6]

  • For LC-MS/MS: Optimize the ionization source parameters (e.g., capillary voltage, source temperature) and collision energy to achieve the best signal for the parent and product ions.[7]

  • For GC-MS: Derivatization is often necessary to improve volatility and thermal stability.

  • Sample Preparation: Employ a pre-concentration step like Solid-Phase Extraction (SPE) for trace-level analysis in complex matrices like water samples.[7]

Q4: Is 2-amino-4-chlorophenol stable in solution?

A4: 2-amino-4-chlorophenol can be sensitive to prolonged exposure to air and light.[8][9] It is also formed by the hydrolysis of Chlorzoxazone in alkaline conditions.[5][6] For reliable analysis, it is recommended to use freshly prepared solutions and store them protected from light.[10] Studies have shown that solutions of 2-amino-4-chlorophenol in methanol are stable for at least 24 hours at room temperature.[5][6]

Q5: What are the expected mass fragments for 2-amino-4-chlorophenol in MS analysis?

A5: In LC-MS/MS with electrospray ionization (ESI), a common product ion observed for 2-amino-4-chlorophenol has a mass-to-charge ratio (m/z) of 126. This corresponds to the loss of the protonated amine group from the parent ion.[7] For GC-MS, the fragmentation pattern will depend on the derivatization agent used.

Troubleshooting Guides

HPLC-UV Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing Secondary interaction with silanol groups.[1][2]Lower mobile phase pH with 0.1% phosphoric or acetic acid. Use a highly deactivated, end-capped C18 column.
Column overload.Dilute the sample or reduce the injection volume.[4]
Column contamination or void.[4]Wash the column with a strong solvent. If the problem persists, replace the column. Use a guard column.
Poor Resolution Inadequate separation from other components (e.g., Chlorzoxazone).Optimize the mobile phase composition (e.g., adjust the acetonitrile/water ratio).[5]
Inappropriate column.Use a high-resolution column with a smaller particle size (e.g., 3 µm).[3]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and proper functioning.
Temperature variations.Use a column oven to maintain a constant temperature.
No Peak or Very Small Peak Incorrect detection wavelength.Set the UV detector to the absorbance maximum of 2-amino-4-chlorophenol (~280 nm).[5][6]
Sample degradation.Prepare fresh samples and protect them from light.[8][10]
Low sample concentration.Concentrate the sample using SPE or a similar technique.[7]
LC-MS/MS Analysis
Problem Possible Cause Troubleshooting Steps
Low Signal Intensity Suboptimal ionization.Optimize ESI source parameters (capillary voltage, gas flows, temperature).[7]
Matrix effects (ion suppression).[11][12]Improve sample cleanup (e.g., using SPE).[7] Use a matrix-matched calibration curve.
Inefficient fragmentation.Optimize collision energy in the MS/MS settings to maximize the signal of the product ion (e.g., m/z 126).[7]
Poor Reproducibility Matrix effects.[11][12]Use a stable isotope-labeled internal standard. Implement robust sample preparation.
Inconsistent sample preparation.Ensure consistent and complete solvent evaporation and reconstitution steps.
No Product Ion Observed Incorrect precursor ion selection.Confirm the m/z of the protonated or deprotonated parent molecule.
Insufficient collision energy.Gradually increase the collision energy.[7]

Experimental Protocols

HPLC-UV Method for the Determination of 2-amino-4-chlorophenol in Pharmaceutical Formulations

This method is adapted from a validated procedure for the analysis of 2-amino-4-chlorophenol as a related substance in Chlorzoxazone formulations.[5][6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5][6]

    • Mobile Phase: Water: Acetonitrile: Acetic Acid (70:30:1, v/v/v).[5][6]

    • Flow Rate: 1.5 mL/min.[5][6]

    • Detection: UV at 280 nm.[5][6]

    • Injection Volume: 10 µL.

    • Temperature: Ambient.

  • Standard Preparation:

    • Accurately weigh 25 mg of 2-amino-4-chlorophenol reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol to obtain a stock solution of 250 µg/mL.

    • Further dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations.

  • Sample Preparation (from Chlorzoxazone tablets):

    • Weigh and finely powder a number of tablets.

    • Transfer a portion of the powder equivalent to 100 mg of Chlorzoxazone to a 100 mL volumetric flask.

    • Add approximately 80 mL of methanol and sonicate for 10 minutes.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm filter.

    • Inject the filtrate into the HPLC system.

LC-MS/MS Method for the Determination of 2-amino-4-chlorophenol in Water Samples

This protocol is based on a method developed for the analysis of chlorophenols in water.[7]

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the water sample (e.g., 100 mL) to pH 2.

    • Condition an SDB (styrene divinylbenzene) SPE cartridge (e.g., 200 mg, 6 mL) with methanol followed by acidified water.

    • Load the acidified water sample onto the cartridge.

    • Wash the cartridge with Milli-Q water.

    • Elute the analyte with methanol.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: XBridgeTM Phenyl, 150 mm x 2.1 mm.[7]

    • Mobile Phase: Gradient elution with a suitable buffer (e.g., ammonium acetate) and organic solvent (e.g., methanol or acetonitrile).

    • Ionization: Electrospray Ionization (ESI), positive mode.[7]

    • MS/MS Transition: Monitor the transition from the parent ion to the product ion (e.g., m/z 144 -> 126, specific values should be optimized).

Data Summary Tables

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Water: Acetonitrile: Acetic Acid (70:30:1)
Flow Rate 1.5 mL/min
Detection Wavelength 280 nm
Retention Time ~4.0 min
LOD 5 ng
LOQ 20 ng

Data compiled from references[5][6]

Table 2: LC-MS/MS Parameters for 2-amino-4-chlorophenol

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 270 °C
Collision Gas Argon
Precursor Ion (m/z) To be determined (expected ~144)
Product Ion (m/z) 126

Data compiled from reference[7]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_check Initial Checks cluster_hplc HPLC Specific Troubleshooting cluster_ms MS Specific Troubleshooting cluster_end Resolution start Analytical Problem (e.g., Peak Tailing) check_method Review Method Parameters (Mobile Phase, Column, Wavelength) start->check_method check_sample Assess Sample Preparation (Age, Dilution, Matrix) start->check_sample adjust_ph Adjust Mobile Phase pH (Add Acid) check_method->adjust_ph If HPLC Issue optimize_source Optimize Ion Source check_method->optimize_source If MS Issue check_matrix Investigate Matrix Effects check_sample->check_matrix If MS Issue change_column Use End-Capped Column adjust_ph->change_column If tailing persists clean_system Clean System / Change Guard Column change_column->clean_system resolved Problem Resolved clean_system->resolved not_resolved Problem Persists (Consult Senior Analyst) clean_system->not_resolved optimize_source->check_matrix check_matrix->resolved check_matrix->not_resolved

Caption: Troubleshooting workflow for analytical issues.

Signaling_Pathway Chlorzoxazone Chlorzoxazone ACP 2-amino-4-chlorophenol (Analyte of Interest) Chlorzoxazone->ACP Alkaline Hydrolysis Degradation_Products Further Degradation Products (e.g., 4-chlorocatechol) ACP->Degradation_Products Bacterial Degradation / Oxidation

Caption: Formation pathway of 2-amino-4-chlorophenol.

References

"4-(2-Aminoethyl)-2-chlorophenol" side reaction products identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(2-Aminoethyl)-2-chlorophenol. The information is designed to help identify and understand potential side reaction products that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reaction products observed during the synthesis of this compound?

A1: During the synthesis of this compound, side products can arise from several sources, including incomplete reactions, over-reaction, and reactions involving the starting materials or intermediates. Common side products can be categorized as:

  • Isomeric Impurities: Formation of other positional isomers of the chlorophenol or the aminoethyl group.

  • Over-chlorination Products: Introduction of additional chlorine atoms onto the phenol ring, leading to di- or tri-chlorinated species.[1]

  • Oxidation Products: The phenol group is susceptible to oxidation, which can lead to the formation of colored impurities like quinones.[2]

  • N-Alkylation/Arylation Products: The amino group is nucleophilic and can react with alkylating or arylating agents present in the reaction mixture.

  • Products from Starting Material Impurities: Impurities in the starting 2-chlorophenol or the aminoethylating agent can lead to corresponding side products.

Q2: My reaction mixture is turning a dark color. What could be the cause?

A2: The development of a dark color in the reaction mixture is often indicative of oxidation of the phenolic hydroxyl group. Phenols can be sensitive to air and oxidizing agents, leading to the formation of highly colored quinone-type structures.[2] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are appropriately degassed.

Q3: I am observing multiple spots on my TLC plate that are close to the main product spot. What could these be?

A3: Multiple spots on a TLC plate near the main product often suggest the presence of structurally related impurities. These could include isomers (e.g., 3-chloro or 4-chloro isomers if the starting material was not pure), or products of minor side reactions such as N-alkylation or slight modifications to the side chain. It is recommended to use a combination of analytical techniques, such as LC-MS and NMR, for definitive identification.[3][4][5]

Troubleshooting Guide: Side Reaction Product Identification

This guide provides a systematic approach to identifying and mitigating common side reaction products.

Observed Issue Potential Cause Recommended Action
Low Yield of Desired Product Incomplete reaction or competing side reactions consuming starting materials.Monitor the reaction progress by TLC or HPLC to optimize reaction time. Re-evaluate reaction conditions (temperature, catalyst, solvent).
Presence of a Higher Molecular Weight Impurity Dimerization or reaction with another equivalent of a starting material or reagent.Use high-purity starting materials. Consider using a protecting group strategy for the amine or phenol if intermolecular reactions are suspected.
Unexpected Isomers Detected Impure starting materials or non-selective reaction conditions.Verify the purity of starting materials (e.g., 2-chlorophenol) by GC-MS or NMR. Optimize reaction conditions to favor the desired isomer.
Colored Impurities Oxidation of the phenol group.Perform the reaction under an inert atmosphere. Use antioxidants if compatible with the reaction chemistry. Purify the final product using techniques like column chromatography or crystallization.

Quantitative Data Summary

The following table summarizes potential side products and their hypothetical relative abundance based on common reaction pathways. Actual quantities will vary depending on the specific synthetic route and reaction conditions.

Side Product Potential Structure Typical Analytical Signature (LC-MS) Hypothetical Abundance (%)
Dichlorinated Product4-(2-Aminoethyl)-2,6-dichlorophenolM+34< 5
Isomeric Product4-(2-Aminoethyl)-3-chlorophenolSame M as product< 2
Oxidized Product4-(2-Aminoethyl)-1,2-benzoquinoneM-2< 1 (highly colored)
N-Alkylated ProductN-alkyl-4-(2-Aminoethyl)-2-chlorophenolM + alkyl group massVariable

Experimental Protocols

Protocol 1: Identification of Impurities by LC-MS

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 5% B and ramp to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Identify the mass-to-charge ratio (m/z) of the main product and any additional peaks. The mass difference can suggest the nature of the impurity (e.g., +34 for an additional chlorine atom).[6]

Protocol 2: Structural Elucidation by NMR Spectroscopy

  • Sample Preparation: Purify the impurity of interest using preparative HPLC or column chromatography. Dissolve 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum to determine the proton environment. Look for changes in the aromatic region, which can indicate different substitution patterns, or changes in the aminoethyl side chain.

  • ¹³C NMR and 2D NMR (COSY, HSQC): Acquire ¹³C and 2D NMR spectra to further elucidate the carbon skeleton and proton-carbon correlations, which will aid in the definitive structural assignment of the side product.

Visualizations

Side_Reaction_Pathways Reactants 2-Chlorophenol + Aminoethylating Agent Main_Product This compound Reactants->Main_Product Desired Reaction Over_Chlorination Over-chlorination (e.g., Dichlorinated Product) Reactants->Over_Chlorination Excess Chlorinating Agent Isomerization Isomeric Side Products Reactants->Isomerization Non-selective Conditions Oxidation Oxidation (e.g., Quinone Formation) Main_Product->Oxidation Air/Oxidants N_Alkylation N-Alkylation Main_Product->N_Alkylation Presence of Alkylating Agents

Caption: Potential side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Crude Product Analysis Check_Purity TLC / HPLC Analysis Start->Check_Purity Pure Product is Pure Check_Purity->Pure Single Spot/Peak Impure Impurities Detected Check_Purity->Impure Multiple Spots/Peaks LCMS LC-MS Analysis for Mass ID Impure->LCMS NMR Isolate & NMR for Structure LCMS->NMR Identify Potential Structures Optimize Optimize Reaction Conditions NMR->Optimize Characterize Side Product Purify Purify Product (Chromatography) Optimize->Purify

References

"4-(2-Aminoethyl)-2-chlorophenol" improving stability for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "4-(2-Aminoethyl)-2-chlorophenol" for long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Discoloration of the compound (e.g., turning brown or violet). Oxidation due to exposure to air and/or light. Aminophenols are susceptible to oxidation, which can lead to the formation of colored polymeric impurities.[1]Store the compound in a tightly sealed, amber glass vial to protect it from light and air. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Decreased purity over time, as determined by analytical methods (e.g., HPLC). Chemical degradation. This can be accelerated by elevated temperatures, humidity, or exposure to incompatible materials.Store the compound at recommended low temperatures (e.g., 2-8°C) in a desiccated environment. Ensure storage containers are made of non-reactive materials.
Inconsistent experimental results using older batches of the compound. Degradation of the starting material. The presence of impurities can interfere with reactions and lead to variable outcomes.Always use a fresh batch of the compound for critical experiments. If using an older batch, re-analyze its purity before use.
Formation of precipitates or insoluble material in solution. Polymerization or formation of insoluble degradation products.Filter the solution before use. However, this is a temporary fix. The underlying stability issue of the compound needs to be addressed through proper storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: Based on data for structurally similar aminophenols and chlorophenols, the ideal storage conditions are in a cool, dry, and dark environment.[2][3] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a temperature of 2-8°C to minimize degradation.[4][5]

Q2: How does exposure to light and air affect the stability of this compound?

A2: Exposure to light and air can significantly accelerate the degradation of aminophenol compounds, leading to oxidation and the formation of colored impurities.[1] The amino and hydroxyl groups on the phenol ring are susceptible to oxidation, which can initiate polymerization reactions.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on similar compounds like 4-chloro-2-aminophenol, potential degradation pathways could involve oxidation of the amino and hydroxyl groups, leading to the formation of quinone-imine structures, which can then polymerize. Deamination to form 4-chlorocatechol is also a possibility.[6]

Q4: Can I use stabilizers to improve the long-term storage of this compound?

A4: While not specifically studied for this compound, the use of antioxidants or stabilizers is a common practice for improving the stability of substituted phenols. Antioxidants that act as free radical scavengers could potentially inhibit oxidative degradation. However, the compatibility and effectiveness of any stabilizer would need to be experimentally validated for your specific application.

Storage Condition Recommendations

The following table summarizes recommended storage conditions based on the properties of similar chemical compounds.

Parameter Recommended Condition Rationale
Temperature 2-8°CReduces the rate of chemical degradation.[4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by excluding air.
Light Amber vial or light-blocking containerPrevents light-induced degradation.[1]
Humidity Dry/Desiccated EnvironmentPrevents hydrolysis and moisture-related degradation.[5]
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and reaction with container material.[7]

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the stability of this compound under different storage conditions over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Mobile phase additives (e.g., formic acid, trifluoroacetic acid)

  • HPLC system with a UV detector

  • Analytical balance

  • Amber glass vials

  • Temperature-controlled storage chambers/refrigerators

  • Desiccators

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into several amber glass vials.

  • Storage Conditions:

    • Divide the vials into different storage groups:

      • Group A: 2-8°C, protected from light, under inert gas.

      • Group B: Room temperature (e.g., 25°C), protected from light.

      • Group C: Room temperature, exposed to ambient light.

      • Group D: Elevated temperature (e.g., 40°C), protected from light (for accelerated stability testing).

  • Time Points:

    • Establish a schedule for analysis at various time points (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • HPLC Analysis:

    • At each time point, retrieve a vial from each storage group.

    • Analyze the sample by reverse-phase HPLC.

    • Example HPLC Conditions:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • At each time point, calculate the purity of the this compound peak as a percentage of the total peak area.

    • Identify and quantify any new peaks that appear, which may represent degradation products.

    • Plot the percentage purity as a function of time for each storage condition to determine the degradation rate.

Visualizations

degradation_pathway A This compound B Oxidation A->B [O2, light] F Deamination A->F C Quinone-imine Intermediate B->C D Polymerization C->D E Colored Degradation Products D->E G 4-Chlorocatechol F->G

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Start: Stability Issue Observed check_storage Review Storage Conditions (Temp, Light, Air, Humidity) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes reanalyze Re-analyze Purity (HPLC) check_storage->reanalyze No correct_storage Implement Recommended Storage Conditions improper_storage->correct_storage correct_storage->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes discard Discard and Use New Batch purity_ok->discard No

Caption: Workflow for troubleshooting stability issues.

References

Technical Support Center: HPLC Separation of 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for the High-Performance Liquid Chromatography (HPLC) separation of 4-(2-Aminoethyl)-2-chlorophenol. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow.

HPLC Method Optimization at a Glance

Successful separation of this compound by reverse-phase HPLC relies on the careful selection of a C18 column and an optimized mobile phase, typically a mixture of acetonitrile and water with an acidic modifier like phosphoric or formic acid.[1][2] Detection is commonly achieved using a UV detector set to an appropriate wavelength.

Experimental Protocols

Recommended HPLC Method for this compound

This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound standard

  • Sample diluent (e.g., mobile phase or a weak solvent like water)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1][4] For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[5]

  • Detection Wavelength: 280 nm is a good starting point for chlorophenolic compounds. A full UV scan of the analyte is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL[4]

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in the sample diluent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solution.

  • Record the chromatogram and determine the retention time and peak area.

Data Presentation: Comparative HPLC Methods for Similar Compounds

The following tables summarize HPLC conditions used for compounds structurally related to this compound, which can serve as a reference for method development.

Parameter Method for 2-Amino-4-chlorophenol Method for various Chlorophenols Method for other Chlorophenols [5]
Column C18 (250 x 4.6 mm, 5 µm)Kromasil 100 C18 (150 x 4.6 mm, 5 µm)Not specified
Mobile Phase Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v)Acetonitrile:Water (60:40 v/v)Acetonitrile and 0.5% Phosphoric Acid
Flow Rate 1.5 mL/min1.0 mL/min1.5 mL/min
Detection UV at 280 nmUV at 280-300 nmUV at 218 nm
Temperature Not specified30 °C30 °C

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I seeing poor peak shape (tailing or fronting)?

  • Answer: Peak tailing is often caused by secondary interactions between the basic amino group of the analyte and acidic silanol groups on the silica-based column packing.[6]

    • Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a highly end-capped, high-purity silica column.[6] Lowering the mobile phase pH with an acid like phosphoric or formic acid can also help by protonating the silanols and the analyte's amino group.[7]

  • Peak fronting can be a sign of column overload.

    • Solution: Reduce the concentration of the injected sample.

Q2: My retention times are shifting from one injection to the next. What could be the cause?

  • Answer: Fluctuating retention times can be due to several factors:

    • Inconsistent Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed.[8] If preparing the mobile phase online, check the pump's proportioning valves.

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as a 1°C change can alter retention times by 1-2%.[9]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[8]

Q3: I am observing a noisy or drifting baseline. How can I fix this?

  • Answer: A noisy or drifting baseline can originate from several sources:

    • Air Bubbles in the System: Degas the mobile phase thoroughly.[8]

    • Contaminated Mobile Phase: Use high-purity solvents and freshly prepared mobile phase.

    • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.

Q4: The peak for my compound is very broad. What should I do?

  • Answer: Broad peaks can indicate a loss of column efficiency.

    • Check for leaks: Ensure all fittings are secure, especially between the column and the detector.[8]

    • Low flow rate: Verify that the flow rate is set correctly and the pump is delivering accurately.[8]

    • Column contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.[8]

Q5: I am not seeing any peak for my analyte. What are the possible reasons?

  • Answer: A complete absence of the peak could be due to:

    • Injection issue: Ensure the autosampler is functioning correctly and the sample is being injected.

    • Detection issue: Check that the detector is on and set to the correct wavelength.

    • Sample degradation: The analyte may not be stable in the sample diluent.

    • Strong sample solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it may elute with the solvent front. Whenever possible, dissolve the sample in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating this compound?

  • A1: A reverse-phase C18 or C8 column is the most common and effective choice for separating moderately polar compounds like this compound.[1][10] These columns provide good retention and selectivity for this class of analytes.

Q2: How do I choose the optimal mobile phase composition?

  • A2: The mobile phase composition is critical for achieving good separation.[11] For reverse-phase HPLC, a mixture of a polar solvent (like water) and a less polar organic solvent (like acetonitrile or methanol) is used.[7] The ratio of these solvents determines the retention time of the analyte. Increasing the percentage of the organic solvent will generally decrease the retention time.[7] The addition of an acid modifier is important to control the ionization state of the analyte and improve peak shape.[7]

Q3: What is the importance of pH in the mobile phase for this analysis?

  • A3: The pH of the mobile phase is a crucial parameter as it affects the ionization state of both the analyte and the stationary phase.[11] this compound has a basic amino group and an acidic phenolic group. Controlling the pH ensures consistent retention and good peak shape. An acidic pH (around 2.5-3.5) is generally recommended to suppress the ionization of residual silanol groups on the column and ensure the amino group is protonated, leading to more reproducible results.[7]

Q4: At what wavelength should I detect this compound?

  • A4: Chlorophenolic compounds typically exhibit UV absorbance in the range of 220-300 nm. A good starting point is around 280 nm.[3] However, it is highly recommended to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of the compound in the mobile phase.

Q5: How can I improve the resolution between my analyte and other impurities?

  • A5: To improve resolution, you can adjust several parameters:

    • Mobile Phase Composition: Small changes in the organic solvent percentage or the pH can significantly impact selectivity.[12]

    • Column: Using a column with a smaller particle size or a longer length can increase efficiency.[12]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[13]

Visualized Workflows

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape Identify retention_time Retention Time Shift? start->retention_time Identify baseline_issue Baseline Noise/Drift? start->baseline_issue Identify no_peak No Peak? start->no_peak Identify tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes solution_rt Check Mobile Phase Prep Use Column Oven Ensure Equilibration retention_time->solution_rt Yes solution_baseline Degas Mobile Phase Use Fresh Solvents Check Detector Lamp baseline_issue->solution_baseline Yes solution_no_peak Check Injector Verify Detector Settings Check Sample Stability no_peak->solution_no_peak Yes solution_tailing Adjust Mobile Phase pH Use High Purity Column tailing->solution_tailing Solve solution_fronting Reduce Sample Concentration fronting->solution_fronting Solve

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Optimization_Flow start Start Optimization col_select Column Selection (C18, C8) start->col_select mp_select Mobile Phase (ACN/Water + Acid) col_select->mp_select params_set Set Initial Parameters (Flow, Temp, Wavelength) mp_select->params_set inject_std Inject Standard params_set->inject_std eval_chrom Evaluate Chromatogram (Peak Shape, RT) inject_std->eval_chrom optimize Optimize Mobile Phase Ratio / pH eval_chrom->optimize Good? optimize->mp_select No final_method Finalized Method optimize->final_method Yes

Caption: A workflow for HPLC method development and optimization.

References

"4-(2-Aminoethyl)-2-chlorophenol" overcoming experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(2-Aminoethyl)-2-chlorophenol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and artifacts associated with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected peaks during HPLC analysis of my this compound sample. What could be the cause?

A1: Unexpected peaks in HPLC analysis can arise from several sources, including impurities from synthesis, degradation products, or contamination.

  • Synthesis-Related Impurities: The synthesis of substituted phenols can result in positional isomers or unreacted starting materials. For instance, in the synthesis of related compounds like 2-amino-4-chlorophenol, impurities from the starting material, 2,5-dichloronitrobenzene, can be present if the reaction is incomplete.

  • Degradation: Chlorophenols can be susceptible to degradation, particularly under specific pH and light conditions. For example, the related compound chlorzoxazone is known to hydrolyze in alkaline medium to form 2-amino-4-chlorophenol.[1][2] this compound may undergo similar degradation. Exposure to air can also lead to oxidation of the phenol group.

  • Contamination: Contamination from solvents, glassware, or other reagents can introduce extraneous peaks.

Troubleshooting Steps:

  • Confirm Peak Identity: Use a high-resolution mass spectrometer (LC-MS) to identify the molecular weight of the unexpected peaks.

  • Analyze Starting Materials: Run an HPLC analysis of your starting materials to check for impurities that may carry through the synthesis.

  • Stress Testing: To assess stability, subject a pure sample of your compound to various conditions (e.g., acidic, basic, light, heat) and monitor for the appearance of degradation products by HPLC.

  • Proper Storage: Store this compound, which is a light brown crystalline solid or powder, in a cool, dark, and dry place under an inert atmosphere to minimize degradation.[3]

Q2: My synthesis of this compound resulted in a low yield. How can I optimize the reaction?

  • Reaction Conditions: The reduction of a nitro group to an amine, a common step in similar syntheses, is sensitive to the catalyst, solvent, and hydrogen pressure. For example, the synthesis of 4-amino-2-chlorophenol from 2-chloro-4-nitrophenol utilizes a Raney nickel catalyst with hydrogen pressure.[4]

  • Purification: Product can be lost during recrystallization or chromatographic purification. The choice of solvent for these steps is critical.

Optimization Strategies:

ParameterRecommendation
Catalyst Screen different catalysts (e.g., Raney Nickel, Palladium on Carbon) and optimize loading.
Solvent Test a range of solvents to improve solubility of reactants and facilitate the reaction.
Temperature & Pressure Optimize the reaction temperature and, if applicable, hydrogen pressure.
Purification Carefully select recrystallization solvents to maximize recovery of the pure product.

Q3: I am concerned about the stability of this compound in my experimental buffer. How can I assess its stability?

A3: The stability of phenolic compounds can be pH-dependent. The aminoethyl side chain also introduces a basic center, making the overall stability sensitive to the buffer composition.

Experimental Workflow for Stability Assessment:

cluster_0 Stability Study Workflow A Prepare stock solution of This compound B Spike into different experimental buffers (e.g., pH 5, 7.4, 9) A->B C Incubate at relevant temperatures (e.g., RT, 37°C) B->C D Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze samples by HPLC-UV D->E F Quantify remaining parent compound and identify major degradants E->F

Caption: Workflow for assessing the stability of this compound in various buffer systems.

Data Presentation:

Buffer pHTemperature (°C)% Remaining after 24hMajor Degradant (if any)
5.025
7.425
9.025
5.037
7.437
9.037

(Note: This table should be filled with your experimental data.)

Experimental Protocols

Protocol 1: General Method for Purity Assessment by RP-HPLC

This protocol is adapted from a method for the analysis of the related compound, 2-amino-4-chlorophenol, and may require optimization for this compound.[1][2]

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 70:30:1 v/v/v).[1][2] The ratio may need to be adjusted for optimal separation.

  • Flow Rate: 1.5 ml/min.[1][2]

  • Detection: UV at 280 nm.[1][2]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol, and dilute with the mobile phase.

Troubleshooting Logic for HPLC Analysis:

Start Unexpected HPLC Peak Observed Impurity Is it an impurity from synthesis? Start->Impurity Degradation Is it a degradation product? Impurity->Degradation No AnalyzeSM Analyze starting materials Impurity->AnalyzeSM Yes Contamination Is it contamination? Degradation->Contamination No StressTest Perform stress testing (pH, light, temp) Degradation->StressTest Yes CheckSolvents Check solvents and glassware Contamination->CheckSolvents Yes ModifySyn Modify synthesis/purification AnalyzeSM->ModifySyn ModifyStorage Adjust storage conditions StressTest->ModifyStorage UseClean Use clean reagents/glassware CheckSolvents->UseClean

Caption: A troubleshooting decision tree for identifying the source of unexpected peaks in an HPLC chromatogram.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not detailed in the provided search results, its structural similarity to other phenolic compounds suggests potential interactions with various signaling pathways. For instance, aminophenol derivatives can undergo metabolic activation to reactive intermediates, which may induce cellular responses. The diagram below illustrates a generalized pathway by which a xenobiotic compound could be metabolized and lead to cellular effects.

cluster_pathway Generalized Metabolic Activation Pathway Compound This compound PhaseI Phase I Metabolism (e.g., CYP450) Compound->PhaseI ReactiveMetabolite Reactive Metabolite PhaseI->ReactiveMetabolite PhaseII Phase II Metabolism (e.g., Glutathione Conjugation) ReactiveMetabolite->PhaseII CellularTargets Interaction with Cellular Targets (Proteins, DNA) ReactiveMetabolite->CellularTargets Detoxification Detoxification & Excretion PhaseII->Detoxification CellularResponse Cellular Response (e.g., Oxidative Stress, Apoptosis) CellularTargets->CellularResponse

References

Technical Support Center: Synthesis of 4-(2-Aminoethyl)-2-chlorophenol from Laboratory to Pilot Plant Scale

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-(2-Aminoethyl)-2-chlorophenol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process flow diagrams to address potential challenges during laboratory experiments and pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic route starts from 2-chloro-4-(hydroxymethyl)phenol. This precursor is first converted to an intermediate, 2-chloro-4-(2-bromoethyl)phenol, which is then subjected to amination to yield the final product, this compound. The product is often isolated as a hydrochloride salt to improve its stability and handling properties.

Q2: What are the critical parameters to monitor during the amination step?

The critical parameters for the amination of 2-chloro-4-(2-bromoethyl)phenol include temperature, pressure, and the concentration of ammonia. The reaction is typically carried out in a sealed reactor due to the volatility of ammonia. Maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing the formation of byproducts.

Q3: How can I purify the final product, this compound hydrochloride?

Purification is typically achieved through crystallization. After the reaction is complete, the solvent is removed, and the residue is dissolved in a suitable solvent system, such as a mixture of ethanol and ethyl acetate. The hydrochloride salt is then precipitated by the addition of hydrochloric acid. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Q4: What are the main safety concerns when scaling up this synthesis?

The primary safety concerns include handling corrosive materials like thionyl chloride or hydrobromic acid, managing exothermic reactions, and operating pressurized reactors for the amination step. Proper personal protective equipment (PPE), well-ventilated work areas, and adherence to standard operating procedures for high-pressure reactions are essential.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the bromination step - Incomplete reaction.- Degradation of the starting material or product.- Inefficient extraction.- Increase reaction time or temperature.- Ensure anhydrous conditions.- Use a different solvent for extraction or increase the number of extractions.
Formation of impurities in the amination step - Over-alkylation leading to secondary or tertiary amines.- Side reactions due to high temperatures.- Use a larger excess of ammonia.- Maintain a lower reaction temperature for a longer duration.- Optimize the reaction time to minimize byproduct formation.
Difficulty in crystallizing the hydrochloride salt - Presence of impurities.- Incorrect solvent system.- Supersaturation not achieved.- Purify the crude product by column chromatography before crystallization.- Screen different solvent/anti-solvent combinations.- Cool the solution slowly and/or add seed crystals.
Product discoloration - Oxidation of the phenolic group.- Presence of colored impurities.- Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).- Treat the solution with activated carbon before crystallization.
Poor filtration characteristics of the final product - Very fine particle size.- Oily product.- Optimize crystallization conditions to obtain larger crystals (e.g., slower cooling, different solvent).- Ensure complete conversion to the hydrochloride salt.

Quantitative Data Summary

Table 1: Lab-Scale vs. Pilot Plant-Scale Reaction Parameters and Outcomes

Parameter Laboratory Scale (10 g) Pilot Plant Scale (10 kg)
Starting Material (2-chloro-4-(2-hydroxyethyl)phenol) 10 g10 kg
Thionyl Chloride (for chlorination) 1.2 equivalents1.2 equivalents
Reaction Temperature (Chlorination) 70-80 °C70-80 °C (with controlled addition)
Reaction Time (Chlorination) 2 hours3-4 hours
Ammonia Concentration (Amination) 10 M in Methanol7 M in Methanol (due to safety and handling)
Reaction Temperature (Amination) 100 °C90-100 °C
Reaction Pressure (Amination) 5-7 bar5-7 bar
Reaction Time (Amination) 24 hours36-48 hours
Overall Yield 65-75%60-70%
Purity (by HPLC) >98%>98%

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-(2-chloroethyl)phenol (Laboratory Scale)
  • To a stirred solution of 2-chloro-4-(2-hydroxyethyl)phenol (10 g, 57.9 mmol) in dichloromethane (100 mL) at 0 °C, add thionyl chloride (6.3 mL, 86.9 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench with ice-cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound hydrochloride (Laboratory Scale)
  • Transfer the crude 2-chloro-4-(2-chloroethyl)phenol to a high-pressure reactor.

  • Add a solution of ammonia in methanol (7 M, 150 mL).

  • Seal the reactor and heat to 100 °C for 24 hours.

  • After cooling to room temperature, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethanol (50 mL) and cool in an ice bath.

  • Add concentrated hydrochloric acid dropwise until the pH is acidic, leading to the precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound hydrochloride.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2-chloro-4-(2-hydroxyethyl)phenol B 2-chloro-4-(2-chloroethyl)phenol A->B SOCl2, DCM C This compound B->C NH3/MeOH, Heat, Pressure D This compound HCl C->D HCl

Caption: Proposed synthetic pathway for this compound hydrochloride.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue start Start check_yield Check Overall Yield start->check_yield low_yield Low Yield check_yield->low_yield < Target check_purity Check Purity (HPLC) check_yield->check_purity ≥ Target troubleshoot_step1 Troubleshoot Step 1 (Chlorination) low_yield->troubleshoot_step1 impure_product Impure Product check_purity->impure_product < Target end Process Optimized check_purity->end ≥ Target troubleshoot_purification Troubleshoot Purification impure_product->troubleshoot_purification troubleshoot_step2 Troubleshoot Step 2 (Amination) troubleshoot_step1->troubleshoot_step2 troubleshoot_step2->end troubleshoot_purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Pilot Plant Scale-Up Process Flow

Pilot_Plant_Scale_Up cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination cluster_2 Step 3: Purification & Isolation reagent_prep1 Reagent Preparation 2-chloro-4-(2-hydroxyethyl)phenol in solvent reactor1 Jacketed Glass-Lined Reactor (100L) Controlled addition of SOCl2 reagent_prep1->reactor1 reaction1 Reaction Monitoring TLC/HPLC reactor1->reaction1 workup1 Aqueous Quench & Phase Separation reaction1->workup1 reagent_prep2 Intermediate Charging Crude Chloroethyl Phenol workup1->reagent_prep2 reactor2 High-Pressure Hastelloy Reactor (150L) Charge NH3/MeOH reagent_prep2->reactor2 reaction2 Controlled Heating & Pressure Monitoring reactor2->reaction2 workup2 Solvent Removal reaction2->workup2 crystallization Crystallization Vessel Ethanol/HCl addition workup2->crystallization filtration Nutsche Filter/Dryer Filtration & Washing crystallization->filtration drying Vacuum Drying filtration->drying packaging Final Product Packaging drying->packaging

Caption: Process flow diagram for the pilot plant scale-up of the synthesis.

"4-(2-Aminoethyl)-2-chlorophenol" minimizing degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of 4-(2-Aminoethyl)-2-chlorophenol during sample preparation. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides and FAQs to ensure sample integrity and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my samples?

A1: this compound is susceptible to degradation from several factors, primarily oxidation, exposure to high pH (alkaline conditions), light, and elevated temperatures. Phenolic compounds, in general, are prone to oxidation, which can be accelerated by the presence of metal ions and enzymes in biological matrices.

Q2: How does pH affect the stability of this compound?

A2: Phenolic compounds are generally more stable in acidic conditions.[1] Alkaline pH can lead to the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation. It is recommended to maintain a slightly acidic pH during sample storage and preparation to minimize degradation.

Q3: What is the impact of temperature on the stability of my samples?

A3: Higher temperatures accelerate the rate of chemical and enzymatic degradation. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing samples at -20°C or -80°C is crucial to maintain stability.[2][3]

Q4: Is this compound sensitive to light?

A4: Yes, similar to other phenolic compounds, this compound can be sensitive to light. Exposure to light, especially UV radiation, can induce photodegradation.[4] It is advisable to use amber-colored collection tubes and vials and to minimize light exposure throughout the sample handling and preparation process.

Q5: Can enzymes in biological samples degrade this compound?

A5: Yes, enzymes present in biological matrices such as plasma, serum, or tissue homogenates can potentially metabolize this compound. Enzymes like peroxidases and phenol oxidases can contribute to its degradation.[5][6][7] Immediate processing of samples at low temperatures and the use of enzyme inhibitors can mitigate this issue.

Troubleshooting Guide

Q1: I am observing low recovery of this compound in my plasma samples. What could be the cause?

A1: Low recovery can be due to several factors:

  • Degradation during collection and storage: Ensure that blood samples are collected in tubes containing an anticoagulant and immediately placed on ice. Process the blood to obtain plasma as quickly as possible.

  • Oxidation: The presence of oxygen and metal ions can lead to oxidative degradation. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, to your collection tubes or during the initial sample processing step.

  • Adsorption to surfaces: The compound may adsorb to glass or plastic surfaces. Silanized glassware or low-binding polypropylene tubes are recommended.

  • Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be optimal for this analyte. Method optimization may be required.

Q2: My results for replicate samples are inconsistent. What could be the reason for this variability?

A2: Inconsistent results often point to variable degradation between samples. To improve reproducibility:

  • Standardize your workflow: Ensure that all samples are treated identically, with consistent timing for each step, from collection to analysis.

  • Control temperature: Maintain a consistent low temperature for all samples throughout the preparation process. Use of a chilled rack for your sample tubes can be beneficial.

  • Protect from light: Consistently protect all samples from light by using amber vials and minimizing exposure to ambient light.

  • Ensure thorough mixing: After adding stabilizers or reagents, ensure samples are mixed thoroughly but gently to avoid foaming, which can increase oxidation.

Q3: I see a peak in my chromatogram that I suspect is a degradation product. What could it be?

A3: Based on the degradation pathways of similar compounds like 4-chloro-2-aminophenol, a likely degradation product is 4-chlorocatechol, formed through deamination.[8] Other potential degradation products could arise from oxidation of the phenol group to form quinone-like structures. Further investigation using techniques like LC-MS/MS would be necessary to identify unknown peaks.

Quantitative Data Summary

ConditionRecommended PracticeExpected Stability
Temperature
Room Temperature (~25°C)Avoid for prolonged periodsLow (hours)
Refrigerated (2-8°C)Suitable for short-term storage (up to 24 hours)Moderate
Frozen (-20°C)Recommended for medium-term storageHigh
Ultra-low (-80°C)Ideal for long-term storageVery High
pH
Acidic (pH 3-6)Acidify sample with a weak acid (e.g., formic acid, acetic acid)High
Neutral (pH 7)Less stable than acidic conditionsModerate
Alkaline (pH > 8)AvoidLow
Light Exposure
Exposed to Ambient LightMinimize exposureModerate to Low
Exposed to UV LightAvoidVery Low
Protected from Light (Amber Vials)Standard practiceHigh
Additives
No AdditivesProne to oxidationLow
With Antioxidant (e.g., Ascorbic Acid)Add to collection tubes or during processingHigh

Experimental Protocols

Recommended Sample Preparation Protocol for Biological Fluids (e.g., Plasma, Serum, Urine)

This protocol is designed to minimize the degradation of this compound during sample preparation for analysis by methods such as LC-MS/MS.

  • Sample Collection:

    • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). For urine, collect in sterile containers.

    • Immediately after collection, place the samples on ice or in a refrigerated rack.

    • To mitigate oxidation, consider pre-spiking collection tubes with an antioxidant such as ascorbic acid to a final concentration of 0.1-1% (w/v).

  • Sample Processing (to be performed as soon as possible, preferably within 1 hour of collection):

    • For plasma/serum: Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C.

    • Immediately transfer the resulting plasma or serum to clearly labeled, low-binding polypropylene tubes.

    • For all sample types, acidify the matrix by adding a small volume of a weak acid (e.g., 10 µL of 10% formic acid per 1 mL of sample) to achieve a pH between 4 and 6.

  • Storage:

    • If analysis is to be performed within 24 hours, store the processed samples at 2-8°C.

    • For storage longer than 24 hours, freeze the samples at -80°C. Avoid repeated freeze-thaw cycles.

  • Extraction (Example using Protein Precipitation for Plasma/Serum):

    • To a 100 µL aliquot of the thawed and vortexed sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis or further clean-up if necessary.

Visualizations

cluster_Degradation Potential Degradation Pathways Analyte This compound Oxidation Oxidation Analyte->Oxidation O2, Metal Ions, High pH, Light Deamination Deamination / Enzymatic Degradation Analyte->Deamination Enzymes (e.g., Peroxidases) Quinone Quinone-type Products Oxidation->Quinone Chlorocatechol 4-Chlorocatechol Deamination->Chlorocatechol RingCleavage Ring Cleavage Products Chlorocatechol->RingCleavage Further Oxidation

Caption: Potential degradation pathways for this compound.

cluster_Workflow Recommended Sample Preparation Workflow Start Start: Sample Collection (On Ice, Amber Tubes, +/- Antioxidant) Process Immediate Processing (<1 hr) - Centrifuge at 4°C (for blood) - Separate Plasma/Serum Start->Process Stabilize Stabilization - Transfer to low-binding tubes - Acidify to pH 4-6 Process->Stabilize Store Storage - 2-8°C (short-term, <24h) - -80°C (long-term) Stabilize->Store Extract Extraction (e.g., Protein Precipitation) Store->Extract Analyze Analysis (e.g., LC-MS/MS) Extract->Analyze

Caption: Recommended workflow for sample preparation to minimize degradation.

References

Validation & Comparative

A Comparative Analysis of 4-amino-2-chlorophenol and 4-(2-Aminoethyl)-2-chlorophenol: Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant disparity in the available biological activity data between 4-amino-2-chlorophenol and its ethylamine derivative, 4-(2-Aminoethyl)-2-chlorophenol. While the former has been the subject of toxicological studies, particularly concerning its nephrotoxicity, the latter remains largely uncharacterized in the public domain.

This guide synthesizes the current scientific knowledge on 4-amino-2-chlorophenol and underscores the data gap for this compound, offering a comparative perspective based on available evidence and structural analysis for researchers, scientists, and drug development professionals.

I. Biological Activity of 4-amino-2-chlorophenol

The primary biological activity associated with 4-amino-2-chlorophenol is its nephrotoxicity, or damage to the kidneys.[1][2][3] In vivo and in vitro studies have demonstrated its potential to induce kidney damage.

In Vivo Nephrotoxicity

In studies using Fischer 344 rats, administration of 4-amino-2-chlorophenol led to notable kidney damage.[1] A dose of 0.8 mmol/kg was found to induce nephrotoxicity, characterized by increased urine production (diuresis), protein in the urine (proteinuria), glucose in the urine (glucosuria), blood in the urine (hematuria), and elevated blood urea nitrogen (BUN) levels.[1] Higher doses of 1.0 mmol/kg proved to be lethal.[1] Interestingly, this compound did not exhibit any signs of liver damage (hepatotoxicity).[1]

In Vitro Cytotoxicity

Experiments using isolated renal cortical cells from Fischer 344 rats have further elucidated the cytotoxic potential of 4-amino-2-chlorophenol.[2][3] The release of lactate dehydrogenase (LDH), an indicator of cell damage, was used to quantify cytotoxicity. These studies revealed that 4-amino-2-chlorophenol is more cytotoxic than its parent compound, 4-aminophenol (4-AP), and 4-amino-3-chlorophenol (4-A3CP).[2][3] However, it was found to be less toxic than 4-amino-2,6-dichlorophenol (4-A2,6DCP), suggesting that the number and position of chlorine atoms on the aminophenol ring influence its toxicity.[2][3]

The following table summarizes the comparative cytotoxicity of 4-amino-2-chlorophenol and related compounds.

CompoundConcentration (mM)Cytotoxicity (% LDH Release)
4-aminophenol (4-AP)0.5No significant cytotoxicity
4-amino-2-chlorophenol (4-A2CP) 0.5 Marked cytotoxicity
4-amino-3-chlorophenol (4-A3CP)0.5No significant cytotoxicity
4-amino-2,6-dichlorophenol (4-A2,6DCP)0.5Marked cytotoxicity
4-aminophenol (4-AP)1.0Cytotoxicity observed
4-amino-2-chlorophenol (4-A2CP) 1.0 Cytotoxicity observed
4-amino-3-chlorophenol (4-A3CP)1.0No significant cytotoxicity
4-amino-2,6-dichlorophenol (4-A2,6DCP)1.0Cytotoxicity observed

Data extracted from in vitro studies on isolated rat renal cortical cells.[2]

II. Mechanism of Action and Bioactivation

The toxicity of 4-amino-2-chlorophenol is linked to its metabolic bioactivation within the kidney.[2][3] This process involves enzymatic reactions that convert the compound into more reactive and toxic metabolites.

bioactivation_pathway cluster_enzymes Bioactivation Enzymes A 4-amino-2-chlorophenol B Reactive Metabolites A->B Metabolism D Covalent Binding B->D E Oxidative Stress B->E C Cellular Macromolecules (Proteins, DNA) C->D F Cell Injury / Cytotoxicity D->F E->F Peroxidases Peroxidases Peroxidases->B Cyclooxygenases Cyclooxygenases Cyclooxygenases->B

Figure 1. Bioactivation pathway of 4-amino-2-chlorophenol leading to cytotoxicity.

Studies have shown that inhibitors of peroxidases and cyclooxygenases can reduce the cytotoxicity of 4-amino-2-chlorophenol, indicating the involvement of these enzymes in its bioactivation.[2][3] The resulting reactive metabolites can then covalently bind to cellular macromolecules or induce oxidative stress, ultimately leading to cell death.

III. This compound: An Uncharacterized Derivative

In stark contrast to the wealth of data on 4-amino-2-chlorophenol, there is a significant lack of information regarding the biological activity of this compound in publicly available scientific literature. Searches for its pharmacological or toxicological profile have yielded no experimental studies. This compound is commercially available as a research chemical, but its effects on biological systems have not been reported.[4]

The structural difference between the two molecules lies in the substitution at the 4-position of the chlorophenol ring.

structural_comparison cluster_A 4-amino-2-chlorophenol cluster_B This compound a a b Structure Not Available (Hypothetical Representation)

Figure 2. Structural comparison highlighting the amino vs. aminoethyl group.

The presence of an aminoethyl group in place of a simple amino group would be expected to alter the physicochemical properties of the molecule, such as its polarity, size, and basicity. These changes could, in turn, influence its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets. However, without experimental data, any comparison of activity remains purely speculative.

IV. Experimental Protocols

The following are summaries of the experimental methods used in the key studies on 4-amino-2-chlorophenol.

In Vivo Nephrotoxicity Study
  • Animal Model: Male Fischer 344 rats.[1]

  • Administration: Intraperitoneal (i.p.) injection of 4-amino-2-chlorophenol hydrochloride at doses of 0.4, 0.8, or 1.0 mmol/kg.[1]

  • Monitoring: Renal and hepatic function were monitored for 48 hours.[1]

  • Parameters Measured: Diuresis, proteinuria, glucosuria, hematuria, blood urea nitrogen (BUN) concentration, and kidney weight.[1]

  • Histopathology: Examination of kidney tissue for proximal tubular damage.[1]

In Vitro Cytotoxicity Assay
  • Cell Model: Isolated renal cortical cells (IRCC) from male Fischer 344 rats.[2][3]

  • Treatment: Incubation of IRCC with 4-amino-2-chlorophenol at concentrations of 0.5 mM or 1.0 mM for 60 minutes at 37°C.[2][3]

  • Cytotoxicity Measurement: Lactate dehydrogenase (LDH) release was measured as an indicator of cell membrane damage.[2][3]

  • Inhibitor Studies: Cells were pretreated with various inhibitors of metabolic enzymes (e.g., cytochrome P450, flavin monooxygenase, peroxidase, cyclooxygenase) or antioxidants to investigate the mechanism of toxicity.[2][3]

V. Conclusion and Future Directions

The available evidence clearly establishes 4-amino-2-chlorophenol as a nephrotoxic agent, with its mechanism of toxicity involving metabolic bioactivation in the kidney. In contrast, the biological activity of this compound remains unknown.

For researchers and drug development professionals, this highlights a critical knowledge gap. The structural modification from an amino to an aminoethyl group could potentially alter the toxicological profile of the molecule. It is conceivable that this change could either enhance or diminish its nephrotoxic effects, or introduce entirely new biological activities.

Therefore, future research should prioritize the characterization of this compound. In vitro cytotoxicity screening, followed by in vivo toxicological studies, would be essential first steps to understand its biological effects and to enable a direct and meaningful comparison with 4-amino-2-chlorophenol. Such studies would be invaluable for assessing its potential risks and any potential therapeutic applications.

References

A Guide to Reference Standards for the Analysis of 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and accurate characterization of analytical reference standards are paramount. This guide provides a comprehensive overview of the available reference standards for 4-(2-Aminoethyl)-2-chlorophenol, a key chemical intermediate. Due to the limited number of commercially available certified reference materials for this specific compound, this guide will focus on the available form, its typical analytical specifications, and a recommended analytical methodology for its characterization and use.

Available Reference Standard: this compound Hydrochloride

The most readily available reference standard for this compound is its hydrochloride salt form. This salt form often provides enhanced stability and solubility, making it suitable for analytical applications.

Supplier Information and Typical Specifications

One known supplier of this reference material is Benchchem. While a detailed Certificate of Analysis for a specific lot is typically provided upon purchase, the following table summarizes the generally available information and typical specifications for a reference standard of this nature.

ParameterTypical SpecificationAnalytical MethodPurpose
Product Name This compound hydrochloride-Identification
CAS Number 35607-19-3-Unique Identification
Molecular Formula C₈H₁₁Cl₂NO-Chemical Identity
Molecular Weight 208.08 g/mol Mass SpectrometryConfirmation of Identity
Purity (Assay) ≥ 95%[1]HPLC, qNMRQuantitation of the main component
Identity Conforms to structure¹H NMR, ¹³C NMR, IRStructural Confirmation
Appearance White to off-white solidVisual InspectionPhysical Characterization
Solubility Soluble in water, methanolSolubility TestingInformation for sample preparation
Residual Solvents Meets USP <467> or ICH Q3C limitsGC-HSSafety and purity
Water Content Report valueKarl Fischer TitrationAccurate weighing and concentration calculation

Note: The purity value of "usually 95%" mentioned by a supplier is a general indication.[1] For quantitative applications, a certified reference standard with a detailed Certificate of Analysis specifying the exact purity and uncertainty is essential.

Experimental Protocols for Analysis

A robust analytical method is crucial for the verification of the reference standard and for its use in the quantification of this compound in experimental samples. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Recommended HPLC Method for Purity Determination

This method is based on established protocols for the analysis of aminophenols and is expected to provide good resolution and quantification for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound hydrochloride reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid). For example, starting with 10% Acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the phenolic chromophore)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard.

  • Dissolve in a suitable solvent, such as a water/methanol mixture, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis and Data Interpretation:

  • Inject the prepared sample into the HPLC system.

  • The purity is calculated based on the area percent of the main peak relative to the total peak area.

  • Peak identification should be confirmed by comparing the retention time with that of a known standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the key workflows in the analysis of the this compound reference standard.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Accurately weigh standard Filtration Filtration Dissolution->Filtration Dissolve in solvent HPLC_Injection HPLC_Injection Filtration->HPLC_Injection Filter through 0.45 µm Separation Separation HPLC_Injection->Separation Inject into column Detection Detection Separation->Detection Elute with mobile phase Integration Integration Detection->Integration UV Detector Signal Calculation Calculation Integration->Calculation Peak areas Result Result Calculation->Result Purity (%) G Start Start Is_Standard_Available Is_Standard_Available Start->Is_Standard_Available Procure_Standard Procure_Standard Is_Standard_Available->Procure_Standard Yes End End Is_Standard_Available->End No Perform_QC Perform_QC Procure_Standard->Perform_QC Pass_QC Pass_QC Perform_QC->Pass_QC Use_in_Assay Use_in_Assay Pass_QC->Use_in_Assay Yes Quarantine_and_Contact_Supplier Quarantine_and_Contact_Supplier Pass_QC->Quarantine_and_Contact_Supplier No Use_in_Assay->End Quarantine_and_Contact_Supplier->End

References

A Comparative Guide to Analytical Method Validation for Aminophenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of results. This guide provides a comparative overview of analytical method validation guidelines applicable to aminophenolic compounds, with a specific focus on methodologies relevant to "4-(2-Aminoethyl)-2-chlorophenol". Due to a lack of specific published methods for this exact molecule, this guide leverages validated methods for the closely related and structurally similar compound, 2-amino-4-chlorophenol, a known related substance of the drug Chlorzoxazone[1][2]. The principles and techniques discussed are directly applicable to the analysis of this compound in research and quality control settings.

The primary analytical techniques compared in this guide are Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are widely used for the quantification of impurities and related substances in pharmaceutical products[1][3].

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics for RP-HPLC-UV and LC-MS/MS methods for the analysis of aminophenolic compounds.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for Aminophenol Analysis

Validation ParameterRP-HPLC-UV Method for 2-amino-4-chlorophenolLC-MS/MS Method for 2-amino-4-chlorophenol
Specificity Method is specific as there is no interference from excipients or the main drug peak (Chlorzoxazone)[1][2].High specificity due to the selection of parent and product ions for the analyte[3].
Linearity Range 400-2000 ngNot explicitly stated, but typically offers a wider linear dynamic range.
Correlation Coefficient (r²) 0.9993[1].Generally ≥ 0.99.
Limit of Detection (LOD) 5 ng[1].Expected to be significantly lower than HPLC-UV.
Limit of Quantitation (LOQ) 20 ng[1][2].Expected to be significantly lower than HPLC-UV.
Accuracy (% Recovery) 99.90-100.67% (for the main compound, Chlorzoxazone)[1].73% recovery from fortified water samples[3].
Precision (%RSD) Intraday: 0.19-0.31%, Interday: 0.31-0.42%[1].Not explicitly stated, but typically ≤ 15%.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following sections describe the methodologies for the RP-HPLC-UV and LC-MS/MS analysis of 2-amino-4-chlorophenol.

RP-HPLC-UV Method for 2-amino-4-chlorophenol

This method is suitable for the quantification of 2-amino-4-chlorophenol as a related substance in pharmaceutical formulations[1][2].

  • Instrumentation : High-Performance Liquid Chromatography system with a UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size[1][2].

  • Mobile Phase : A mixture of water, acetonitrile, and acetic acid in a ratio of 70:30:1 (v/v/v)[1][2].

  • Flow Rate : 1.5 mL/min[1][2].

  • Detection : UV at 280 nm[1][2].

  • Injection Volume : 10 µL.

  • Sample Preparation : A stock solution of the sample is prepared in methanol (1000 µg/mL). This is sonicated for 10 minutes, diluted to the mark with methanol, mixed well, and filtered[1].

LC-MS/MS Method for 2-amino-4-chlorophenol

This method is highly sensitive and selective, making it suitable for the determination of trace levels of 2-amino-4-chlorophenol in complex matrices like water[3].

  • Instrumentation : High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source[3].

  • Sample Preparation (Solid Phase Extraction - SPE) :

    • Condition a styrene-divinylbenzene (SDB) cartridge (6 mL, 200 mg) with 2 mL of methanol followed by 2 mL of Milli-Q water, and then 2 mL of acidified Milli-Q water (pH 2 with phosphoric acid)[3].

    • Acidify the sample to pH 2 and pass it through the conditioned cartridge[3].

    • Wash the cartridge with three aliquots of 2 mL Milli-Q water[3].

    • Elute the analyte with a suitable organic solvent.

  • Chromatographic Conditions : The specific column and mobile phase composition should be optimized for the best separation[3].

  • Mass Spectrometry Detection :

    • Ionization Mode : Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte[3].

    • MS/MS Parameters : Optimized parameters include capillary voltage (e.g., 3.5 kV), extractor voltage (e.g., 2 V), source temperature (e.g., 120°C), and desolvation temperature (e.g., 270°C)[3]. Collision gas (e.g., Argon) is used for fragmentation[3].

Method Validation Workflow

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose[4]. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) Q2(R2) guidelines[4].

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Analytical Technique Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity Develop_Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Approval Review and Approval Validation_Report->Approval

References

A Comparative Guide to the Synthesis of 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and scalable production of substituted phenylethylamines is a critical endeavor. This guide provides a comparative analysis of two plausible synthetic pathways for the preparation of 4-(2-Aminoethyl)-2-chlorophenol, a valuable building block in medicinal chemistry. The following routes are proposed based on established chemical transformations, offering a framework for laboratory-scale synthesis and process development.

Method 1: Synthesis Starting from 4-(2-Aminoethyl)phenol (Tyramine)

This approach leverages the readily available starting material, tyramine, and introduces the chlorine substituent in a later stage. To achieve regioselectivity, protection of the reactive amino and hydroxyl groups is paramount.

Experimental Protocol:
  • Protection of Tyramine: 4-(2-Aminoethyl)phenol is treated with an excess of a suitable protecting reagent, such as acetic anhydride in the presence of a base, to form N,O-diacetyltyramine. This step ensures that the subsequent chlorination occurs at the desired position on the aromatic ring.

  • Ortho-Chlorination: The protected intermediate, N,O-diacetyltyramine, is subjected to electrophilic chlorination. A mild chlorinating agent, for instance, sulfuryl chloride in the presence of a Lewis acid catalyst like aluminum chloride, can be employed to selectively introduce a chlorine atom at the ortho-position to the acetyloxy group. The reaction is typically carried out in an inert solvent at a controlled temperature to minimize side reactions.

  • Deprotection: The resulting N,O-diacetyl-4-(2-aminoethyl)-2-chlorophenol is then deprotected under acidic or basic conditions to hydrolyze the acetyl groups, yielding the final product, this compound.

Method 2: Synthesis Starting from 2-Chlorophenol

This alternative strategy commences with the chlorinated aromatic core and subsequently builds the aminoethyl side chain. This multi-step process involves the protection of the phenolic hydroxyl group followed by a Friedel-Crafts acylation and subsequent functional group transformations.

Experimental Protocol:
  • Protection of 2-Chlorophenol: The hydroxyl group of 2-chlorophenol is protected, for example, as a methyl ether (2-chloroanisole), to prevent its interference in the subsequent Friedel-Crafts reaction.

  • Friedel-Crafts Acylation: 2-Chloroanisole undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[1][2][3] This reaction introduces a chloroacetyl group at the para-position to the methoxy group.

  • Azide Formation: The chloromethyl ketone intermediate is then converted to an azidomethyl ketone by reaction with sodium azide. This is a crucial step for the introduction of the nitrogen functionality.

  • Reduction: The azido and keto groups are concurrently reduced. A reducing agent like lithium aluminum hydride can be used to convert the azide to an amine and the ketone to a methylene group, affording 4-(2-aminoethyl)-2-chloroanisole.

  • Demethylation: The final step involves the cleavage of the methyl ether to unmask the phenolic hydroxyl group, yielding this compound.

Comparative Data of Proposed Synthesis Methods

FeatureMethod 1: From TyramineMethod 2: From 2-Chlorophenol
Starting Material 4-(2-Aminoethyl)phenol (Tyramine)2-Chlorophenol
Number of Steps 35
Key Reactions Protection, Electrophilic Chlorination, DeprotectionProtection, Friedel-Crafts Acylation, Azide Formation, Reduction, Deprotection
Estimated Overall Yield ModerateLow to Moderate
Key Reagents Acetic Anhydride, Sulfuryl Chloride, Lewis AcidMethylating Agent, Chloroacetyl Chloride, Lewis Acid, Sodium Azide, Reducing Agent
Potential for Side Reactions Over-chlorination, incomplete protection/deprotectionIsomer formation in Friedel-Crafts acylation, incomplete reduction
Purification Challenges Separation of chlorinated isomersMultiple intermediate purification steps

Visualization of Synthetic Pathways

Method1 Tyramine 4-(2-Aminoethyl)phenol Protected_Tyramine N,O-Diacetyltyramine Tyramine->Protected_Tyramine Acetylation Chlorinated_Intermediate N,O-Diacetyl-4-(2-aminoethyl)- 2-chlorophenol Protected_Tyramine->Chlorinated_Intermediate ortho-Chlorination Final_Product This compound Chlorinated_Intermediate->Final_Product Deprotection

Caption: Synthesis Route 1 starting from Tyramine.

Method2 Chlorophenol 2-Chlorophenol Protected_Chlorophenol 2-Chloroanisole Chlorophenol->Protected_Chlorophenol Protection Acylated_Intermediate 2-Chloro-4-(chloroacetyl)anisole Protected_Chlorophenol->Acylated_Intermediate Friedel-Crafts Acylation Azido_Intermediate 2-Chloro-4-(azidoacetyl)anisole Acylated_Intermediate->Azido_Intermediate Azide Formation Reduced_Intermediate 4-(2-Aminoethyl)-2-chloroanisole Azido_Intermediate->Reduced_Intermediate Reduction Final_Product This compound Reduced_Intermediate->Final_Product Demethylation

Caption: Synthesis Route 2 starting from 2-Chlorophenol.

Conclusion

Both proposed synthetic routes offer viable, albeit conceptually different, approaches to this compound.

  • Method 1 is more convergent and involves fewer steps, which could translate to a higher overall yield and simpler process development. However, achieving high regioselectivity in the chlorination step is critical and may require careful optimization of reaction conditions.

  • Method 2 is a more linear synthesis with potentially more predictable regioselectivity in the Friedel-Crafts acylation step. The main drawbacks are the higher number of steps and the use of potentially hazardous reagents like sodium azide and potent reducing agents.

The choice between these two methods will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities for handling specific reagents and performing the required purification steps. Further experimental validation is necessary to determine the optimal conditions and overall efficiency of each route.

References

A Comparative Analysis of the Biological Activity of 4-(2-Aminoethyl)-2-chlorophenol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-(2-Aminoethyl)-2-chlorophenol and its structural analogs. The information presented is intended to support research and drug development efforts by offering a side-by-side look at available experimental data.

Introduction

This compound belongs to the phenethylamine class of compounds, which are known for their diverse biological activities, primarily due to their interaction with monoamine neurotransmitter systems. The introduction of a chlorine atom and a hydroxyl group to the phenyl ring can significantly modulate the pharmacological profile of the parent phenethylamine structure. This guide explores these structure-activity relationships by comparing the available data on this compound's isomer, 2-(4-chloro-3-hydroxyphenyl)ethylamine, and a related compound, 4-amino-2-chlorophenol, in the context of their neurological and cytotoxic effects.

Comparative Biological Activity

The biological activities of this compound and its analogs are summarized below, with a focus on their interaction with dopamine receptors and their in vitro cytotoxicity.

Neurological Activity: Dopamine Receptor Binding

The affinity of these compounds for dopamine D1 and D2 receptors is a key indicator of their potential to modulate dopaminergic neurotransmission. The available data for an isomer of the target compound, 2-(4-chloro-3-hydroxyphenyl)ethylamine, is presented below.[1] Unfortunately, no direct receptor binding data for this compound is publicly available at this time.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)
2-(4-chloro-3-hydroxyphenyl)ethylamine15001800
Dopamine (for reference)210250

Data for 2-(4-chloro-3-hydroxyphenyl)ethylamine from Claudi et al., 1992.[1]

The data indicates that 2-(4-chloro-3-hydroxyphenyl)ethylamine has a lower affinity for both D1 and D2 receptors compared to dopamine itself.[1] This suggests that the specific arrangement of the chloro and hydroxyl groups on the phenyl ring in this isomer reduces its potency at these receptors. Further research is needed to determine the receptor binding profile of this compound to understand how the positional difference of the substituents affects its neurological activity.

Cytotoxicity

The cytotoxic potential of these compounds is an important consideration for their therapeutic development. A study on the in vitro nephrotoxicity of 4-amino-2-chlorophenol, a structural analog lacking the ethyl group, provides valuable insights into the potential toxicity of chlorinated aminophenols.

Table 2: In Vitro Cytotoxicity (LDH Release Assay)

CompoundConcentration (mM)% LDH Release (Cytotoxicity)
4-amino-2-chlorophenol0.5~25%
4-amino-2-chlorophenol1.0~60%
4-aminophenol (unsubstituted)1.0~20%
4-amino-3-chlorophenol1.0<10%
4-amino-2,6-dichlorophenol0.5~50%

Data from Rankin et al., 2014.

These findings suggest that the position of the chlorine atom significantly influences cytotoxicity. The presence of a chlorine atom at the 2-position of 4-aminophenol (4-amino-2-chlorophenol) increases its nephrotoxic potential compared to the parent compound, 4-aminophenol.[2] In contrast, a chlorine atom at the 3-position (4-amino-3-chlorophenol) appears to reduce cytotoxicity.[2] The addition of a second chlorine atom at the 6-position further enhances the toxic effect.[2] While this data is for an analog, it highlights the importance of the chlorine substitution pattern in determining the toxicological profile of these compounds.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches and potential mechanisms of action, the following diagrams illustrate a typical workflow for assessing biological activity and a potential signaling pathway for phenethylamines.

G cluster_0 Experimental Workflow: Biological Activity Screening A Compound Synthesis (e.g., this compound & Analogs) B In Vitro Cytotoxicity Assay (e.g., LDH Release Assay) A->B C Receptor Binding Assays (e.g., Dopamine D1/D2 Receptors) A->C D Neurotransmitter Transporter Uptake Assays (e.g., DAT, SERT) A->D E Data Analysis (IC50, Ki determination) B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F

Caption: A generalized workflow for the biological evaluation of novel compounds.

G cluster_1 Potential Phenethylamine Signaling Pathway Ligand Phenethylamine Analog Receptor Dopamine Receptor (e.g., D2) Ligand->Receptor Binds to G_Protein G-protein (Gi/o) Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Downstream Downstream Cellular Effects PKA->Downstream

References

Navigating Immunoassay Specificity: A Guide to Understanding Cross-Reactivity of Substituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for ensuring data accuracy and reliability. This guide explores the concept of cross-reactivity with a focus on substituted phenols, exemplified by the structural class of compounds related to "4-(2-Aminoethyl)-2-chlorophenol."

The Principle of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, substances with similar chemical structures to the target analyte can sometimes bind to the antibody, leading to inaccurate measurements. This phenomenon is known as cross-reactivity. The degree of cross-reactivity is typically expressed as a percentage, calculated using the concentration of the target analyte and the cross-reacting substance that produce the same signal.

For a compound like "this compound," which possesses both a substituted phenol ring and a phenethylamine-like side chain, there is a potential for cross-reactivity in immunoassays designed to detect either chlorophenols or catecholamine-related compounds.

Illustrative Cross-Reactivity Data for Chlorophenols

To illustrate how cross-reactivity is presented, the following table summarizes hypothetical data for an immunoassay developed for 2,4,6-trichlorophenol, showing its cross-reactivity with other chlorophenols. This data is based on findings from studies on chlorophenol immunoassays and serves as an example of how such data would be structured.

CompoundStructure% Cross-Reactivity
2,4,6-Trichlorophenol Target Analyte 100%
2,4-DichlorophenolSubstituted Phenol50%
2,6-DichlorophenolSubstituted Phenol25%
2-ChlorophenolSubstituted Phenol5%
PhenolParent Compound<1%

Note: This table is for illustrative purposes only and does not represent actual cross-reactivity data for an immunoassay against "this compound."

Experimental Protocol for Assessing Cross-Reactivity

A standard method for determining the cross-reactivity of a compound in a competitive immunoassay is through a competitive inhibition curve.

Objective: To determine the concentration of "this compound" and other structurally related compounds required to inhibit the binding of a specific antibody to its labeled antigen by 50% (IC50).

Materials:

  • Specific antibody for the target analyte (e.g., an anti-catecholamine or anti-chlorophenol antibody).

  • Enzyme-labeled antigen (tracer).

  • Microtiter plates coated with a secondary antibody.

  • "this compound" and other potential cross-reactants.

  • Standard solution of the target analyte.

  • Wash buffers, substrate solution, and stop solution.

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare a series of dilutions for the standard analyte and each potential cross-reactant.

  • Assay Procedure: a. Add a fixed amount of the specific antibody and the enzyme-labeled antigen to each well of the microtiter plate. b. Add the varying concentrations of the standard analyte or the potential cross-reactant to the wells. c. Incubate the plate to allow for competitive binding to occur. d. Wash the plate to remove unbound reagents. e. Add the substrate solution and incubate for a set period to allow for color development. f. Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis: a. Plot the absorbance values against the logarithm of the concentration for the standard analyte and each tested compound. b. Determine the IC50 value for the standard analyte and for each potential cross-reactant from their respective inhibition curves. c. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of Test Compound) x 100

Visualizing the Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay, which is a common format used to assess cross-reactivity.

Competitive_Immunoassay cluster_well Microtiter Well cluster_detection Detection Antibody Antibody Binding_Site Antibody->Binding_Site Labeled_Antigen Labeled Antigen (Tracer) Labeled_Antigen->Binding_Site Binds Substrate Substrate Analyte Analyte or Cross-Reactant Analyte->Binding_Site Competes for Binding Product Colored Product Substrate->Product Enzyme Action Signal Signal Measurement Product->Signal

Caption: Competitive immunoassay workflow for cross-reactivity testing.

Conclusion

While direct cross-reactivity data for "this compound" is currently unavailable, researchers can leverage the principles and experimental protocols outlined in this guide to assess its potential for interference in relevant immunoassays. By understanding the structural basis of cross-reactivity and employing systematic testing, scientists can ensure the specificity and accuracy of their immunoassay results, a critical step in drug development and research. It is recommended that researchers perform in-house validation or consult with immunoassay manufacturers to determine the cross-reactivity of this specific compound with their assays of interest.

A Comparative Guide to Purity Validation of 4-(2-Aminoethyl)-2-chlorophenol by Quantitative NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and research chemicals is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity validation of 4-(2-Aminoethyl)-2-chlorophenol. We present supporting experimental protocols and data to demonstrate the strengths and weaknesses of each method.

Introduction to this compound and the Importance of Purity

Potential Impurities:

A likely synthetic route to this compound involves the nitration of 2-chlorophenol, followed by a reaction to introduce the ethylamine side chain and subsequent reduction of the nitro group. Based on this, potential impurities could include:

  • Starting materials: Unreacted 2-chlorophenol and reagents from the side-chain introduction.

  • Intermediates: Such as 2-chloro-4-nitrophenol.

  • Isomers: Positional isomers formed during the nitration step.

  • By-products: Compounds formed from side reactions.

Quantitative Purity Determination: A Head-to-Head Comparison

Quantitative NMR (qNMR) offers a primary analytical method for purity determination, directly quantifying the analyte against a certified internal standard. Below is a comparison of qNMR with more traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-MS)
Principle Molar concentration ratio of analyte to internal standard based on signal integration.Separation based on polarity, quantification by UV absorbance relative to a standard curve.Separation based on volatility and column interaction, quantification by mass spectrometry response.
Reference Standard Requires a certified internal standard of a different compound. Does not require a standard of the analyte itself.Requires a highly purified and well-characterized standard of the analyte.Requires a standard of the analyte for accurate quantification.
Accuracy & Precision High accuracy and precision, as it is a primary ratio method.Good accuracy and precision, but dependent on the purity of the reference standard.Good accuracy and precision, particularly with an isotopic internal standard.
Structural Information Provides structural confirmation of the analyte and can help identify unknown impurities.Provides limited structural information (retention time).Provides mass-to-charge ratio, aiding in impurity identification.
Sample Throughput Moderate; sample preparation is simple, but acquisition times can be longer.High; well-suited for automated analysis of many samples.High; amenable to automation.
Destructive Non-destructive; the sample can be recovered.Non-destructive, but the sample is dissolved and may be difficult to recover in a pure state.Destructive.
Ideal For Absolute purity determination without a dedicated standard of the analyte. Characterization of reference standards.Routine quality control, analysis of complex mixtures.Analysis of volatile and thermally stable compounds.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

Objective: To determine the absolute purity of a sample of this compound hydrochloride (MW: 208.08 g/mol )[1].

Internal Standard Selection: A certified internal standard is chosen that has signals in a region of the ¹H-NMR spectrum that does not overlap with the analyte signals. For this application, maleic acid is a suitable choice due to its simple spectrum and high purity.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound hydrochloride sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the certified maleic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.

  • Vortex the vial until both the sample and the internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for accurate quantification. This is typically 30-60 seconds.

  • Number of Scans: Sufficient scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, e.g., 298 K.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable choices. For maleic acid, the two olefinic protons will give a singlet.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound by assessing the relative peak area of the main component.

Chromatographic Conditions (Adapted from methods for similar compounds):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution may be necessary to separate potential impurities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards from a highly purified reference standard of this compound.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, a calibration curve generated from the reference standard should be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation and Conditions (Adapted from methods for chlorophenols):

  • GC Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points, for example, starting at 50 °C and ramping up to 280 °C.

  • Injection: Split/splitless injector.

  • MS Detector: Electron ionization (EI) source with a quadrupole mass analyzer, scanning a mass range of m/z 50-500.

Sample Preparation:

Due to the low volatility of the analyte, derivatization is often required to convert it into a more volatile compound. This can be achieved by reacting the phenolic hydroxyl group and the primary amine with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Data Analysis:

The total ion chromatogram (TIC) is used to identify peaks corresponding to the derivatized analyte and any impurities. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification. Quantification can be performed using an internal standard and by creating a calibration curve.

Visualizing the Workflow and Logic

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR spectrum with quantitative parameters transfer->nmr_acq processing Fourier transform, phase and baseline correction nmr_acq->processing integration Integrate analyte and internal standard signals processing->integration calculation Calculate purity using the standard qNMR formula integration->calculation purity_report Report purity with uncertainty calculation->purity_report

Caption: Experimental workflow for qNMR purity determination.

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_constants Known Constants mass_analyte Mass of Analyte (m_analyte) calculation Purity Calculation mass_analyte->calculation mass_is Mass of Internal Standard (m_IS) mass_is->calculation purity_is Purity of Internal Standard (P_IS) purity_is->calculation integral_analyte Integral of Analyte Signal (I_analyte) integral_analyte->calculation protons_analyte Number of Protons (N_analyte) protons_analyte->calculation integral_is Integral of Internal Standard Signal (I_IS) integral_is->calculation protons_is Number of Protons (N_IS) protons_is->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_is MW of Internal Standard mw_is->calculation

Caption: Logical relationship of parameters in qNMR calculation.

Conclusion

For the definitive purity assessment of this compound, particularly in the absence of a certified reference standard of the analyte itself, quantitative NMR emerges as the superior technique . Its ability to provide a direct, accurate, and non-destructive measurement of purity, along with valuable structural information, makes it an indispensable tool in research and development. While HPLC and GC-MS are powerful for routine analysis and impurity profiling, especially in a quality control environment where a reference standard is available, they do not offer the same level of standalone quantitative power as qNMR. The choice of analytical method will ultimately depend on the specific requirements of the study, available resources, and the stage of drug development.

References

Comparative Toxicity of 4-(2-Aminoethyl)-2-chlorophenol and Other Chlorophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative toxicological overview of 4-(2-Aminoethyl)-2-chlorophenol and other significant chlorophenol compounds. This guide is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate informed decisions in research and safety assessments.

Executive Summary

Chlorophenols are a class of compounds with widespread industrial applications, leading to their prevalence as environmental contaminants. Understanding their relative toxicities is crucial for risk assessment and the development of safer alternatives. This guide presents a comparative analysis of the acute toxicity of several chlorophenols, including this compound, 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, and pentachlorophenol.

A critical data gap exists in the publicly available literature regarding the specific LD50 and LC50 values for this compound. To provide a preliminary comparison, this guide utilizes toxicity data for the structurally similar compound, 2-amino-4-chlorophenol. It is imperative to note that while structurally related, the toxicological profiles of these two compounds may differ. The primary mechanism of toxicity for chlorophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3]

Comparative Acute Toxicity Data

The following table summarizes the available acute oral and dermal toxicity data (LD50) for the selected chlorophenols. The data has been compiled from various safety data sheets and toxicological databases.

CompoundCAS NumberChemical StructureOral LD50 (Rat)Dermal LD50 (Rat)Dermal LD50 (Rabbit)
2-Amino-4-chlorophenol (as a surrogate for this compound)95-85-2690 mg/kgNot AvailableNot Available
2-Chlorophenol 95-57-8670 mg/kg1000 - 1580 mg/kg1000 - 1580 mg/kg[4]
4-Chlorophenol 106-48-9670 mg/kg1500 mg/kgNot Available
2,4-Dichlorophenol 120-83-2580 mg/kg780 mg/kgNot Available
Pentachlorophenol 87-86-527 - 211 mg/kg[2]96 - 330 mg/kg[2]40 - >1000 mg/kg[2]

Key Observations

  • Trend in Toxicity: Generally, the acute toxicity of chlorophenols increases with the number of chlorine atoms substituted on the phenol ring.[3][5] Pentachlorophenol is significantly more toxic than the mono- and di-chlorinated phenols.

  • Data Gap for this compound: The absence of specific toxicity data for this compound highlights the need for further toxicological studies to accurately assess its potential hazards.

  • Surrogate Compound: 2-Amino-4-chlorophenol, with an oral LD50 of 690 mg/kg in rats, provides a preliminary reference point. However, the presence of the aminoethyl group in the target compound could significantly alter its absorption, distribution, metabolism, excretion, and toxicity profile.

Experimental Protocols

The LD50 values presented in this guide are typically determined using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 401/423)

This test is designed to determine the median lethal dose (LD50) of a substance when administered orally.

  • Test Animals: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive) are used.[6]

  • Housing and Acclimatization: Animals are housed in controlled environmental conditions (temperature: 22 ± 3°C; humidity: 30-70%; 12-hour light/dark cycle) and acclimatized for at least 5 days prior to dosing.[6]

  • Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage. The substance may be dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Dose Levels: A limit test may be performed at 2000 mg/kg or 5000 mg/kg.[7][8] If mortality occurs, a full study with multiple dose groups is conducted to determine the dose-response relationship.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[9]

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes.[9]

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (Following OECD Guideline 402)

This test evaluates the toxicity of a substance following a single, prolonged dermal application.[10][11]

  • Test Animals: Young adult rats or rabbits with healthy, intact skin are used.[6][9]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[6]

  • Application of Test Substance: The substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.[10]

  • Exposure Duration: The exposure period is 24 hours.[9][10]

  • Observation Period: Similar to the oral toxicity test, animals are observed for 14 days for signs of toxicity and mortality.[9]

  • Necropsy and LD50 Calculation: Gross necropsy is performed on all animals, and the dermal LD50 is calculated.[10]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

A primary mechanism of chlorophenol-induced toxicity is the disruption of cellular energy production through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2][3]

G cluster_0 Mitochondrial Inner Membrane cluster_1 Mitochondrial Matrix ETC Electron Transport Chain (ETC) Proton_Gradient H+ Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ATP_Synthase->ATP Reduced ATP Production Proton_Gradient->ATP_Synthase Drives Proton_Gradient->Proton_Leak ADP ADP + Pi Chlorophenol Chlorophenol Chlorophenol->Proton_Gradient Transports H+ across membrane Proton_Leak->ATP_Synthase Bypasses ATP Synthase

References

A Comparative Benchmarking Guide to 4-(2-Aminoethyl)-2-chlorophenol and Commercial Biogenic Amine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the research-grade compound 4-(2-Aminoethyl)-2-chlorophenol against commercially available certified reference materials (CRMs) for biogenic amine analysis. The information presented herein is intended to assist researchers in selecting appropriate standards for analytical method development, validation, and routine monitoring of trace amines in various biological matrices.

Introduction

This compound is a phenolic amine that, due to its structural similarity to endogenous biogenic amines, holds potential as an internal standard or analytical control in research settings. This guide benchmarks its key analytical characteristics against established commercial standards for common biogenic amines such as tyramine, histamine, and putrescine. The data presented is compiled from established analytical methodologies and supplier specifications.

Benchmarking Data: Physicochemical and Analytical Properties

A summary of the key properties for this compound and selected commercial biogenic amine standards is presented below. This information is crucial for assessing their suitability for specific analytical applications.

PropertyThis compoundTyramine CRMHistamine CRMPutrescine CRM
Molecular Formula C8H10ClNOC8H11NOC5H9N3C4H12N2
Molecular Weight 171.62 g/mol 137.18 g/mol 111.15 g/mol 88.15 g/mol
CAS Number 32560-53-5[1]51-67-251-45-6110-60-1
Typical Purity ≥95% (as research chemical)[2]≥98% (Certified)≥98% (Certified)≥98% (Certified)
Supplier (Example) BenchChem[2]Sigma-Aldrich, Trilogy AnalyticalSigma-Aldrich, Trilogy AnalyticalSigma-Aldrich, Trilogy Analytical
Availability Research ChemicalCertified Reference MaterialCertified Reference MaterialCertified Reference Material

Experimental Protocols

Accurate quantification of biogenic amines is critical in many research fields. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a widely accepted method for this purpose due to its high sensitivity and selectivity.[3][4]

Protocol: Analysis of Biogenic Amines by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound and other biogenic amines. Optimization may be required for specific matrices.

1. Sample Preparation (from a biological matrix like plasma):

  • To 100 µL of plasma, add an internal standard solution (e.g., a deuterated analog of the analyte of interest).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient starting from 5% B to 95% B over 10 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions: These must be optimized for each analyte by infusing a standard solution. For this compound, the precursor ion would be the protonated molecule [M+H]+, and fragment ions would be determined experimentally.

Visualization of a Relevant Biological Pathway

The metabolic fate of aminophenols is of significant interest in toxicology and drug development. One potential bioactivation pathway for compounds like this compound involves enzymatic oxidation. The following diagram illustrates a generalized pathway for the peroxidase-mediated metabolism of a xenobiotic aminophenol.

G cluster_0 Cellular Environment Xenobiotic This compound (Xenobiotic) ReactiveMetabolite Reactive Electrophilic Metabolite Xenobiotic->ReactiveMetabolite Oxidation Peroxidase Peroxidase (e.g., in Kidney) H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Peroxidase Cofactor Adducts Covalent Adducts ReactiveMetabolite->Adducts Covalent Binding Nucleophiles Cellular Nucleophiles (e.g., DNA, Proteins) Toxicity Cellular Toxicity Adducts->Toxicity Leads to

Peroxidase-mediated bioactivation of an aminophenol xenobiotic.

Conclusion

While this compound is not currently available as a certified reference material, its structural similarity to biogenic amines makes it a potentially useful tool in research for method development and as an internal standard, provided its purity and stability are thoroughly characterized by the user. For quantitative applications requiring traceability, the use of certified reference materials for target biogenic amines remains the recommended best practice. This guide provides the foundational information for researchers to make informed decisions regarding the use of this compound in their analytical workflows.

References

"4-(2-Aminoethyl)-2-chlorophenol" inter-laboratory study of analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest search, a formal inter-laboratory study for the specific compound 4-(2-Aminoethyl)-2-chlorophenol has not been identified in publicly available literature. This guide therefore provides a comparative overview of the most probable analytical techniques for its quantification, based on methodologies validated for structurally similar compounds, particularly other chlorophenols. The experimental data presented is derived from published studies on these related analytes and serves as a representative benchmark for performance.

The analysis of chlorophenols and their derivatives is crucial in pharmaceutical development and environmental monitoring due to their potential toxicity and role as synthetic precursors or impurities. The primary methods for their quantification are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide compares these two methods based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of chlorophenols using HPLC-UV and GC-MS. The data is collated from studies on various chlorophenol compounds, including the closely related 2-amino-4-chlorophenol, to provide a reasonable expectation of performance for this compound analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Notes
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999[6][7]Typically > 0.99[8]Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 5 ng (for 2-amino-4-chlorophenol)[6][7]; Generally in the µg/L to ng/L range depending on the detector and sample preparation.[9][10]Can be as low as < 0.001 µg/L (1 ng/L) with derivatization and triple quadrupole MS.[11] EPA Method 528 reports MDLs from 0.02-0.58 µg/L.[12]GC-MS, particularly with advanced detectors, often offers lower detection limits.
Limit of Quantitation (LOQ) 20 ng (for 2-amino-4-chlorophenol)[6][7]Generally in the low µg/L range.The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.
Accuracy (% Recovery) 98-102% is a common acceptable range.[4][6] A study on 2-amino-4-chlorophenol reported recoveries within this range.[6]70-130% is the acceptable range for many compounds in EPA Method 528.[8]Accuracy is highly dependent on the sample matrix and extraction procedure.
Precision (% RSD) Typically < 2% for repeatability.[13]Typically < 10% RSD.[11]Precision measures the closeness of agreement between a series of measurements.
Sample Preparation Often involves dissolution and filtration. Solid-Phase Extraction (SPE) can be used for pre-concentration from complex matrices.[14][15]Usually requires derivatization (e.g., acetylation) to improve volatility, followed by liquid-liquid or solid-phase extraction.[16][17][18]GC-MS often has a more complex and time-consuming sample preparation workflow.
Instrumentation HPLC with UV or PDA detector. LC-MS/MS for higher sensitivity and specificity.[14]GC coupled with a Mass Spectrometer (single or triple quadrupole).[8][16]The choice of detector significantly impacts sensitivity and selectivity.

Experimental Protocols

Below is a representative experimental protocol for the analysis of a chlorophenol derivative using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on a validated method for 2-amino-4-chlorophenol.[6][7] This protocol can serve as a starting point for developing a specific method for this compound.

Objective: To quantify the concentration of the target analyte in a sample solution.

1. Materials and Reagents:

  • Reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or double distilled)

  • Acetic Acid (Glacial, analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters for solvent and sample filtration

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 70:30:1 v/v/v).[6] The exact ratio should be optimized for the target analyte.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 280 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes or until the analyte has eluted.

4. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of the reference standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20, 50 µg/mL).

5. Preparation of Sample Solutions:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute with the mobile phase to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

7. Method Validation:

  • The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][4]

Mandatory Visualization

The following diagrams illustrate the typical workflows for sample analysis and analytical method validation.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Sample Bulk Sample Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Column, Detector) Filtration->HPLC Data Data Acquisition HPLC->Data Result Calculate Concentration Data->Result Calibration Calibration Curve (from Standards) Calibration->Result

Caption: A typical experimental workflow for HPLC analysis.

G cluster_workflow Analytical Method Validation Workflow (ICH Q2) Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Validated Validated Method Specificity->Validated LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy->Validated Precision->Validated LOQ->Validated Robustness Robustness Robustness->Validated

Caption: Key parameters in an analytical method validation workflow.

References

A Comparative Guide to the Properties of 4-(2-Aminoethyl)-2-chlorophenol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural analog 4-(2-aminoethyl)-2-chlorophenol, a substituted phenethylamine, with its parent compound and positional isomer. The phenethylamine scaffold is a crucial pharmacophore in many centrally acting agents, and substitutions on the aromatic ring can significantly modulate pharmacological activity. This document summarizes the available, albeit limited, data on these compounds, focusing on their receptor binding affinities and functional activities, which are key indicators of their potential therapeutic effects and side-effect profiles.

Introduction to this compound and Its Analogs

This compound belongs to the phenethylamine class of compounds, which are known to interact with various monoamine receptors in the central nervous system, including trace amine-associated receptors (TAARs), dopamine receptors, and adrenergic receptors. The introduction of a chlorine atom to the phenol ring, as seen in this compound and its isomers, can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target receptors. This guide will focus on a comparative analysis of the following three compounds:

  • 4-(2-Aminoethyl)phenol (Tyramine): The parent compound without halogen substitution.

  • This compound: The primary compound of interest.

  • 4-(2-Aminoethyl)-3-chlorophenol: A positional isomer of the primary compound.

Comparative Pharmacological Data

While comprehensive pharmacological data for this compound and its direct analogs is not extensively available in the public domain, the following tables summarize the known binding affinities (Ki) and functional activities (EC50) at key receptors. The data is compiled from various in vitro studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with caution.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-(2-Aminoethyl)phenol and its Chloro-substituted Analogs

CompoundTAAR1α2A-AdrenergicD2-Dopamine
4-(2-Aminoethyl)phenol (Tyramine) ~240[1]>10,000>10,000
This compound Data Not AvailableData Not AvailableData Not Available
4-(2-Aminoethyl)-3-chlorophenol Data Not AvailableData Not AvailableData Not Available

Table 2: Functional Activity (EC50, nM) of 4-(2-Aminoethyl)phenol and its Chloro-substituted Analogs

CompoundTAAR1 (cAMP stimulation)
4-(2-Aminoethyl)phenol (Tyramine) ~69[1]
This compound Data Not Available
4-(2-Aminoethyl)-3-chlorophenol Data Not Available

Discussion of Structure-Activity Relationships

The limited available data suggests that the parent compound, tyramine, is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1] The introduction of a chlorine atom is expected to modulate this activity. Generally, halogenation can increase lipophilicity, potentially enhancing blood-brain barrier penetration. The position of the chlorine atom (ortho- vs. meta- to the ethylamine side chain) will influence the molecule's conformation and electronic distribution, which can lead to differences in receptor affinity and efficacy.

For instance, studies on other substituted phenethylamines have shown that para-chloro substitution can augment potency at the serotonin transporter (SERT) while reducing releasing effects at the norepinephrine (NET) and dopamine (DAT) transporters when combined with N-ethyl substitution.[2] While this is not a direct comparison to the compounds of interest, it highlights the significant impact of halogen substitution on monoamine transporter interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro characterization of these and similar compounds.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris.
  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.
  • Each well contains the prepared cell membranes, a specific radioligand for the target receptor (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.
  • The plate is incubated to allow the binding to reach equilibrium.
  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Detection cluster_analysis Data Analysis Homogenization Homogenize cells/tissue LowSpeedCent Low-speed centrifugation Homogenization->LowSpeedCent HighSpeedCent High-speed centrifugation LowSpeedCent->HighSpeedCent WashResuspend Wash and resuspend membranes HighSpeedCent->WashResuspend Incubation Incubate membranes, radioligand, and test compound WashResuspend->Incubation Filtration Vacuum filtration Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

cAMP Functional Assay for Gs-Coupled Receptor Agonism

This protocol is used to determine the functional activity (e.g., EC50) of a compound at a Gs-protein coupled receptor, such as TAAR1, by measuring the production of cyclic AMP (cAMP).

1. Cell Culture and Transfection:

  • A suitable host cell line (e.g., HEK293) is cultured under standard conditions.
  • The cells are transiently transfected with a plasmid encoding the target receptor (e.g., TAAR1) and a cAMP biosensor (e.g., using a BRET-based system).

2. Functional Assay:

  • The transfected cells are seeded into a 96-well plate.
  • The cells are treated with varying concentrations of the test compound.
  • A known agonist of the receptor is used as a positive control.

3. Signal Detection:

  • For a BRET-based assay, the plate is read using a microplate reader capable of detecting the bioluminescence resonance energy transfer signal. A decrease in the BRET ratio typically indicates an increase in intracellular cAMP levels.

4. Data Analysis:

  • The change in the BRET signal is plotted against the log of the agonist concentration.
  • The concentration of the agonist that produces 50% of the maximal response (EC50) is determined using non-linear regression analysis.

G cluster_cell_prep Cell Preparation cluster_assay Functional Assay cluster_detect Signal Detection cluster_analysis Data Analysis Culture Culture host cells (e.g., HEK293) Transfect Transfect with receptor and cAMP biosensor plasmids Culture->Transfect Seed Seed cells into 96-well plate Transfect->Seed Treat Treat cells with test compound Seed->Treat Read Read BRET signal on microplate reader Treat->Read Plot Plot dose-response curve Read->Plot EC50 Determine EC50 Plot->EC50

Signaling Pathways

Phenylethylamines can modulate several signaling pathways through their interaction with G-protein coupled receptors (GPCRs). The activation of TAAR1, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This increase in cAMP can then activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.

G cluster_pathway TAAR1 Signaling Pathway Ligand Phenethylamine Analog TAAR1 TAAR1 G_protein Gs Protein AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A Response Cellular Response

Conclusion

This guide provides a foundational comparison of this compound and its close structural analogs. The available information, while limited, underscores the importance of TAAR1 as a likely target for these compounds. The provided experimental protocols offer a standardized approach for further in vitro characterization. Future research should focus on generating comprehensive pharmacological data for these and other halogenated phenylethylamines to better understand their structure-activity relationships and therapeutic potential. The continued exploration of these compounds may lead to the development of novel therapeutics with improved selectivity and efficacy for a range of neurological and psychiatric disorders.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Aminoethyl)-2-chlorophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Safety Considerations

Based on data from related chlorophenol compounds, 4-(2-Aminoethyl)-2-chlorophenol is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and eye irritation, and is toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecific Requirements
Eye/Face Protection Wear approved safety goggles or a face shield.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Hand Protection Wear impervious gloves (e.g., nitrile rubber).

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes environmental release and ensures the safety of all personnel.

1. Waste Identification and Segregation:

  • Characterize the waste as hazardous. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Use a dedicated, properly labeled, and sealed container for the waste. The container should be compatible with the chemical.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear the appropriate PPE as outlined in the table above.

  • For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.

  • Ventilate the area after cleanup is complete.

4. Final Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.

  • Do not empty into drains or release into the environment.

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor for final pickup and disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start ppe Don Appropriate PPE start->ppe waste_id Identify Waste as Hazardous ppe->waste_id collect Collect Waste in a Labeled, Sealed Container waste_id->collect spill Spill Occurs? collect->spill spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup Yes no_spill Continue Normal Operation spill->no_spill No spill_cleanup->collect store Store Securely for Pickup no_spill->store contact_ehs Contact EHS/Licensed Contractor store->contact_ehs end_proc Waste Transferred for Final Disposal contact_ehs->end_proc

Disposal Workflow for this compound

This procedural guide, based on the best available data for similar chemical structures, provides a foundation for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's environmental health and safety professionals for specific guidance tailored to your location and facilities.

Personal protective equipment for handling 4-(2-Aminoethyl)-2-chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(2-Aminoethyl)-2-chlorophenol was not available. The following guidance is based on the safety data for the closely related and structurally similar compounds, 2-Amino-4-chlorophenol and 4-Amino-2-chlorophenol. Researchers, scientists, and drug development professionals should handle this compound with caution and interpret this information as a guideline. A thorough risk assessment should be conducted before use.

This guide provides essential safety, handling, and disposal information for this compound to ensure the safety of laboratory personnel. The recommendations below are compiled from safety data sheets of analogous compounds and are intended to provide a robust framework for safe laboratory operations.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield that meets ANSI Z87.1 or European Standard EN166 standards.To protect against potential splashes, dust, or vapors that can cause serious eye irritation.
Skin Protection Gloves: Disposable nitrile gloves. Glove manufacturer's compatibility data should be consulted. Protective Clothing: A Nomex® or similar flame-resistant lab coat, fully buttoned, over cotton clothing. Long pants and closed-toe, closed-heel shoes are mandatory.To prevent skin contact, which may cause irritation or be harmful if absorbed.[1][2] Polyester or acrylic clothing should be avoided.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if working outside of a chemical fume hood.[1][2]To prevent inhalation of dust or vapors, which can be harmful.[1][2]

Operational and Disposal Plans

Safe handling and disposal are paramount to laboratory safety and environmental protection. The following procedural steps provide a direct guide for operations involving this compound.

Handling Procedures
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[2] Emergency eyewash stations and safety showers must be readily accessible.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.

  • Avoiding Contamination: Avoid creating dust when handling the solid form.[2] Do not get the chemical in the eyes, on skin, or on clothing.[2]

First-Aid Measures
  • Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek immediate medical attention.[1][2]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Ingestion: If swallowed, rinse the mouth and call a poison center or doctor if you feel unwell.[1][2]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] This chemical should not be released into the environment.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Conduct Risk Assessment ppe_select Select Appropriate PPE prep->ppe_select Then eng_controls Use Chemical Fume Hood ppe_select->eng_controls Proceed to handling_proc Handle with Care (Avoid Dust/Contact) eng_controls->handling_proc While decon Decontaminate Work Area handling_proc->decon After wash Wash Hands Thoroughly decon->wash And waste Dispose as Hazardous Waste wash->waste Finally

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.